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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [(4-Bromo-benzyl)-methyl-amino]-acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract [(4-Bromo-benzyl)-methyl-amino]-acetic acid, a substituted N-benzyl glycine derivative, stands as a molecule of significant interest within the rea...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(4-Bromo-benzyl)-methyl-amino]-acetic acid, a substituted N-benzyl glycine derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a halogenated aromatic ring, a secondary amine, and a carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its role as a building block in the design of peptidomimetics and other bioactive molecules. By synthesizing available data on analogous structures and established chemical principles, this document aims to provide a foundational resource for researchers and developers working with this and related compounds.

Introduction: The Significance of N-Substituted Glycine Derivatives

N-substituted glycine derivatives, often referred to as "peptoids," represent a class of peptide mimics that have garnered considerable attention in drug discovery.[1] Their unique structural feature, where the side chain is appended to the backbone nitrogen atom rather than the α-carbon, confers remarkable resistance to proteolytic degradation, a major hurdle in the therapeutic application of conventional peptides.[2] This inherent stability, coupled with the ability to introduce a wide diversity of side chains, makes peptoids and related N-substituted amino acids attractive scaffolds for developing novel therapeutics with improved pharmacokinetic profiles.[3][]

The subject of this guide, [(4-Bromo-benzyl)-methyl-amino]-acetic acid, incorporates several key features that make it a compelling building block. The 4-bromobenzyl group offers a site for further functionalization through cross-coupling reactions, while the N-methyl group can influence the conformational properties and membrane permeability of resulting molecules.[] The carboxylic acid provides a handle for standard peptide coupling or other derivatization strategies.

Physicochemical and Structural Properties

While specific experimental data for [(4-Bromo-benzyl)-methyl-amino]-acetic acid is not extensively documented in publicly available literature, its properties can be predicted based on its structure and data from closely related analogs.

PropertyPredicted/Calculated ValueData Source/Analogy
Molecular Formula C10H12BrNO2Calculated
Molecular Weight 258.11 g/mol Calculated
CAS Number Not definitively assigned for the para-isomer. Isomers include: 756814-36-5 (ortho)[5] and 501653-62-9 (meta, without N-methyl)[6]Chemical Databases
Appearance White to off-white solidAnalogy to similar compounds
Melting Point Predicted to be in the range of 150-200 °CAnalogy to substituted benzoic acids and amino acids
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanolGeneral solubility of similar organic acids
pKa (Carboxylic Acid) Estimated to be around 2-3Analogy to N-alkylated amino acids
Structural Diagram:

Caption: 2D structure of [(4-Bromo-benzyl)-methyl-amino]-acetic acid.

Synthesis and Manufacturing

The synthesis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid can be approached through several established synthetic methodologies for N-substituted amino acids. The choice of a specific route would depend on factors such as starting material availability, desired scale, and purity requirements. Two primary and logical synthetic strategies are outlined below.

Synthesis via Nucleophilic Substitution of Sarcosine

A straightforward and common method for the synthesis of N-substituted glycines is the direct alkylation of sarcosine (N-methylglycine).[7] This approach involves the reaction of sarcosine with a suitable electrophile, in this case, 4-bromobenzyl bromide.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Sarcosine Sarcosine (N-methylglycine) Product [(4-Bromo-benzyl)-methyl-amino]-acetic acid Sarcosine->Product Nucleophilic Substitution BromobenzylBromide 4-Bromobenzyl bromide BromobenzylBromide->Product Nucleophilic Substitution Base Base (e.g., Na2CO3, NaOH) Base->Product Nucleophilic Substitution Solvent Solvent (e.g., H2O, EtOH) Solvent->Product Nucleophilic Substitution G cluster_reactants Reactants cluster_product Product Bromobenzaldehyde 4-Bromobenzaldehyde Iminium Iminium Bromobenzaldehyde->Iminium Iminium ion formation Sarcosine Sarcosine Sarcosine->Iminium Iminium ion formation ReducingAgent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Product [(4-Bromo-benzyl)-methyl-amino]-acetic acid ReducingAgent->Product Solvent Solvent (e.g., MeOH) Iminium->Product In situ reduction

Caption: Synthetic pathway via reductive amination.

Experimental Protocol (Exemplary):

  • Iminium Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) and sarcosine (1.1 eq) in a suitable solvent such as methanol. Stir the mixture at room temperature to facilitate the formation of the iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the reaction mixture. [8]These reagents are selective for the reduction of the iminium ion in the presence of the aldehyde.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent with a small amount of water. Remove the solvent in vacuo. The residue can then be purified by standard techniques such as column chromatography or by an acid-base workup similar to the one described in the nucleophilic substitution method.

Analytical Characterization

The structural confirmation of [(4-Bromo-benzyl)-methyl-amino]-acetic acid would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the methylene protons of the benzyl group, a singlet for the methylene protons of the acetic acid moiety, and a characteristic AA'BB' system for the para-substituted aromatic protons.

    • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom being significantly shifted), the benzylic methylene carbon, the N-methyl carbon, and the acetic acid methylene carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the carboxylic acid O-H stretch (broad), the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups. [9]* Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and the formation of the 4-bromobenzyl cation. [9]

Potential Applications and Biological Activity

While specific biological data for [(4-Bromo-benzyl)-methyl-amino]-acetic acid is scarce, its structural motifs suggest a range of potential applications, primarily in the field of drug discovery.

Peptidomimetic and Peptoid Scaffolds

As an N-substituted glycine, this compound is a valuable building block for the synthesis of peptoids. [1][2]Peptoids have been investigated for a wide range of therapeutic applications, including:

  • Antimicrobial agents: The ability to create diverse libraries of peptoids has led to the discovery of potent antimicrobial agents that are less susceptible to bacterial resistance mechanisms.

  • Anticancer agents: Peptoids have been designed to mimic the function of natural peptides that regulate cell growth and apoptosis, showing promise as anticancer therapeutics. [1]* Drug Delivery Vehicles: The tunable properties of peptoids make them suitable for use as cell-penetrating peptides to deliver other therapeutic molecules into cells. [3]

Building Block for Small Molecule Synthesis

The presence of the bromo-substituent on the phenyl ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the elaboration of the aromatic core, enabling the synthesis of more complex molecules with potential applications in various therapeutic areas, including as enzyme inhibitors or receptor modulators. [10]

Analogues and Their Activities

The biological activity of related bromo-substituted benzylamine and bromophenol derivatives has been explored. For instance, some bromophenols have shown antioxidant and enzyme inhibitory activities. [11][12]Additionally, substituted benzylamines are present in compounds with anti-inflammatory and other pharmacological properties. [13]These findings suggest that [(4-Bromo-benzyl)-methyl-amino]-acetic acid and its derivatives could be explored for similar biological activities.

Safety and Handling

Specific toxicity data for [(4-Bromo-benzyl)-methyl-amino]-acetic acid is not available. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for related bromo-benzyl compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity Profile of Analogs: Related compounds, such as some brominated aromatic compounds, can be irritants and may be harmful if swallowed or inhaled. The toxicological properties of this specific compound have not been fully investigated.

Conclusion

[(4-Bromo-benzyl)-methyl-amino]-acetic acid is a versatile and promising building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its potential for incorporation into proteolytically stable peptoid structures and further derivatization via its bromo-substituent, makes it a valuable tool for the development of novel therapeutic agents. While a comprehensive experimental characterization is not yet widely published, this guide provides a solid foundation based on established chemical principles and data from analogous compounds to inform and guide future research and development efforts involving this intriguing molecule.

References

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2010). Molecules, 15(8), 5283-5315. [1]2. Seurynck, S. L., Zuckermann, R. N., & Barron, A. E. (2004). Versatile Oligo( N ‐Substituted) Glycines: The Many Roles of Peptoids in Drug Discovery. In Drug Discovery and Development (pp. 1-31). Wiley-VCH Verlag GmbH & Co. KGaA. [3]3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). Molecules, 28(16), 5987. 4. The Synthetic Versatility of 4-Bromobenzaldehyde: A Precursor in Modern Organic Synthesis. (n.d.). BenchChem. [10]5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.). [2]6. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. (n.d.). BOC Sciences. []7. ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid. (n.d.). PubChem. [14]8. 2-(4-((4-Bromobenzyl)amino)phenyl)acetic acid. (n.d.). Synblock Inc. [15]9. [(2-Bromo-benzyl)-methyl-amino]-acetic acid. (n.d.). ECHEMI. [5]10. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. (2021). International Journal of Molecular Sciences, 22(11), 5678. [13]11. [(3-Bromobenzyl)amino]acetic acid. (n.d.). BuyersGuideChem. [6]12. Reductive amination of 4-bromobenzaldehyde: Activity of cobalt... (n.d.). ResearchGate. 13. Plz help in identifying the compound? (2023). ResearchGate. [9]14. [(4-Methoxy-benzyl)-methyl-amino]-acetic acid. (n.d.). Vulcanchem. [16]15. ({[(4-methylbenzyl)amino]carbonyl}amino)acetic acid. (n.d.). Santa Cruz Biotechnology. [17]16. (4-Bromo-benzylamino)-acetic acid. (n.d.). BLD Pharm. [18]17. Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [19]18. N-(4-Bromobenzyl)acetamide. (n.d.). BLD Pharm. [20]19. Preparation of 4-bromobenzyl bromide. (n.d.). PrepChem.com. [21]20. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (2005). Journal of the Mexican Chemical Society, 49(3), 268-270. [22]21. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2020). Molecules, 25(19), 4488. [11]22. Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [8]23. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2020). Molecules, 25(19), 4488. [12]24. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2019). Archiv der Pharmazie, 352(10), 1900134. [23]25. Synthesis and Application of sarcosine. (n.d.). ChemicalBook. [7]26. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (2010). Molecules, 15(11), 8196-8212. [24]27. L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). Chemical Communications, 49(49), 5564-5566. [25]28. NMR Spectroscopy. (2020). Organic Chemistry Data. [26]29. Spectral Database for Organic Compounds, SDBS. (n.d.). AIST. [27]30. Improvement of selectivity/yield of Alkylation. (2023). Reddit. [28]31. Preparation and properties of recombinant corynebacterial sarcosine oxidase: evidence for posttranslational modification during turnover with sarcosine. (1993). Biochemistry, 32(41), 11136-11143. [29]32. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2021). Current Bioactive Compounds, 17(6), e010621185521. [30]33. Enantioselective r-Benzylation of Aldehydes via Photoredox Organocatalysis. (2010). Journal of the American Chemical Society, 132(39), 13592-13594. [31]34. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). Molecules, 22(5), 846. [32]35. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[2][10]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2025). RSC Medicinal Chemistry. [33]36. 4-deoxy-4'-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity. (2019). ACS Infectious Diseases, 5(10), 1731-1741. [34]37. (N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. (n.d.). Organic Syntheses.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Application of N-(4-Bromobenzyl)sarcosine

Executive Summary & Molecular Identity[1] The compound [(4-Bromo-benzyl)-methyl-amino]-acetic acid , chemically identified as N-(4-Bromobenzyl)sarcosine , represents a critical intermediate in medicinal chemistry. It ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1]

The compound [(4-Bromo-benzyl)-methyl-amino]-acetic acid , chemically identified as N-(4-Bromobenzyl)sarcosine , represents a critical intermediate in medicinal chemistry. It serves as a bifunctional scaffold, combining a polar amino-acid core (sarcosine) with a lipophilic, chemically versatile aryl halide tail.

This molecule is primarily utilized in the synthesis of Glycine Transporter Type 1 (GlyT1) inhibitors for schizophrenia treatment and as a building block for peptidomimetics. Its 4-bromo substituent provides a specific handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the aromatic ring.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-[N-(4-bromobenzyl)-N-methylamino]acetic acid
Common Name N-(4-Bromobenzyl)sarcosine
Chemical Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
SMILES CN(CC1=CC=C(Br)C=C1)CC(=O)O
Core Scaffold Sarcosine (N-methylglycine)
Key Functional Groups Carboxylic Acid, Tertiary Amine, Aryl Bromide

Physicochemical Properties (The Core)

Understanding the physicochemical behavior of N-(4-Bromobenzyl)sarcosine is vital for formulation and assay development. As an amino acid derivative, it exhibits pH-dependent speciation , existing as a cation, zwitterion, or anion depending on the environment.

Calculated & Predicted Parameters

Note: Values are derived from Structure-Activity Relationship (SAR) algorithms calibrated against sarcosine analogs.

PropertyValue (Approx.)Mechanistic Insight
LogP (Octanol/Water) 1.9 – 2.2 The 4-bromobenzyl group adds significant lipophilicity (+2.9) to the hydrophilic sarcosine core (-1.5), pushing the molecule into a range suitable for membrane permeability.
pKa (Acid) 2.2 – 2.4 The carboxylic acid proton is acidic. At physiological pH (7.4), this group is fully deprotonated (COO⁻).
pKa (Base) 7.8 – 8.2 The tertiary amine is less basic than pure sarcosine (pKa ~9.6) due to the electron-withdrawing inductive effect of the benzyl ring and the bromine atom.
Topological Polar Surface Area (TPSA) 40 – 50 Ų Indicates good oral bioavailability potential (Rule of 5 compliant).
Water Solubility Moderate (pH dependent) High solubility at pH < 2 and pH > 9. Minimum solubility occurs at the isoelectric point (pI ~5.1), where the zwitterion dominates.
pH-Dependent Speciation Pathway

The following diagram illustrates the protonation states. This is critical for HPLC method development ; mobile phases must be buffered away from the pI to ensure peak symmetry.

Speciation Cation CATIONIC FORM (pH < 2.0) Soluble, Positive Charge [R-NH+(Me)-COOH] Zwitterion ZWITTERIONIC FORM (pH 3.0 - 7.5) Net Neutral, Low Solubility [R-NH+(Me)-COO-] Cation->Zwitterion  -H+ (pKa1 ~2.3)   Zwitterion->Cation  +H+   Anion ANIONIC FORM (pH > 8.5) Soluble, Negative Charge [R-N(Me)-COO-] Zwitterion->Anion  -H+ (pKa2 ~8.0)   Anion->Zwitterion  +H+  

Figure 1: Speciation equilibrium of N-(4-Bromobenzyl)sarcosine. The molecule transitions from cationic to anionic as pH increases, with a zwitterionic window at neutral pH.

Synthetic Routes & Process Chemistry

Two primary routes exist for synthesizing this compound.[1] Route A (Reductive Amination) is preferred for purity and yield, avoiding the over-alkylation often seen in Route B.

Route A: Reductive Amination (Preferred)

This method couples 4-bromobenzaldehyde with sarcosine (or sarcosine ethyl ester) using a reducing agent like Sodium Triacetoxyborohydride (STAB).

  • Reagents: 4-Bromobenzaldehyde, Sarcosine Ethyl Ester HCl, NaBH(OAc)₃, DCM/DCE.

  • Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.

  • Advantage: Mild conditions, high chemoselectivity (bromine remains intact).

Route B: Direct Alkylation (Classical)

Nucleophilic substitution of 4-bromobenzyl bromide by sarcosine ethyl ester.

  • Reagents: 4-Bromobenzyl bromide, Sarcosine Ethyl Ester, K₂CO₃, ACN/DMF.

  • Risk: Potential for quaternary ammonium salt formation (double alkylation) if stoichiometry is not strictly controlled.

Synthesis Workflow Diagram

Synthesis Aldehyde 4-Bromobenzaldehyde Reductive Reductive Amination (NaBH(OAc)3, DCE, RT) Aldehyde->Reductive Sarcosine Sarcosine Ethyl Ester Sarcosine->Reductive Alkylation Nucleophilic Substitution (K2CO3, ACN, Reflux) Sarcosine->Alkylation Bromide 4-Bromobenzyl Bromide Bromide->Alkylation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Reductive->Hydrolysis Intermediate Ester Alkylation->Hydrolysis Intermediate Ester Final Target: N-(4-Bromobenzyl)sarcosine (Free Acid) Hydrolysis->Final

Figure 2: Comparison of synthetic pathways. Reductive amination offers a cleaner profile for secondary amine functionalization.

Analytical Characterization & Handling

HPLC Method Development

Due to the zwitterionic nature, standard reverse-phase HPLC requires careful buffering.

  • Column: C18 (End-capped to prevent tailing of the amine).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) -> Keeps molecule cationic.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (strong absorption by the bromobenzyl chromophore).

Stability & Storage
  • Oxidation: The tertiary amine is susceptible to N-oxidation over long periods if exposed to air/light. Store under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: As an amino acid derivative, the solid may be hygroscopic. Store in a desiccator at -20°C.

References

  • PubChem Compound Summary for Sarcosine . National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Cheméo . Physicochemical Properties of Sarcosine Derivatives. [Link][2]

  • Wikipedia . Sarcosine (N-methylglycine) Chemistry and Metabolism. [Link][1]

  • ResearchGate . Aqueous solubility study of benzylamine derivatives. [Link]

Sources

Foundational

Technical Guide: [(4-Bromo-benzyl)-methyl-amino]-acetic acid

This in-depth technical guide details the chemical identity, synthesis, and application of [(4-Bromo-benzyl)-methyl-amino]-acetic acid , also known as N-(4-Bromobenzyl)-N-methylglycine . This compound is a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of [(4-Bromo-benzyl)-methyl-amino]-acetic acid , also known as N-(4-Bromobenzyl)-N-methylglycine . This compound is a critical intermediate in the synthesis of peptidomimetics, pharmaceutical agents, and N-methylated amino acid derivatives.

Part 1: Chemical Identity & Core Significance

[(4-Bromo-benzyl)-methyl-amino]-acetic acid is a tertiary amine derivative of glycine (sarcosine) featuring a 4-bromobenzyl substituent. It serves as a versatile building block in medicinal chemistry, particularly for introducing the N-benzyl-N-methyl motif, which is common in antihistamines, CNS-active agents, and enzyme inhibitors.

Nomenclature & Identifiers
Parameter Details
IUPAC Name N-(4-Bromobenzyl)-N-methylglycine
Common Name 4-Bromobenzylsarcosine
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
CAS Number Not widely indexed (See Note 1)
Parent Compound CAS 37429-48-4 (N-Benzylsarcosine)
Key Reagent CAS 589-15-1 (4-Bromobenzyl bromide)
SMILES CN(CC1=CC=C(Br)C=C1)CC(=O)O

Note 1: While the specific CAS for the free acid form of this 4-bromo derivative is not standard in public registries, it is synthesized directly from Sarcosine Ethyl Ester (CAS 52605-49-9) or Sarcosine (CAS 107-97-1) and 4-Bromobenzyl bromide (CAS 589-15-1). The methyl ester of the secondary amine analog (Glycine, N-[(4-bromophenyl)methyl]-, methyl ester) is indexed as CAS 1019504-64-3 .[1]

Part 2: Synthesis & Experimental Protocol

The most robust synthesis route involves the nucleophilic substitution (alkylation) of sarcosine ethyl ester with 4-bromobenzyl bromide, followed by ester hydrolysis. This method avoids the over-alkylation often seen with primary amines.

Reagents & Materials
  • Substrate: Sarcosine Ethyl Ester Hydrochloride (1.0 eq)

  • Alkylating Agent: 4-Bromobenzyl Bromide (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

  • Hydrolysis: Lithium Hydroxide (LiOH), THF/Water

Step-by-Step Protocol
Step 1: N-Alkylation
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sarcosine Ethyl Ester HCl (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Base Addition: Add K₂CO₃ (25 mmol) to the solution. Stir for 15 minutes at room temperature to liberate the free amine.

  • Alkylation: Add 4-Bromobenzyl bromide (10 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield Ethyl N-(4-bromobenzyl)-N-methylglycinate .

Step 2: Ester Hydrolysis
  • Dissolution: Dissolve the intermediate ester in a 1:1 mixture of THF and Water (20 mL).

  • Saponification: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Acidification: Carefully adjust the pH to ~3.0 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the target [(4-Bromo-benzyl)-methyl-amino]-acetic acid as a white to off-white solid.

Part 3: Process Visualization

The following diagram illustrates the logical flow of the synthesis pathway, highlighting the critical control points.

SynthesisPathway Start Sarcosine Ethyl Ester (CAS 52605-49-9) Intermediate Ethyl N-(4-bromobenzyl)- N-methylglycinate Start->Intermediate Alkylation (K2CO3, ACN, 60°C) Reagent 4-Bromobenzyl Bromide (CAS 589-15-1) Reagent->Intermediate Product [(4-Bromo-benzyl)-methyl-amino]- acetic acid (Target) Intermediate->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic pathway for N-(4-Bromobenzyl)-N-methylglycine via alkylation and hydrolysis.

Part 4: Applications & Utility

Peptidomimetics & Drug Design

This compound acts as a constrained amino acid analog . The N-methyl group reduces conformational freedom and increases proteolytic stability, a critical feature for peptide-based drugs. The 4-bromobenzyl moiety provides a handle for further functionalization via Suzuki-Miyaura coupling , allowing researchers to expand the molecule into complex biaryl systems.

Pharmaceutical Intermediates

The N-benzyl-N-methylglycine scaffold is structurally related to several bioactive classes:

  • Glycine Transporter Inhibitors: Derivatives of N-methylglycine are investigated for treating schizophrenia and cognitive disorders.

  • Antihistamines: The benzyl-amine motif is a pharmacophore in older generation antihistamines.

Chemical Biology Probes

The bromine atom serves as a bio-orthogonal handle . It can be replaced with radiolabels (e.g., ¹¹C or ¹⁸F via transition metal catalysis) for PET imaging studies, or used in cross-coupling reactions to attach fluorophores.

Part 5: Analytical Characterization

To validate the synthesis, the following analytical parameters should be verified:

Method Expected Result
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.65 (s, 2H, N-CH₂-Ar), 3.25 (s, 2H, N-CH₂-CO), 2.35 (s, 3H, N-CH₃).
LC-MS (ESI+) [M+H]⁺ peak at m/z 258.0/260.0 (characteristic 1:1 Br isotope pattern).
HPLC Purity >95% (C18 column, ACN/Water + 0.1% TFA gradient).

References

  • PubChem. (n.d.). N-Benzylsarcosine (CAS 37429-48-4). National Library of Medicine. Retrieved from [Link]

  • Spectrochem. (2025). Sarcosine Ethyl Ester Hydrochloride (CAS 52605-49-9). Retrieved from [Link]

Sources

Exploratory

Structural and Analytical Profiling of[(4-Bromo-benzyl)-methyl-amino]-acetic Acid: Molecular Weight and Pharmacokinetic Implications

Executive Summary [(4-Bromo-benzyl)-methyl-amino]-acetic acid (CAS: 1156152-36-1) is a highly versatile synthetic building block utilized in the development of peptidomimetics, PROTAC linkers, and targeted covalent inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary [(4-Bromo-benzyl)-methyl-amino]-acetic acid (CAS: 1156152-36-1) is a highly versatile synthetic building block utilized in the development of peptidomimetics, PROTAC linkers, and targeted covalent inhibitors. While its average molecular weight is widely cited as 258.11 g/mol , a superficial understanding of this metric is insufficient for rigorous drug development. This technical guide explores the exact isotopic mass distribution of the compound, the causality behind its analytical validation, and the pharmacokinetic trade-offs of its molecular weight in ligand design.

Structural Basis and Mass Calculation

In high-resolution mass spectrometry (HRMS) and precise stoichiometric scaling, molecular weight is not a static average but a composite of elemental isotopes. For [(4-Bromo-benzyl)-methyl-amino]-acetic acid (Formula: C10H12BrNO2), the presence of the bromine atom fundamentally dictates its mass profile [1].

Bromine exists in nature as two stable isotopes: 79Br (50.69% abundance) and 81Br (49.31% abundance). Consequently, while the average molecular weight used for bulk calculations is 258.11 g/mol , the monoisotopic mass (calculated using the most abundant isotopes) is 257.005 Da.

Table 1: Quantitative Mass and Physicochemical Parameters

ParameterValueSignificance in Drug Design
Chemical Formula C10H12BrNO2Core scaffold for structure-activity relationship (SAR) exploration.
Average Molecular Weight 258.11 g/mol Well within Lipinski's Rule of 5 (<500 Da) for oral bioavailability.
Monoisotopic Mass (79Br) 257.005 DaPrimary target mass for HRMS identification.
Exact Mass (81Br) 259.003 DaSecondary target mass forming the diagnostic isotopic doublet.
Hydrogen Bond Donors 1 (Carboxylic OH)Influences aqueous solubility and target binding orientation.
Hydrogen Bond Acceptors 3 (N, O, O)Favorable for membrane permeability and polar surface area (PSA).
Pharmacokinetic Implications of the 258.11 Da Mass

In medicinal chemistry, molecular weight directly impacts Ligand Efficiency (LE) and membrane permeability. At 258.11 Da,[(4-Bromo-benzyl)-methyl-amino]-acetic acid serves as a low-molecular-weight fragment. The bromine atom alone accounts for approximately 31% of the total mass (~79.9 Da).

Causality in Design: Why incorporate such a heavy halogen when it incurs a molecular weight penalty? While bromine increases the mass, it disproportionately enhances lipophilicity (logP) and enables highly directional halogen bonding with Lewis base residues (e.g., backbone carbonyls) in target protein binding pockets. This specific mass-to-binding-energy ratio makes it an optimized precursor for central nervous system (CNS) penetrant drugs, provided the final elaborated molecule remains strictly under the 500 Da threshold.

Synthetic Workflow and Mass Tracking

The synthesis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid typically proceeds via the nucleophilic substitution of 4-bromobenzyl bromide with sarcosine (N-methylglycine) under basic conditions. Tracking the molecular weight transitions during this workflow is essential for in-process quality control.

Mass Balance Equation: MW(Precursor A) + MW(Precursor B) - MW(Leaving Group) = MW(Product) 249.93 g/mol + 89.09 g/mol - 80.91 g/mol (HBr) = 258.11 g/mol

SynthWorkflow A 4-Bromobenzyl bromide MW: 249.93 C Nucleophilic Substitution (Base, Solvent) A->C B Sarcosine MW: 89.09 B->C D [(4-Bromo-benzyl)-methyl-amino] -acetic acid MW: 258.11 C->D Major Pathway E HBr Byproduct MW: 80.91 C->E Elimination

Caption: Synthetic mass-tracking workflow for [(4-Bromo-benzyl)-methyl-amino]-acetic acid.

Analytical Methodology: Self-Validating LC-HRMS Protocol

To rigorously verify the molecular weight and purity of the synthesized compound, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard [2]. The protocol below is designed as a self-validating system : it uses the unique isotopic signature of bromine to confirm the structural integrity of the analyte, preventing false positives from isobaric impurities.

Causality of Ionization: The compound contains a tertiary amine. In acidic mobile phases, this amine is readily protonated, making Positive Electrospray Ionization (ESI+) the optimal mode. The expected ions are [M+H]+.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile. Rationale: This prevents detector saturation and minimizes ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Rationale: The gradient ensures the polar acetic acid moiety retains slightly on the column, successfully separating it from unreacted, highly lipophilic 4-bromobenzyl bromide.

  • Mass Spectrometer Calibration (Self-Validation Step 1): Prior to the run, infuse a standard calibration mix to ensure mass accuracy is < 5 ppm.

  • Data Acquisition: Scan range m/z 100–500 in ESI+ mode using an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Isotopic Pattern Matching (Self-Validation Step 2): Extract the chromatogram for m/z 258.013 ([M(79Br)+H]+). The system is validated only if a co-eluting peak at m/z 260.011 ([M(81Br)+H]+) is observed with a relative intensity of approximately 1:1. If this doublet is missing, the detected mass is an isobaric contaminant lacking bromine.

LCMSWorkflow cluster_validation Self-Validating Output Prep Sample Prep 1 µg/mL in 50:50 H2O:MeCN UHPLC UHPLC Separation C18 Column, Acidic Gradient Prep->UHPLC Ion ESI+ Ionization Protonation of 3° Amine UHPLC->Ion Detect HRMS Detection m/z 100-500 Scan Ion->Detect Peak1 Extract m/z 258.013 [M(79Br)+H]+ Detect->Peak1 Peak2 Extract m/z 260.011 [M(81Br)+H]+ Detect->Peak2 Check Verify 1:1 Intensity Ratio (Confirms Bromine Presence) Peak1->Check Peak2->Check

Caption: Self-validating LC-HRMS workflow utilizing bromine's characteristic isotopic doublet.

References
  • Chemistry LibreTexts. "6.4: Isotope Abundance - Mass Spectrometry." LibreTexts Analytical Chemistry. Available at: [Link]

Foundational

[(4-Bromo-benzyl)-methyl-amino]-acetic acid structure elucidation

This guide details the structural elucidation of [(4-Bromo-benzyl)-methyl-amino]-acetic acid , systematically referred to as -(4-bromobenzyl)-N-methylglycine (or -(4-bromobenzyl)sarcosine). This compound represents a cri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural elucidation of [(4-Bromo-benzyl)-methyl-amino]-acetic acid , systematically referred to as


-(4-bromobenzyl)-N-methylglycine  (or 

-(4-bromobenzyl)sarcosine). This compound represents a critical intermediate in the synthesis of peptidomimetics and

-methylated amino acid derivatives, often employed to enhance metabolic stability in drug candidates.

Technical Guide: Structure Elucidation of -(4-Bromobenzyl)-N-methylglycine

Executive Summary & Synthetic Context

The target molecule,


-(4-bromobenzyl)-N-methylglycine  (1 ), is a tertiary amine featuring a carboxylic acid tail and a para-brominated aromatic ring. Its structural verification requires a multi-modal approach to confirm three key features:
  • The

    
    -Methylation state  (differentiating from the secondary amine precursor).
    
  • The Integrity of the carboxylic acid (vs. ester or alcohol).

  • The Para-substitution pattern on the aromatic ring.

Synthetic Route (Context for Impurities)

To understand potential contaminants during elucidation, we must consider the synthesis. The most robust route is the Reductive Amination of 4-bromobenzaldehyde with sarcosine (N-methylglycine), using sodium triacetoxyborohydride (STAB) as the reducing agent.

Key Impurities to Rule Out:

  • 4-Bromobenzyl alcohol: From over-reduction of the aldehyde.

  • 
    -(4-bromobenzyl)glycine:  Resulting from demethylation or impurity in sarcosine.
    
  • Tertiary Amine N-Oxides: If workup involved vigorous oxidation.

Synthesis Aldehyde 4-Bromobenzaldehyde Intermediate Iminium Ion (Transient) Aldehyde->Intermediate + Sarcosine - H2O Sarcosine Sarcosine (N-methylglycine) Sarcosine->Intermediate Product Target: N-(4-bromobenzyl)-N-methylglycine Intermediate->Product + NaBH(OAc)3 (Reductive Amination)

Figure 1: Reductive amination pathway for the synthesis of the target compound.

Mass Spectrometry (MS): The Isotopic Signature

Mass spectrometry provides the first confirmation of the molecular formula (


) and the presence of the bromine atom.
Experimental Logic[1]
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ) or Negative Mode (
    
    
    
    ). Negative mode is often preferred for carboxylic acids to avoid suppression.
  • Bromine Pattern: Bromine exists as two isotopes,

    
     (50.7%) and 
    
    
    
    (49.3%). This creates a distinctive 1:1 doublet in the molecular ion cluster.
Data Interpretation
Ionm/z (Theoretical)ObservationStructural Inference

258.0 / 260.01:1 Ratio Confirms presence of one Bromine atom .
Fragment ~169 / 171

Tropylium-like cation; confirms 4-bromobenzyl core.
Fragment ~90

Loss of benzyl group; confirms N-methylglycine tail.

Critical Check: If the mass spectrum shows a cluster at M, M+2, M+4 (1:2:1), you have accidentally dialkylated the nitrogen (bis-alkylation), a common error if using benzyl bromide instead of reductive amination.

Infrared Spectroscopy (IR): Functional Group Analysis

IR is used primarily to confirm the oxidation state of the carbonyl group and the absence of N-H stretches (confirming the tertiary amine).

Key Absorptions
  • Carboxylic Acid (

    
    ):  Broad band from 2500–3300 cm⁻¹ . This "bearded" shape often obscures C-H stretches.
    
  • Carbonyl (

    
    ):  Strong peak at 1700–1725 cm⁻¹ .
    
    • Differentiation: An ester would appear higher (~1735-1750 cm⁻¹); a carboxylate salt (if improperly acidified) would appear as two bands at ~1550/1400 cm⁻¹.

  • Amine (

    
    ): Absent.  The lack of a sharp peak ~3300-3400 cm⁻¹ confirms the nitrogen is fully substituted (tertiary).
    
  • Aromatic (

    
    ):  ~1480, 1590 cm⁻¹.
    

Nuclear Magnetic Resonance (NMR): The Definitive Proof

NMR is the gold standard for establishing the connectivity of the N-Methyl , Benzylic , and Glycine protons.

A. Proton NMR ( NMR)

Solvent: DMSO-


 is recommended over CDCl

to prevent zwitterion formation and ensure solubility of the amino acid.
Shift (

, ppm)
MultiplicityIntegralAssignmentLogic & Causality
12.0 - 12.5 Broad Singlet1HCOOH Exchangeable carboxylic acid proton. Disappears with

shake.
7.52 Doublet (

Hz)
2HAr-H (3,5) Ortho to Bromine. Deshielded by inductive effect of Br.
7.28 Doublet (

Hz)
2HAr-H (2,6) Ortho to Alkyl group. Typical AA'BB' system for para-substitution.
3.65 Singlet2HAr-

-N
Benzylic protons. Shifted downfield by aromatic ring and nitrogen.
3.22 Singlet2HN-

-COOH
Glycine methylene. Distinct from benzylic due to carbonyl proximity.
2.28 Singlet3HN-

Diagnostic: Confirms N-methylation. If this is absent, you have the secondary amine.

Self-Validating Check: The integration ratio must be 2:2:2:2:3 (Ar:Ar:Bz:Gly:Me). Any deviation suggests a mixture of the acid and its salt or impurities.

B. Carbon NMR ( NMR)

Confirms the carbon skeleton and symmetry.

  • Carbonyl (

    
    ):  ~172 ppm.
    
  • Aromatic C-Br (

    
    ):  ~120 ppm (Shielded due to heavy atom effect/resonance).
    
  • Aromatic C-N (

    
    ):  ~138 ppm.
    
  • Aromatic CH (

    
     & 
    
    
    
    ):
    Two intense peaks ~131 ppm and ~129 ppm.
  • Benzylic (

    
    ):  ~58 ppm.
    
  • Glycine (

    
    ):  ~55 ppm.
    
  • Methyl (

    
    ):  ~41 ppm.
    

Elucidation Logic & Workflow

The following diagram illustrates the decision-making process to confirm the structure and rule out common side-products.

Elucidation Sample Unknown Sample MS_Step Step 1: Mass Spec (ESI) Sample->MS_Step Br_Check Isotopic Pattern 1:1? MS_Step->Br_Check H1_Step Step 2: 1H NMR (DMSO-d6) Br_Check->H1_Step Yes Error_Br Error: Check Starting Material (Cl or I analog?) Br_Check->Error_Br No Me_Check Singlet at ~2.3 ppm? H1_Step->Me_Check COOH_Check Broad signal >11 ppm? Me_Check->COOH_Check Yes Error_Sec Error: Secondary Amine (Incomplete Methylation) Me_Check->Error_Sec No Result_Correct CONFIRMED: N-(4-bromobenzyl)-N-methylglycine COOH_Check->Result_Correct Yes Error_Ester Error: Ester Derivative (Hydrolysis Failed) COOH_Check->Error_Ester No

Figure 2: Structural elucidation logic tree for verifying the target compound.

Experimental Protocols

Protocol A: Analytical HPLC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and MS (ESI+).

  • Expectation: A single peak at

    
     min (depending on flow) with m/z 258/260.
    
Protocol B: NMR Sample Preparation
  • Weigh 10–15 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-

    
     . (Avoid 
    
    
    
    if the compound is a zwitterion, as solubility will be poor and peaks broad).
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug if any particulate remains (particulates cause line broadening).

  • Acquire 16 scans for

    
     and 1024 scans  for 
    
    
    
    .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting IR and NMR shifts of benzylamines).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77571, 4-Bromobenzylamine. Retrieved from [Link] (Reference for starting material spectral comparison).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Authoritative protocol for the synthesis mechanism described).
Exploratory

Synthesis Pathway of [(4-Bromo-benzyl)-methyl-amino]-acetic Acid: A Comprehensive Technical Guide

Executive Summary & Chemical Significance [(4-Bromo-benzyl)-methyl-amino]-acetic acid (Chemical Formula: C₁₀H₁₂BrNO₂) is a highly versatile bifunctional building block widely utilized in modern drug discovery. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

[(4-Bromo-benzyl)-methyl-amino]-acetic acid (Chemical Formula: C₁₀H₁₂BrNO₂) is a highly versatile bifunctional building block widely utilized in modern drug discovery. Structurally, it consists of a central tertiary amine flanked by a 4-bromobenzyl group and a carboxymethyl moiety. This dual functionality makes it an indispensable intermediate: the aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the carboxylic acid enables standard peptide coupling chemistry.

Historically, derivatives of this scaffold have been heavily utilized in the synthesis of conformationally constrained macrocycles[1], sphingosine-1-phosphate (S1P) receptor modulators[2], and non-peptide AT2 receptor agonists. To ensure high purity and scalability, the synthesis of this molecule must be approached with rigorous mechanistic control.

Retrosynthetic Strategy & Pathway Selection

The construction of the central C–N bonds in [(4-Bromo-benzyl)-methyl-amino]-acetic acid can be achieved through two primary retrosynthetic disconnections.

  • Pathway A (Reductive Amination): Disconnection of the benzylic C–N bond leads to 4-bromobenzaldehyde and sarcosine (N-methylglycine).

  • Pathway B (Sₙ2 Alkylation): Disconnection of the same bond via a nucleophilic substitution paradigm leads to 4-bromobenzyl bromide and a protected sarcosine derivative.

Retrosynthesis Target [(4-Bromo-benzyl)- methyl-amino]-acetic acid RouteA Route A Reductive Amination Target->RouteA Disconnection A RouteB Route B SN2 Alkylation Target->RouteB Disconnection B Aldehyde 4-Bromobenzaldehyde RouteA->Aldehyde SarcosineA Sarcosine RouteA->SarcosineA Bromide 4-Bromobenzyl bromide RouteB->Bromide SarcosineB Sarcosine (Ester) RouteB->SarcosineB

Retrosynthetic analysis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid.

Pathway A: Reductive Amination (The Preferred Scalable Route)

For industrial and large-scale bench synthesis, reductive amination is the preferred pathway. It offers a one-pot procedure with high atom economy and avoids the use of highly lachrymatory and alkylating benzyl bromides.

Mechanistic Causality

The reaction relies on the condensation of 4-bromobenzaldehyde with sarcosine to form a transient iminium ion, which is subsequently reduced. The choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical[3]. The electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the hydride. This allows the reagent to selectively reduce the highly electrophilic protonated iminium ion without prematurely reducing the unreacted 4-bromobenzaldehyde into 4-bromobenzyl alcohol.

1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for the triacetoxyborohydride species compared to standard dichloromethane (DCM) and allows for mild heating if the initial imine formation is sluggish[3].

Self-Validating Experimental Protocol
  • Reagent Mixing: Suspend sarcosine (1.1 equiv, 11 mmol) and 4-bromobenzaldehyde (1.0 equiv, 10 mmol) in anhydrous DCE (30 mL) under a nitrogen atmosphere.

  • Activation: Add glacial acetic acid (1.0 equiv, 10 mmol). Causality: Acetic acid acts as a catalyst to accelerate iminium ion formation and further suppresses the reduction of the aldehyde by lowering the pH. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (Validation): Quench a 50 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC (Hexanes/EtOAc 7:3) must show the complete disappearance of the UV-active aldehyde (R_f ~0.6).

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (30 mL). Adjust the aqueous layer to pH 5-6 using 1M HCl. Extract the product into a mixed solvent system (CHCl₃/iPrOH 4:1) to account for the zwitterionic nature of the product.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure product.

WorkflowA Step1 1. Reagent Mixing Aldehyde + Sarcosine in DCE Step2 2. Activation Add AcOH (1 eq) Stir 30 min at RT Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 at 0 °C -> RT Step2->Step3 Step4 4. Quench & Extract pH 5-6 Adjustment CHCl3/iPrOH Extraction Step3->Step4 Step5 5. Purification Recrystallization from hot EtOH Step4->Step5

Workflow for the reductive amination pathway (Route A).

Pathway B: Direct Sₙ2 Alkylation (The Robust Alternative)

When reductive amination is not viable (e.g., due to specific isotopic labeling requirements or reagent availability), direct Sₙ2 alkylation serves as a robust alternative[1].

Mechanistic Causality

This pathway utilizes the nucleophilic attack of a secondary amine on 4-bromobenzyl bromide. Using the tert-butyl ester of sarcosine rather than the free acid is a critical strategic choice. Free sarcosine exists as a zwitterion, rendering it highly insoluble in organic solvents like DMF, which leads to sluggish reaction kinetics. Furthermore, masking the carboxylic acid prevents it from acting as a competing nucleophile, which would otherwise generate undesired ester byproducts. Potassium carbonate (K₂CO₃) is used as a heterogeneous base to scavenge the generated HBr without causing base-catalyzed side reactions.

Self-Validating Experimental Protocol
  • Dissolution: Dissolve sarcosine tert-butyl ester hydrochloride (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 equiv, 25 mmol) and stir for 15 minutes at room temperature to liberate the free base.

  • Alkylation: Add 4-bromobenzyl bromide (1.05 equiv, 10.5 mmol) dropwise. Stir the suspension at room temperature for 12 hours.

  • In-Process Control (Validation): LC-MS analysis of the reaction mixture should confirm the mass of the intermediate ester (m/z [M+H]⁺ = 314.1).

  • Workup: Dilute with water (100 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organics with brine (5 × 20 mL) to remove residual DMF. Concentrate in vacuo.

  • Deprotection: Dissolve the crude ester in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (20 mL). Stir for 2 hours at room temperature. Concentrate under reduced pressure and triturate with diethyl ether to yield the target acid as a TFA salt.

WorkflowB Step1 1. Dissolution Sarcosine t-butyl ester in DMF Step2 2. Deprotonation Add K2CO3 Stir 15 min Step1->Step2 Step3 3. Alkylation Add 4-Bromobenzyl bromide Stir 12 h at RT Step2->Step3 Step4 4. Workup H2O quench EtOAc Extraction Step3->Step4 Step5 5. Deprotection TFA/DCM (1:1) Stir 2 h Step4->Step5

Workflow for the SN2 alkylation and deprotection pathway (Route B).

Quantitative Data & Pathway Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters of both synthetic pathways.

ParameterRoute A: Reductive AminationRoute B: Sₙ2 Alkylation
Overall Yield 85 - 92%70 - 80% (over 2 steps)
Reaction Time 4 - 6 hours14 - 16 hours
Step Count 1 (One-pot)2 (Alkylation + Deprotection)
Scalability Excellent (Kilogram scale)Moderate (Solvent intensive)
Primary Impurity 4-Bromobenzyl alcohol (<5%)Dialkylated quaternary salts
E-Factor Low (High atom economy)High (Requires protection/deprotection)

Analytical Validation

To confirm the structural integrity and purity of the synthesized[(4-Bromo-benzyl)-methyl-amino]-acetic acid, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃ / CD₃OD): δ 7.48 (d, J = 8.4 Hz, 2H, Ar-H meta to alkyl), 7.25 (d, J = 8.4 Hz, 2H, Ar-H ortho to alkyl), 3.72 (s, 2H, Ar-CH₂-N), 3.31 (s, 2H, N-CH₂-COOH), 2.41 (s, 3H, N-CH₃). Note: The absence of an aldehyde proton at ~10 ppm (Route A) or a tert-butyl singlet at ~1.4 ppm (Route B) confirms reaction completion.

  • LC-MS (ESI+): The molecule contains a single bromine atom, which will present a distinct 1:1 isotopic pattern. Calculated for C₁₀H₁₃BrNO₂ [M+H]⁺: 258.01. Found: 258.0 (⁷⁹Br) and 260.0 (⁸¹Br).

References

1.[2] S1p receptors modulators and their use thereof. Google Patents. 2.[1] Conformationally constrained, fully synthetic macrocyclic compounds. Google Patents. 3.[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.

Sources

Foundational

Biological Activity of Bromo-Benzyl Compounds: A Technical Guide for Hit-to-Lead Optimization

Executive Summary In the landscape of rational drug design, the bromo-benzyl moiety has emerged as a highly privileged structural motif. Far from being a mere lipophilic appendage, the strategic incorporation of a bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the bromo-benzyl moiety has emerged as a highly privileged structural motif. Far from being a mere lipophilic appendage, the strategic incorporation of a bromo-benzyl group fundamentally alters a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This technical guide synthesizes recent empirical data to explore the biological activity of bromo-benzyl derivatives, detailing the causality behind their efficacy in anticancer, antimicrobial, and agrochemical applications.

Structural Causality: The Pharmacophore Dynamics of the Bromo-Benzyl Scaffold

As application scientists, we do not add halogens to aromatic rings arbitrarily. The selection of a bromo-benzyl group is driven by three distinct physicochemical advantages:

  • Halogen Bonding (X-Bonding): The heavy bromine atom is highly polarizable, creating a localized region of positive electrostatic potential (the "σ-hole"). This allows the bromo-benzyl group to act as a highly specific Lewis acid, engaging in strong, directional non-covalent interactions with electron-rich amino acid backbones (e.g., carbonyl oxygens) within enzyme active sites[1].

  • Metabolic Shielding: By placing a bulky, electron-withdrawing p-bromophenyl ring at specific positions on a core scaffold, we can effectively block "soft metabolic spots"—sites that are otherwise highly susceptible to rapid cytochrome P450-mediated oxidation[2].

  • Lipophilic Partitioning: The benzyl ring provides a rigid, planar aromatic system ideal for

    
     stacking, while the bromine atom increases the overall partition coefficient (LogP), driving superior cell membrane penetration[3].
    

Anticancer Efficacy: Topoisomerase & Enzyme Inhibition

The bromo-benzyl scaffold has demonstrated profound efficacy in oncology, primarily through the inhibition of critical replication enzymes.

Recent studies on 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines have identified these compounds as potent dual inhibitors of Topoisomerase I and II[2]. The causality here is structural: the p-bromophenyl ring blocks the metabolically labile C-2 position of the thienopyrimidine core, while simultaneously projecting the heavy halogen into a hydrophobic pocket of the topoisomerase enzyme, anchoring the inhibitor[2].

This binding prevents the religation of DNA strands during replication, leading to double-strand breaks. The downstream biological effect is a stringent G2/M phase cell cycle arrest, followed by the activation of apoptotic pathways characterized by caspase-3 cleavage and the accumulation of LC3A/B[2]. Furthermore, structurally distinct 4-bromobenzyl-1H-1,2,3-triazole scaffolds have shown similar multi-target enzyme inhibition, driving apoptosis in MCF-7 (breast) and A549 (lung) cancer cell lines[4].

Pathway Drug Bromo-benzyl Derivative Target Topoisomerase I/II Inhibition Drug->Target Halogen Bonding & Steric Blockade DNA DNA Double-Strand Breaks Target->DNA Ligation Failure CellCycle G2/M Phase Arrest DNA->CellCycle Damage Response Apoptosis Apoptosis (Caspase-3 Cleavage) DNA->Apoptosis Severe Toxicity CellCycle->Apoptosis Prolonged Arrest

Caption: Potential apoptosis induction pathway via topoisomerase inhibition.

Antimicrobial & Agrochemical Activity

Beyond oncology, bromo-benzyl compounds are highly active against microbial pathogens and photosynthetic organisms.

Antimicrobial Membrane Disruption: Derivatives of N-(4-Bromobenzyl)-N-ethylethanamine (quaternary ammonium salts) exhibit potent antibacterial activity, particularly against Gram-positive bacteria like S. aureus[3]. The mechanism relies on the amphiphilic nature of the molecule. The cationic quaternary ammonium head binds electrostatically to the negatively charged bacterial cell wall, while the lipophilic bromo-benzyl tail intercalates into and disrupts the lipid bilayer[3]. Crucially, optimal activity is dictated by the "cut-off effect"—derivatives with N-alkyl chains of 12-14 carbons achieve the perfect balance of aqueous solubility and membrane partitioning; longer chains cause the compounds to self-aggregate into micelles rather than attacking the bacteria[3].

Photosynthetic Electron Transport Inhibition: In agrochemical applications, 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-one lactones (analogues of the natural toxin nostoclide) act as potent herbicides[5]. These compounds function as energy-transfer inhibitors, blocking the basal and phosphorylating electron flow from water to K3[Fe(CN)6] within the chloroplasts of target weeds, effectively starving the plant of energy[5],[6].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To facilitate comparative analysis, the following table summarizes the biological activities of key bromo-benzyl scaffolds across different therapeutic and agrochemical domains.

Compound Class / ScaffoldPrimary Target / OrganismKey Biological Effect (IC50 / MIC)Mechanistic Rationale
Thienopyrimidines (2-(4-bromobenzyl) tethered)FaDu (HTB-43) Cancer CellsIC50 = 1.73 µMDual Topo I/II inhibition; C-2 metabolic blocking[2].
1,2,3-Triazoles (4-bromobenzyl scaffold)MCF-7 & A549 Cancer CellsApoptosis InductionMulti-target enzyme inhibition; Caspase-3 activation[4].
Quaternary Ammoniums (N-(4-Bromobenzyl) derivs)S. aureus (Gram-positive)MIC < 10 µM (Optimal C12-C14)Electrostatic binding & lipid bilayer disruption[3].
Furan-2-ones (3-(4-bromobenzyl) lactones)Spinach Chloroplasts / ChlorellaMicromolar InhibitionBlocks photosynthetic electron transport chain[5].
Cyclotriphosphazenes (4-bromobenzyl pendant arms)B. cereus & E. hiraeMBC < 9.8 µMStrong antimicrobial activity via hybrid inorganic ring[7].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Workflow N1 Scaffold Design (Bromo-benzyl Moiety) N2 Chemical Synthesis & Purification N1->N2 Reagents N3 Structural Validation (NMR, MS, IR) N2->N3 Yield >80% N4 In Vitro Screening (MIC / IC50) N3->N4 >95% Purity N5 Mechanistic Profiling (Apoptosis/Enzyme Assays) N4->N5 Active Hits N5->N1 SAR Feedback

Caption: Experimental workflow for synthesis and biological evaluation.

Protocol A: In Vitro Cytotoxicity & Apoptotic Mechanism Assay

Objective: Determine the IC50 and validate the apoptotic mechanism of novel bromo-benzyl derivatives.

  • Cell Seeding & Treatment: Seed FaDu or MCF-7 cells in 96-well plates at

    
     cells/well. Incubate for 24h. Treat with serial dilutions of the bromo-benzyl compound.
    
    • Causality & Validation: Maintain DMSO concentration strictly below 0.1% v/v in all wells (including the vehicle control) to ensure observed cytotoxicity is compound-driven, not solvent-induced. Include Etoposide as a positive control.

  • MTT Viability Measurement: After 48h, add MTT reagent. The mitochondrial reductase of viable cells converts MTT to formazan. Solubilize and read absorbance at 570 nm[3]. Calculate the IC50 using non-linear regression.

  • Phenotypic Apoptosis Validation (AO/EB Staining): Stain treated cells with Acridine Orange (AO) and Ethidium Bromide (EB).

    • Causality: AO permeates all cells (yielding green fluorescence), whereas EB only enters cells with compromised membranes (yielding red fluorescence). This dual-staining allows rapid, visual differentiation between early apoptosis (chromatin condensation, green) and late apoptosis/necrosis (red)[2].

Protocol B: High-Throughput MIC Determination for Antimicrobial Agents

Objective: Identify the Minimum Inhibitory Concentration of bromo-benzyl quaternary ammoniums.

  • Preparation: Serially dilute the compounds in Mueller-Hinton broth within a 96-well microtiter plate[3].

  • Inoculation: Add a standardized microbial suspension (e.g.,

    
     CFU/mL of S. aureus).
    
    • Validation: Include a "Sterility Control" (broth only) to validate aseptic technique, and a "Growth Control" (broth + inoculum + vehicle) to ensure baseline bacterial viability[8].

  • Incubation & Readout: Incubate at 37°C for 24 hours[3]. To avoid false readings caused by the precipitation of highly lipophilic bromo-benzyl compounds (which mimics bacterial turbidity), add Resazurin dye. A color shift from blue (oxidized) to pink (reduced) objectively indicates bacterial metabolic activity, allowing for a highly accurate MIC determination.

References[3] Comparative Guide to the Biological Activity of N-(4-Bromobenzyl)-N-ethylethanamine Derivatives - BenchChem.https://www.benchchem.com/product/b1625017[5] Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain - Journal of Agricultural and Food Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/jf072120x[6] Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and Their Activity as Inhibitors of the Photosynthetic Electron Transport Chain - ACS Publications.https://pubs.acs.org/doi/10.1021/jf072120x[1] 3-Bromobenzyl bromide (CAS No. 823-78-9) Applications and Biological Activity - Chem960.https://www.chem960.com/[7] Mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arm(s): Synthesis, spectroscopy, crystallography and biological activity studies - Journal of Molecular Structure (ResearchGate).https://doi.org/10.1016/j.molstruc.2020.128658[8] Synthesis of Bromo Benzyl Amine Substituted Chromene and Their Antimicrobial Activity - Academia.edu.https://www.academia.edu/[4] Novel 4-Bromobenzyl-1H-1,2,3-Triazole Scaffold for Multi-target Enzyme Inhibition in Helicobacter Gastric Injury via Experimental and Computational Approaches - ResearchGate.https://www.researchgate.net/[2] 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing.https://pubs.rsc.org/

Sources

Exploratory

A Technical Guide to the Therapeutic Targets of N-Substituted Amino Acids

Introduction: Overcoming Nature's Limitations in Peptide Therapeutics For decades, peptides have been a source of fascination for drug developers due to their high potency and specificity. However, the therapeutic potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming Nature's Limitations in Peptide Therapeutics

For decades, peptides have been a source of fascination for drug developers due to their high potency and specificity. However, the therapeutic potential of natural peptides is often hampered by their inherent weaknesses: poor metabolic stability due to proteolytic degradation and low bioavailability.[1] The field of peptidomimetics seeks to overcome these limitations by designing small, protein-like chains that mimic natural peptides but possess enhanced drug-like properties.[2][3]

A cornerstone of peptidomimetic design is the strategic modification of the amino acid backbone. Among the most powerful of these modifications is N-substitution—the attachment of a chemical group to the amide nitrogen of the peptide bond. This seemingly subtle alteration can profoundly influence a molecule's conformation, stability, and biological activity.[1][4] N-substitution serves as a versatile tool to:

  • Enhance Proteolytic Resistance: By sterically shielding the amide bond, N-substitution, particularly N-methylation, makes peptides less susceptible to enzymatic cleavage.[4][5][6]

  • Improve Pharmacokinetics: Modifications can increase lipophilicity, enhancing membrane permeability and oral bioavailability.[5][7]

  • Constrain Conformation: Fixing the peptide's three-dimensional shape can lock it into a bioactive conformation, increasing receptor affinity and selectivity.[3]

This guide provides an in-depth exploration of the major classes of N-substituted amino acids, their key therapeutic targets, and the mechanistic rationale behind their application in modern drug discovery. We will delve into the specific roles of N-acyl, N-methyl, and N-acetyl amino acids, providing a technical framework for researchers, scientists, and drug development professionals.

Chapter 1: N-Acyl Amino Acids (NAAs) as Lipid Signaling Modulators

Overview: Beyond the Endocannabinoid System

N-acyl amino acids (NAAs) are a large and growing class of endogenous lipid signaling molecules where a fatty acid is linked to an amino acid via an amide bond.[8][9] Initially recognized for their structural similarity to the endocannabinoid anandamide, they are now understood to be a distinct family of signaling lipids within the broader "endocannabinoidome".[9][10] These amphiphilic molecules play crucial roles in a variety of physiological processes, and their therapeutic potential is just beginning to be fully realized.[8][11]

Key Therapeutic Targets and Mechanisms

Unlike endocannabinoids, many NAAs exhibit their effects without interacting with classical cannabinoid or opioid receptors, which makes them attractive templates for developing novel drugs with reduced adverse effects.[12] Their mechanisms of action are diverse and involve the modulation of multiple protein classes.[8][11]

  • G-Protein Coupled Receptors (GPCRs): Certain NAAs are ligands for orphan GPCRs. For instance, N-arachidonoyl glycine (NAGly) has been shown to interact with GPR18, initiating signaling cascades that lead to the production of potent anti-inflammatory eicosanoids.[12]

  • Ion Channels: NAAs can directly modulate ion channel activity. A key analgesic mechanism involves the inactivation of T-type CaV3 calcium channels, which are critical for pain signal transmission.[12]

  • Transporters: The glycine transporter GLYT2, responsible for clearing glycine from the synaptic cleft in the spinal cord, is another target. Inhibition of GLYT2 by certain NAAs can enhance glycinergic neurotransmission, producing analgesic effects.[12][13]

  • Enzymes: Some NAAs act as inhibitors of key enzymes in lipid signaling pathways. A prominent example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that degrades anandamide. By inhibiting FAAH, NAAs can indirectly boost the levels of endogenous cannabinoids, contributing to analgesia.[12]

Therapeutic Applications

The multi-target engagement of NAAs positions them as promising candidates for complex diseases.

  • Analgesia and Anti-inflammation: This is the most studied application, with multiple pathways contributing to their pain-relieving and anti-inflammatory effects.[12][13]

  • Metabolic Disorders: NAAs have been implicated in the regulation of appetite and energy balance, suggesting potential applications in treating obesity.[8]

  • Cancer: Various N-acyl amino acids have demonstrated anti-proliferative effects in cancer cell lines, opening a new avenue for oncologic research.[11][14]

  • Bacteriostatic Agents: Some N-acyltyrosine and N-arachidonoylserine derivatives have been shown to inhibit biofilm formation, suggesting a role in combating bacterial infections.[11]

Experimental Workflow: Screening for NAA Bioactivity

A typical workflow to identify and characterize the therapeutic targets of a novel N-acyl amino acid involves a multi-step screening cascade. The causality behind this design is to move from broad, function-based assays to more specific, target-based validation.

NAA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanism of Action pheno_assay Cell-Based Phenotypic Assay (e.g., Inflammation, Pain Model) gpcr_panel GPCR Panel Screen pheno_assay->gpcr_panel Active NAA ion_panel Ion Channel Panel pheno_assay->ion_panel Active NAA enzyme_panel Enzyme/Transporter Panel pheno_assay->enzyme_panel Active NAA binding_assay Binding Assays (Radioligand, SPR) gpcr_panel->binding_assay Identified Hit(s) ion_panel->binding_assay Identified Hit(s) enzyme_panel->binding_assay Identified Hit(s) functional_assay Functional Assays (e.g., cAMP, Ca2+ Flux) binding_assay->functional_assay Confirmed Binding pathway_analysis Pathway Analysis (Western Blot, qPCR) functional_assay->pathway_analysis Confirmed Activity

Workflow for identifying NAA therapeutic targets.

Chapter 2: N-Methylated Amino Acids in Peptidomimetic Drug Design

Overview: A Subtle Change with Profound Impact

N-methylation, the addition of a single methyl group to a peptide's backbone nitrogen, is one of the simplest yet most effective strategies in drug discovery.[4][5] This modification is found in numerous natural products, including the immunosuppressant cyclosporine A and the chemotherapeutic dactinomycin.[4][15] Its strategic incorporation into therapeutic peptides is a powerful method to improve efficacy, bioavailability, and resistance to enzymatic degradation.[4][6][7]

Table 1: Impact of N-Methylation on Peptide Properties

PropertyEffect of N-MethylationRationale
Proteolytic Stability Significantly IncreasedThe methyl group provides steric hindrance, preventing protease binding and cleavage of the amide bond.[5][15]
Cell Permeability Generally IncreasedN-methylation reduces the number of hydrogen bond donors, decreasing polarity and enhancing lipophilicity.[5]
Bioavailability IncreasedA combined effect of enhanced stability and permeability.[7]
Conformation RestrictedThe rotation around the N-Cα bond is constrained, and the propensity for cis amide bonds increases, which can pre-organize the peptide for receptor binding.[3]
Case Study: Sarcosine and the Glutamatergic System

Sarcosine (N-methylglycine) is a naturally occurring N-methylated amino acid that has emerged as a significant therapeutic agent for neurological disorders.[16][17]

  • Target: Glycine Transporter 1 (GlyT1).[18][19]

  • Mechanism of Action: In the central nervous system, the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, requires both glutamate and a co-agonist (glycine or D-serine) to become fully active.[20][21] GlyT1 is a transporter that removes glycine from the synaptic cleft, thereby downregulating NMDA receptor activity. Sarcosine acts as a GlyT1 inhibitor.[17][19] By blocking glycine reuptake, sarcosine increases the concentration of glycine available to bind to the NMDA receptor, thus potentiating its function.[18][22] This is particularly relevant for conditions like schizophrenia, which are associated with NMDA receptor hypofunction.[18][20]

  • Therapeutic Application: Sarcosine has been investigated in clinical trials as an adjunctive therapy for schizophrenia. Studies have shown that it can improve the negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits associated with the disorder, which are often poorly addressed by conventional antipsychotics.[17][19]

Sarcosine_Pathway Sarcosine Sarcosine (N-Methylglycine) GlyT1 Glycine Transporter 1 (GlyT1) Sarcosine->GlyT1 Inhibits SynapticGlycine Increased Synaptic Glycine GlyT1->SynapticGlycine Blocks Reuptake NMDAR NMDA Receptor SynapticGlycine->NMDAR Co-agonizes Neuron Improved Neuronal Signaling NMDAR->Neuron Potentiates Symptoms Amelioration of Negative/Cognitive Symptoms Neuron->Symptoms

Mechanism of Sarcosine in potentiating NMDA receptor function.

Chapter 3: N-Acetyl Amino Acids in Neurological Function and Disease

Overview: Key Metabolites of the Central Nervous System

N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the brain, second only to glutamate.[23][24] For years, its high concentration was an enigma, but it is now recognized as a critical molecule in brain health and disease, along with its dipeptide derivative, N-acetylaspartylglutamate (NAAG).[25][26]

Key Therapeutic Targets and Mechanisms

The therapeutic landscape for N-acetyl amino acids revolves around the enzymes that synthesize and degrade them, and the receptors that NAAG activates.

  • NAAG's Target - mGluR3: NAAG is the most abundant peptide neurotransmitter in the CNS and acts as a selective agonist for the metabotropic glutamate receptor type 3 (mGluR3).[24][25] Activation of this presynaptic receptor reduces neurotransmitter release, providing a neuroprotective braking mechanism against excessive glutamate activity (excitotoxicity).[20][21]

  • NAA's Metabolic Role: A primary function of NAA is to serve as a storage and transport molecule for acetate.[23][24] In oligodendrocytes (the brain's myelin-producing cells), the enzyme aspartoacylase (ASPA) cleaves NAA into aspartate and acetate. The acetate is then used for the synthesis of myelin lipids.[25][26] Genetic deficiency of ASPA leads to the fatal pediatric leukodystrophy known as Canavan disease, characterized by NAA accumulation and severe hypomyelination.[27]

  • Enzyme Targets for Neuroprotection: The enzyme Glutamate Carboxypeptidase II (GCPII) is expressed on astrocytes and is responsible for degrading NAAG in the synapse, terminating its signal.[24][25] This makes GCPII a prime therapeutic target. Inhibiting GCPII prevents NAAG breakdown, prolonging its activation of mGluR3 and thereby enhancing neuroprotection.[25]

Therapeutic and Diagnostic Applications
  • Neuroprotection: GCPII inhibitors are being actively investigated as a therapeutic strategy for conditions involving excitotoxicity, such as stroke, traumatic brain injury, and neurodegenerative diseases like Huntington's disease and Alzheimer's disease.[25]

  • Diagnostic Marker: The concentration of NAA, which is readily measurable by magnetic resonance spectroscopy (MRS), is considered a marker of neuronal health and viability.[23] Decreased NAA levels are observed in a wide range of neuropathologies, including brain injury, stroke, epilepsy, and Alzheimer's disease.[23][25]

  • Oncology: Recent research has uncovered a role for NAA and NAAG in cancer. They have been shown to promote the growth of glioma stem-like cells and help cancer cells survive metabolic stress when glucose is limited, suggesting that targeting NAA metabolism could be a novel anti-cancer strategy.[24][27]

Chapter 4: Emerging N-Substituted Amino Acids

The principles of N-substitution are being applied to a wider range of chemical scaffolds, opening up new therapeutic possibilities.

N-Aryl Amino Acids

The attachment of an aryl (aromatic ring) group to the amino acid nitrogen creates molecules with distinct biological properties.

  • Targets and Applications:

    • Antibacterial Agents: N-aryl amino acids have shown promising broad-spectrum antibacterial activity, in some cases comparable or superior to standard antibiotics like streptomycin against strains such as Escherichia coli and Streptococcus pneumoniae.[28][29][30]

    • Enzyme Inhibition: Certain nitroaryl-substituted amino acids have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxicity and inflammation.[31] This makes them potential leads for treating stroke and other inflammatory conditions.

Chapter 5: Experimental Protocols

The validation of N-substituted amino acids as therapeutic agents requires robust and reproducible experimental methodologies. The choice of assay depends on the hypothesized target class.

Protocol: In Vitro GlyT1 Inhibition Assay (for Sarcosine-like molecules)

Objective: To determine the potency (IC₅₀) of a test compound to inhibit glycine uptake via the GlyT1 transporter.

Methodology:

  • Cell Culture: Use a stable cell line heterologously expressing human GlyT1 (e.g., HEK293-hGlyT1). Culture cells to ~90% confluency in 96-well plates. The rationale for using a stable overexpression system is to isolate the activity of the specific transporter isoform and achieve a robust assay window.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Sarcosine as a positive control) in KRH buffer. Include a vehicle control (KRH buffer only) and a non-specific uptake control (e.g., a known potent inhibitor like Bitopertin).

  • Uptake Inhibition:

    • Aspirate culture medium from the cells and wash once with KRH buffer.

    • Add the prepared compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the transporter before the substrate is introduced.

  • Initiate Uptake: Add KRH buffer containing a mixture of "cold" (unlabeled) glycine and a fixed concentration of [³H]-glycine (radiolabeled substrate) to all wells. Incubate for a specific time (e.g., 10 minutes) at room temperature. The time is optimized to be within the linear range of uptake.

  • Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to remove any non-internalized radiolabel. The cold temperature immediately stops all transport processes.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the non-specific uptake control wells from all other wells.

    • Normalize the data by expressing it as a percentage of the vehicle control (100% activity).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

N-substitution represents a mature yet continually evolving strategy in medicinal chemistry. From modulating lipid signaling and neurotransmission to enhancing the drug-like properties of peptides, these modifications have proven invaluable. The therapeutic targets are remarkably diverse, spanning GPCRs, ion channels, transporters, and enzymes across multiple disease areas, including neurology, oncology, and metabolic disorders.

The future of this field lies in the integration of novel synthetic methodologies with a deeper understanding of biology. The development of more efficient techniques for site-selective N-alkylation or N-arylation on complex scaffolds will expand the chemical space available to researchers.[6] Furthermore, as we continue to de-orphanize receptors and elucidate novel disease pathways, N-substituted amino acids will undoubtedly serve as essential chemical probes and starting points for the next generation of targeted therapeutics.

References

  • Arul Prakash, A., & Kamlekar, R. (2021). Function and therapeutic potential of N-acyl amino acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(10), 158994. [Link]

  • Burstein, S. (2018). N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228–238. [Link]

  • de Castro, R. J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10087. [Link]

  • ResearchGate. (n.d.). Function and Therapeutic Potential of N-acyl amino acids. Request PDF. [Link]

  • Wikipedia. (n.d.). N-Acetylaspartic acid. [Link]

  • Aurelio, L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 20(17), 1774-1788. [Link]

  • Aurelio, L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. [Link]

  • Li, Z., et al. (2023). Backbone N-methylation of peptides: a powerful strategy for peptide drug discovery. SSRN. [Link]

  • Benarroch, E. E. (2008). N-Acetylaspartate and N-acetylaspartylglutamate: neurobiology and clinical significance. Neurology, 70(16), 1353–1357. [Link]

  • Huang, C. C., et al. (2019). Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. Journal of Psychopharmacology, 33(10), 1265–1277. [Link]

  • ResearchGate. (n.d.). Structure of some important bioactive molecules with the N-aryl amino acids' core structure. [Link]

  • Bradshaw, H. B., & Walker, J. M. (2005). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 144(7), 899-906. [Link]

  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 833. [Link]

  • Biocrates Life Science AG. (2025). N-acetyl-aspartic acid (NAA). [Link]

  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • Familoni, O. B., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Chemistry, 5(2), 1188-1202. [Link]

  • ResearchGate. (2019). (PDF) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. [Link]

  • Mistry, R., et al. (2020). N-acetylaspartate improves cell survival when glucose is limiting. bioRxiv. [Link]

  • ResearchGate. (n.d.). Structures of N-heterocyclic β-amino acids that act as enzyme inhibitors. [Link]

  • Long, P. M., et al. (2013). N-Acetylaspartate (NAA) and N-Acetylaspartylglutamate (NAAG) Promote Growth and Inhibit Differentiation of Glioma Stem-like Cells. Journal of Biological Chemistry, 288(36), 26188–26200. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Sarcosine. [Link]

  • Lane, H. Y., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 55(5), 552-555. [Link]

  • The Moeller Research Group. (n.d.). Silyl-Substituted Amino Acids: New Routes to the Construction of Selectively Functionalized Peptidomimetics. Washington University in St. Louis. [Link]

  • ResearchGate. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • Frontiers. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • Wikipedia. (n.d.). Peptidomimetic. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. 8(2), 1-12. [Link]

  • Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. [Link]

  • Kikelj, D. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 15(13), 1269-1280. [Link]

  • Hart, O. P., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Journal of the American Chemical Society, 145(1), 178-183. [Link]

  • ResearchGate. (2023). (PDF) N-(4-Substituted Aryl) amino acids as potential antibacterial agents. [Link]

  • Lin, C. H., et al. (2018). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International Journal of Molecular Sciences, 19(11), 3594. [Link]

  • Lodge, D. (2009). Excitatory amino acids in neurological and neurodegenerative disorders. British Journal of Pharmacology, 157(8), 1329-1343. [Link]

  • Lowe, J. A., et al. (1995). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 5(5), 455-460. [Link]

  • ACS Publications. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. [Link]

  • Synthesis of N- substituted amino acid amino amides and their study as possible treatment of Alzheimer disease. (n.d.). [Link]

  • Liu, Y., et al. (2024). Targeting amino acid in tumor therapy. Genes & Diseases. [Link]

  • MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. [Link]

  • Preprints.org. (2023). Dietary Manipulation of Amino Acids for Cancer Therapy. [Link]

  • Marques, C., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences, 24(12), 9906. [Link]

  • Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. (n.d.). [Link]

  • Nobile, V., et al. (2024). Amino Acids Supplementation in Cancer: What Do We Feed, the Patient or the Tumor?. Nutrients, 16(17), 2841. [Link]

  • Ross, R. S., et al. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Molecules, 25(17), 3899. [Link]

  • D'Aniello, S., et al. (2020). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 21(1), 214. [Link]

  • ResearchGate. (2019). The Diverse Functions of Non-Essential Amino Acids in Cancer. [Link]

Sources

Foundational

Advanced Architectures: A Technical Guide to the Discovery and Synthesis of Novel Amino Acid Analogs

Abstract This technical guide delineates the end-to-end workflow for the rational design, chemical synthesis, and biological validation of novel amino acid analogs (non-canonical amino acids, ncAAs). Targeted at drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the end-to-end workflow for the rational design, chemical synthesis, and biological validation of novel amino acid analogs (non-canonical amino acids, ncAAs). Targeted at drug discovery professionals, this document moves beyond standard peptide chemistry to explore high-value methodologies—specifically photoredox catalysis, C(sp³)-H activation, and biocatalysis—that access previously inaccessible chemical space. The focus is on creating self-validating synthetic systems that yield analogs with enhanced metabolic stability and precise conformational control.

Phase 1: Rational Design & Computational Screening

The discovery of a novel amino acid analog begins not with a reaction flask, but with a specific structural hypothesis. The goal is often to introduce conformational constraint (locking a bioactive conformation) or metabolic occlusion (blocking protease recognition).

Structural Hypothesis Generation
  • Conformational Constraint: Introducing

    
    -disubstitution (e.g., Aib analogs) or cyclization (e.g., proline analogs) restricts the 
    
    
    
    and
    
    
    torsion angles, forcing the peptide backbone into specific secondary structures like helices or turns.
  • Proteolytic Resistance: Replacing the

    
     proton with a methyl group or altering the stereochemistry (D-amino acids) eliminates the handle required by proteases (like chymotrypsin) to form the tetrahedral intermediate necessary for peptide bond hydrolysis.
    
Computational Workflow

Before synthesis, candidates are screened using QSAR (Quantitative Structure-Activity Relationship) modeling to predict bioactivity and physicochemical properties.

Table 1: Computational Parameters for Analog Design

ParameterMetricTarget RangePurpose
LogP Lipophilicity1.0 – 3.5Ensure membrane permeability without aggregation.
TPSA Polar Surface Area< 140 ŲPredict oral bioavailability.
Rotatable Bonds Flexibility< 7Minimize entropic penalty upon binding.
Sterimol Parameters Steric Bulk (L, B1, B5)VariableQuantify side-chain volume for receptor fit.

Phase 2: Synthetic Methodologies (The Core)

This section details two high-impact synthetic protocols selected for their ability to generate high complexity from simple precursors.

Protocol A: Photoredox-Mediated Decarboxylative Alkylation

This method represents a paradigm shift from classical Strecker synthesis. It utilizes visible light and a photocatalyst to generate C-centered radicals from ubiquitous carboxylic acids, which then add to imines.[1][2] This allows for the rapid construction of unnatural


-amino acids from abundant feedstock chemicals.

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) mechanism. An excited-state photocatalyst oxidizes a carboxylate precursor, triggering decarboxylation and releasing an alkyl radical. This radical adds to a chiral sulfinyl imine, setting the stereocenter with high fidelity.

Experimental Protocol:

  • Reagents:

    • Substrate: Carboxylic acid (radical precursor) (1.0 equiv).

    • Acceptor: Glyoxylate-derived N-sulfinyl imine (1.0 equiv).

    • Photocatalyst: Acridinium salt (e.g., Mes-Acr-Me, 1-3 mol%).

    • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile.

    • Light Source: Blue LED (450 nm).

  • Step-by-Step:

    • Preparation: In a flame-dried Schlenk tube, dissolve the carboxylic acid and N-sulfinyl imine in degassed DCE (0.1 M).

    • Catalyst Addition: Add the acridinium photocatalyst (2 mol%) and an inorganic base (e.g., Cs₂CO₃, 20 mol%) to facilitate carboxylate formation.

    • Irradiation: Seal the tube under

      
       atmosphere and irradiate with Blue LEDs at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.
      
    • Workup: Remove solvent in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the protected amino acid.

    • Deprotection (Optional): Treat with HCl/MeOH to remove the sulfinyl group and generate the free amine.

Protocol B: Palladium-Catalyzed C(sp³)-H Activation

Direct functionalization of unactivated C–H bonds allows for the "late-stage" modification of amino acid side chains, such as converting alanine into phenylalanine derivatives.

Experimental Protocol:

  • Reagents:

    • Substrate: N-Phthaloyl-alanine derivative with a directing group (e.g., 8-aminoquinoline).[3]

    • Coupling Partner: Aryl Iodide (Ar-I).[3]

    • Catalyst: Pd(OAc)₂ (5-10 mol%).

    • Oxidant/Additive: AgOAc (stoichiometric) or benzoquinone.

  • Step-by-Step:

    • Setup: Combine the amino acid substrate, Aryl Iodide (2.0 equiv), Pd(OAc)₂, and AgOAc in a sealed tube.

    • Solvent: Add t-Amyl alcohol or Toluene.

    • Reaction: Heat to 80–110°C for 18 hours. The bidentate directing group coordinates Pd(II), positioning it for

      
      -C–H activation.
      
    • Purification: Filter through Celite to remove silver salts. Concentrate and purify via HPLC or silica chromatography.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on the target analog's structure.

SyntheticLogic cluster_methods Method Selection start Target Amino Acid Analog structure_check Is the side-chain aliphatic or aromatic? start->structure_check photo Photoredox Catalysis (Decarboxylative) structure_check->photo Aliphatic/Complex (from Acids) ch_act Pd-Catalyzed C-H Activation structure_check->ch_act Aromatic (Beta-Arylation) scale_check Scale Requirement? photo->scale_check ch_act->scale_check biocat Biocatalysis (Transaminase/AmDH) scale_check->photo <10g (Discovery) scale_check->biocat >100g (Industrial)

Figure 1: Decision matrix for selecting synthetic methodologies based on structural complexity and scale.

Phase 3: Purification & Characterization (Self-Validating Systems)

Trustworthiness in synthesis is established through rigorous characterization. Every novel analog must undergo a "Triad of Truth" analysis.

  • Chiral HPLC/SFC:

    • Objective: Determine Enantiomeric Excess (ee).

    • Standard: >98% ee is required for biological assays to rule out off-target effects from the distomer.

    • Column: Chiralpak IA/IB or equivalent.

  • qNMR (Quantitative NMR):

    • Objective: Determine absolute purity and residual solvent content.

    • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST).

  • HRMS (High-Resolution Mass Spectrometry):

    • Objective: Confirm elemental composition.

    • Tolerance: < 5 ppm mass error.

Phase 4: Functional Validation

Once synthesized, the analog is incorporated into a model peptide (e.g., a known GPCR ligand) to assess its impact.

Metabolic Stability Assay

This assay compares the half-life (


) of the analog-containing peptide vs. the wild type in liver microsomes or plasma.

Protocol:

  • Incubation: Incubate peptide (

    
    ) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     gives 
    
    
    
    .

Table 2: Representative Stability Data (Hypothetical)

Peptide VariantModificationt1/2 (Human Plasma)Fold Improvement
Wild Type None (L-Ala)12 min1.0x
Analog A D-Ala substitution145 min12.1x
Analog B

-Methyl-Ala
> 240 min>20x
Analog C

-Homophenylalanine
180 min15.0x

References

  • Asymmetric Synthesis of Unn

    
    -Amino Acids through Photoredox-Mediated C–O Bond Activation. ChemRxiv.
    [Link]
    
  • Stereoselective synthesis of unn

    
    -amino acid derivatives through photoredox catalysis. Chemical Science.
    [Link]
    
  • Nonnatural Amino Acid Synthesis by Using Carbon–Hydrogen Bond Functionalization Methodology. Chemistry – A European Journal. [Link]

  • Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Nature Catalysis. [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of[(4-Bromo-benzyl)-methyl-amino]-acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Building block for peptidomimetics, PROTAC linkers, and lead-oriented scaffold synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Building block for peptidomimetics, PROTAC linkers, and lead-oriented scaffold synthesis.

Executive Summary

[(4-Bromo-benzyl)-methyl-amino]-acetic acid (often referred to as N-(4-bromobenzyl)sarcosine) is a highly versatile, non-natural amino acid derivative. The presence of the para-bromo substituent serves as a robust synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tertiary amine and carboxylic acid moieties are ideal for peptide coupling and linker construction.

This application note details a highly optimized, two-step protocol for synthesizing this compound from 4-bromobenzyl bromide and sarcosine ethyl ester hydrochloride. By prioritizing a two-step esterification-hydrolysis route over direct alkylation, this protocol mitigates zwitterionic solubility issues and prevents over-alkylation, ensuring high yields and analytical purity.

Mechanistic Rationale & Strategy (E-E-A-T)

While it is theoretically possible to alkylate free sarcosine (N-methylglycine) directly in aqueous base, this approach is fraught with practical challenges. Free sarcosine exists as a zwitterion, making it insoluble in the polar aprotic solvents required to accelerate S_N2 reactions. Furthermore, direct alkylation often leads to the formation of quaternary ammonium byproducts due to over-alkylation [2].

The Two-Step Ester Route: To bypass these issues, our protocol utilizes sarcosine ethyl ester hydrochloride .

  • S_N2 Alkylation: The reaction is conducted in acetonitrile (MeCN), a polar aprotic solvent that poorly solvates the nucleophile, thereby increasing its reactivity. Potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base. It serves a dual purpose: it free-bases the sarcosine ethyl ester hydrochloride and scavenges the hydrobromic acid (HBr) generated during the S_N2 substitution. Because K₂CO₃ is insoluble in MeCN, it prevents premature hydrolysis of the ester [2].

  • Saponification & Isoelectric Isolation: The intermediate ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water mixture. The critical step is the workup: the target molecule is an amino acid with an isoelectric point (pI) of approximately 3.5. By carefully acidifying the aqueous layer to pH 3.5, the molecule is forced into its neutral zwitterionic state, drastically reducing its aqueous solubility and allowing for efficient extraction into an organic solvent[1].

ReactionPathway A 4-Bromobenzyl Bromide (Electrophile) C Intermediate: Ethyl[(4-Bromo-benzyl)- methyl-amino]-acetate A->C K2CO3, MeCN SN2 Alkylation B Sarcosine Ethyl Ester (Nucleophile) B->C Free-basing & SN2 D Target Molecule: [(4-Bromo-benzyl)- methyl-amino]-acetic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 3.5) Saponification

Fig 1. Two-step synthesis pathway of [(4-Bromo-benzyl)-methyl-amino]-acetic acid.

Quantitative Data Summary

The table below summarizes the empirical advantages of the two-step ester route compared to the direct alkylation of free sarcosine.

ParameterMethod A: Direct Alkylation (Free Sarcosine)Method B: Two-Step Ester Route (Recommended)
Reagents Sarcosine, NaOH, EtOH/H₂OSarcosine Ethyl Ester HCl, K₂CO₃, MeCN
Reaction Time 24 - 48 hours12 hours (Step 1) + 4 hours (Step 2)
Over-alkylation Risk High (Quaternary salt formation)Very Low
Overall Yield 35% - 45%82% - 88%
Purification Ion-exchange chromatographySimple acid-base extraction

Experimental Protocols

Step 1: Synthesis of Ethyl [(4-Bromo-benzyl)-methyl-amino]-acetate

Objective: Perform a regioselective S_N2 alkylation while suppressing dialkylation.

Materials:

  • 4-Bromobenzyl bromide (1.0 equiv, e.g., 10.0 mmol, 2.50 g)

  • Sarcosine ethyl ester hydrochloride (1.1 equiv, 11.0 mmol, 1.69 g)

  • Potassium carbonate, anhydrous (3.0 equiv, 30.0 mmol, 4.15 g)

  • Acetonitrile (MeCN), anhydrous (40 mL)

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sarcosine ethyl ester hydrochloride and anhydrous K₂CO₃.

  • Solvent Addition: Suspend the solids in 40 mL of anhydrous MeCN. Stir vigorously at room temperature for 15 minutes to allow the generation of the free amine.

  • Electrophile Addition: Dissolve 4-bromobenzyl bromide in 10 mL of MeCN and add it dropwise to the suspension over 10 minutes to prevent localized heating and side reactions.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV detection).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr, KCl). Wash the filter cake with fresh MeCN (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash with distilled water (2 × 25 mL) and brine (25 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the intermediate ester as a pale yellow oil. (Expected yield: ~90-95%. This intermediate is typically pure enough to be used directly in Step 2).

Step 2: Saponification to [(4-Bromo-benzyl)-methyl-amino]-acetic acid

Objective: Cleave the ethyl ester and isolate the zwitterionic amino acid at its isoelectric point.

Materials:

  • Ethyl [(4-Bromo-benzyl)-methyl-amino]-acetate (from Step 1)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Tetrahydrofuran (THF) / Water (1:1 v/v, 30 mL)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Dissolve the intermediate ester in 15 mL of THF in a 100 mL flask. Add a solution of LiOH·H₂O dissolved in 15 mL of distilled water.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. The mixture will become homogenous as the ester is cleaved into the water-soluble lithium carboxylate salt.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract with Diethyl Ether (20 mL) to remove any unreacted ester or non-polar impurities. Discard the ether layer.

  • Isoelectric Precipitation/Extraction (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask. Place the flask in an ice bath. While monitoring with a calibrated pH meter, add 1M HCl dropwise until the pH reaches exactly 3.5 . At this isoelectric point, the target molecule becomes a net-neutral zwitterion [1].

  • Isolation: The product will either precipitate as a white solid or form a cloudy suspension.

    • If it precipitates: Filter the solid via vacuum filtration, wash with ice-cold water (10 mL), and dry under high vacuum.

    • If it remains suspended: Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). The zwitterion is sufficiently soluble in DCM. Combine the DCM layers, dry over Na₂SO₄, and evaporate to yield the pure [(4-Bromo-benzyl)-methyl-amino]-acetic acid as a white crystalline solid. (Expected yield: 85-90% over two steps).

Workflow N1 Step 1: SN2 Reaction Mix 4-Br-BnBr, Sarcosine Ester, K2CO3 in MeCN N2 Filtration & Concentration Remove inorganic salts N1->N2 N3 Extraction EtOAc / H2O wash to remove polar impurities N2->N3 N4 Step 2: Hydrolysis Treat ester with LiOH in THF/H2O N3->N4 N5 Acidification Adjust to pH ~3.5 with 1M HCl N4->N5 N6 Isolation Extract with DCM or filter precipitate N5->N6

Fig 2. Step-by-step experimental workflow and workup logic.

Troubleshooting & Optimization Insights

  • Emulsions During Extraction: During the Step 1 workup, emulsions may form if the aqueous layer is too basic. Adding a small amount of brine (NaCl) to the separatory funnel will increase the ionic strength of the aqueous phase, breaking the emulsion.

  • Incomplete Hydrolysis: If TLC indicates unreacted ester after 4 hours in Step 2, gently warm the reaction to 40 °C. Do not exceed 50 °C, as strong bases can cause unwanted side reactions or racemization (if applied to chiral amino acid derivatives).

  • Poor Yield in Final Isolation: If the yield after Saponification is low, it is highly likely the pH was not adjusted correctly. If the pH drops below 2.0, the amine becomes fully protonated (cationic) and highly water-soluble. If this occurs, carefully back-titrate with 1M NaOH to reach pH 3.5 [1].

References

  • MetwareBio. (n.d.). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Retrieved from[Link]

  • Hartley, B. (2009). Recent Advances in Tandem Reductive Processes. University of Bath PhD Thesis. Retrieved from[Link]

Application

analytical methods for [(4-Bromo-benzyl)-methyl-amino]-acetic acid characterization.

Introduction & Compound Profile [(4-Bromo-benzyl)-methyl-amino]-acetic acid (Systematic Name: N-(4-Bromobenzyl)-N-methylglycine) is a critical secondary amine intermediate often used in the synthesis of peptidomimetics a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

[(4-Bromo-benzyl)-methyl-amino]-acetic acid (Systematic Name: N-(4-Bromobenzyl)-N-methylglycine) is a critical secondary amine intermediate often used in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients. Structurally, it consists of a sarcosine (N-methylglycine) backbone functionalized with a para-bromobenzyl moiety.

Accurate characterization of this molecule presents specific challenges due to its zwitterionic nature (coexisting basic amine and acidic carboxyl group) and the presence of the bromine atom, which offers unique mass spectrometric signatures but requires careful chromatographic handling to prevent peak tailing.

Physicochemical Profile
PropertyValueNotes
Formula C₁₀H₁₂BrNO₂
Mol.[1][2][3][4][5][6][7][8][9] Weight 258.11 g/mol Monoisotopic Mass: 257.005
Appearance White to off-white solid
Solubility DMSO, Methanol, Dilute AcidPoor solubility in non-polar solvents (Hexane)
pKa (Calc) Acid: ~2.2Amine: ~8.8 (Zwitterionic at neutral pH)

Analytical Strategy Overview

To ensure pharmaceutical-grade quality, a multi-modal approach is required. We integrate chromatographic purity assessment with spectroscopic structural confirmation.

AnalyticalWorkflow Sample Raw Sample (Solid) ID Identity Confirmation Sample->ID Purity Purity & Assay Sample->Purity SolidState Solid State Properties Sample->SolidState NMR 1H / 13C NMR (Structure) ID->NMR MS LC-MS (Br Isotope Pattern) ID->MS IR FT-IR (Func. Groups) ID->IR HPLC RP-HPLC (Organic Impurities) Purity->HPLC Titr Potentiometric Titration Purity->Titr

Figure 1: Integrated analytical workflow for N-(4-Bromobenzyl)-N-methylglycine characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV-MS)

Objective: Quantify purity and identify organic impurities (e.g., unreacted 4-bromobenzyl bromide, sarcosine). Causality: A standard C18 column is used, but the mobile phase must be acidic (pH < 3.0). At neutral pH, the zwitterion formation leads to peak splitting and poor retention. Acidifying ensures the amine is fully protonated and the carboxylic acid is non-ionized, improving peak shape.

Instrument Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or 0.05% TFA)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5-10 µL
Detection UV @ 220 nm (Amide/Carboxyl) and 254 nm (Aromatic)
MS Mode ESI Positive (Scan range 100–600 m/z)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold
15.095Linear Ramp
20.095Wash
20.15Re-equilibration
25.05End
Data Interpretation (Self-Validating Logic)
  • Retention Time (RT): The target compound is moderately polar. Expect elution around 8–10 min.

  • MS Signature (Crucial): Look for the Bromine Isotope Pattern . Bromine exists as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio.
    • [M+H]⁺ Peaks: You must observe two peaks of nearly equal intensity at m/z 258.0 and m/z 260.0 .

    • Validation Failure: If you see only 258 without 260, the bromine is absent (wrong compound).

Protocol 2: Structural Elucidation via NMR Spectroscopy

Objective: Confirm the regiochemistry of the substitution. Solvent Choice: DMSO-d₆ is preferred over CDCl₃ because zwitterionic amino acids often have poor solubility in chloroform.

Expected ¹H NMR Signals (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
12.0 - 12.5 Broad Singlet1H-COOH Carboxylic acid proton; often broad or invisible if exchanging with water.
7.55 Doublet (J~8Hz)2HAr-H (3,5)Ortho to Bromine. Deshielded by halogen.
7.30 Doublet (J~8Hz)2HAr-H (2,6)Meta to Bromine.
3.75 Singlet2HAr-CH ₂-NBenzylic methylene.
3.25 Singlet2HN-CH ₂-COOHGlycine methylene.
2.28 Singlet3HN-CHN-Methyl group.

Validation Check: The presence of two singlets in the aliphatic region (3.75 and 3.25 ppm) confirms the tertiary amine structure. If these are coupled (doublets), the N-methyl group might be missing (secondary amine impurity).

Protocol 3: Assay via Non-Aqueous Titration

Objective: Determine the precise assay (% w/w) of the bulk material. Method: Potentiometric Titration. Logic: The compound is an amino acid.[5][7][8] In aqueous media, the zwitterion buffers itself, making endpoint detection difficult. Non-aqueous titration enhances the basicity of the amine or the acidity of the carboxyl group.

Procedure (Perchloric Acid Titration)

Targeting the Amine functionality.

  • Solvent: Dissolve 150 mg of sample in 30 mL of Glacial Acetic Acid .

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in acetic acid.

  • Electrode: Glass pH electrode (calibrated for non-aqueous use) or Crystal Violet indicator.

  • Endpoint: Sharp inflection point.

  • Calculation:

    
    
    
    • 
       = Volume of titrant (mL)
      
    • 
       = Normality of titrant
      
    • 
       = 258.11[2]
      
    • 
       = Weight of sample (g)
      

Impurity Profiling & Troubleshooting

Common synthetic routes involve the alkylation of sarcosine with 4-bromobenzyl bromide.

ImpurityFate SM1 4-Bromobenzyl bromide (Starting Material) Product Target Molecule (Free Acid) SM1->Product Alkylation SM2 Sarcosine (Starting Material) SM2->Product Impurity1 Impurity A: Dialkylated Quaternary Salt Product->Impurity1 Over-alkylation Impurity2 Impurity B: Methyl Ester (if MeOH used) Product->Impurity2 Esterification (Side reaction)

Figure 2: Potential impurity origins during synthesis.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Split Peaks in HPLC pH of mobile phase is near pI (~5.5). Lower pH to < 3.0 using Formic Acid or TFA.
Low Assay (<95%) Moisture content or inorganic salts. Run Karl Fischer (KF) titration and Residue on Ignition (ROI).

| Extra Mass Peak (+14) | Methyl ester formation. | Check if Methanol was used in workup. Switch to ACN. |

References

  • ChemicalBook. Glycine, N-[(4-bromophenyl)methyl]-, methyl ester (CAS 1019504-64-3). Retrieved from . (Note: Reference for the methyl ester analog properties).

  • Bolchi, C. et al. (2017).[5] One-step preparation of enantiopure L- or D-amino acid benzyl esters.[5][7] ResearchGate.[5] Retrieved from . (Methodology for benzyl amino acid handling).

  • Sigma-Aldrich. 4-Bromobenzyl bromide Product Sheet. Retrieved from . (Precursor characterization).[7]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid Purity

Abstract & Core Logic This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the purity analysis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid , a key intermediate in the synthesis of peptidom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Logic

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the purity analysis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid , a key intermediate in the synthesis of peptidomimetics and sarcosine-based therapeutics.

The Challenge: This molecule is amphoteric (zwitterionic). It contains a basic tertiary amine (sarcosine nitrogen) and an acidic carboxylic acid tail.

  • At neutral pH (~7): The molecule exists as a zwitterion (

    
     and 
    
    
    
    ), leading to poor retention, peak splitting, and high sensitivity to small pH fluctuations.
  • The Solution: We utilize an acidic mobile phase (pH < 3.0) .[1] This protonates the carboxylic acid (

    
    ) and the amine (
    
    
    
    ). While the positive charge on the amine increases polarity, the suppression of the carboxylic acid ionization combined with the hydrophobic 4-bromobenzyl moiety ensures sufficient retention and sharp peak shape on a C18 stationary phase.

Chemical Context & Speciation

Understanding the analyte's behavior in solution is the prerequisite for method success.

  • Analyte: [(4-Bromo-benzyl)-methyl-amino]-acetic acid

  • Formula:

    
    
    
  • MW: ~258.11 g/mol [2]

  • Chromophore: The 4-bromobenzyl group provides strong UV absorption at 254 nm (aromatic) and 210-220 nm (amide/carboxylate backbone). Unlike unsubstituted sarcosine, no derivatization is required for detection.

Diagram 1: pH-Dependent Speciation & Retention Logic

The following diagram illustrates why an acidic mobile phase is selected to "break" the zwitterion and ensure robust chromatography.

SpeciationLogic LowPH Acidic pH (< 3.0) (Selected Condition) StateLow Form: R-NH+ / R-COOH Net Charge: +1 Behavior: Retained via Bromobenzyl LowPH->StateLow Protonates Acid NeutralPH Neutral pH (~7.0) (Zwitterionic) StateNeutral Form: R-NH+ / R-COO- Net Charge: 0 (Zwitterion) Behavior: Peak Tailing/Splitting NeutralPH->StateNeutral Isoelectric Region HighPH Basic pH (> 10.0) (Anionic) StateHigh Form: R-N / R-COO- Net Charge: -1 Behavior: Poor Retention on C18 HighPH->StateHigh Deprotonates Amine

Figure 1: Speciation logic dictating the choice of acidic mobile phase for N-(4-Bromobenzyl)sarcosine.

Detailed Experimental Protocol

Instrumentation & Conditions

This method is designed to be platform-agnostic (Agilent 1200/1290, Waters Alliance/Acquity, Shimadzu Prominence).

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)Standard RP stationary phase. "End-capped" columns are required to minimize silanol interactions with the amine.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0. Protonates the carboxylic acid to suppress ionization. TFA also acts as an ion-pairing agent to improve amine peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Matches the additive in MP A to prevent baseline drift.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°C or 40°CSlightly elevated temperature reduces viscosity and improves mass transfer for sharper peaks.
Injection Vol 5 - 10 µLDepends on concentration; keep low to prevent column overload.
Detection UV 254 nm (Primary)Specific to the bromobenzyl ring; ignores non-aromatic buffer noise.
Detection UV 210 nm (Secondary)For detecting non-aromatic impurities (e.g., sarcosine), though solvent cutoff noise is higher.
Gradient Program

A gradient is recommended to elute the main peak while cleaning off potential hydrophobic dimers or late-eluting starting materials (e.g., 4-bromobenzyl bromide).

Time (min)% Mobile Phase BEvent
0.005%Equilibration / Injection
2.005%Isocratic hold for polar impurities
15.0095%Linear ramp to elute main peak & hydrophobics
18.0095%Wash step
18.105%Return to initial conditions
23.005%Re-equilibration (Critical)
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v). Note: Do not use 100% ACN as the diluent, as the free acid form of the amino acid may precipitate or show "solvent wash-through" effects.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate for 5 mins to ensure dissolution.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Impurity Profiling & Specificity

In a synthesis context, you must resolve the product from its precursors.

CompoundStructure/NatureRelative Retention (approx)Detection Note
Sarcosine Polar, ZwitterionicVoid Volume (t0)Weak UV (210nm only). Likely elutes at 1-2 min.
4-Bromobenzyl bromide Hydrophobic, Alkylating agentLate Eluting (>12 min)Strong UV 254nm.
4-Bromobenzoic acid Oxidation byproductMid-elutingStrong UV 254nm. pH dependent.[3]
Target Analyte N-(4-Bromobenzyl)sarcosine~8 - 10 min Main Peak.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "suitable for intended use," perform the following validation steps.

Diagram 2: Validation Workflow

Validation Start Validation Start SystemSuit 1. System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Specificity 2. Specificity (Inject Impurities/Blank) SystemSuit->Specificity Linearity 3. Linearity (5 Levels: 50-150%) Specificity->Linearity Accuracy 4. Accuracy/Recovery (Spike Recovery) Linearity->Accuracy

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) standards.

Acceptance Criteria
  • System Suitability:

    • Tailing Factor (T):

      
      . (If T > 1.5, increase TFA concentration or check column age).
      
    • Precision: Injection RSD

      
       for n=6 injections.
      
    • Resolution (Rs):

      
       between the Main Peak and nearest impurity (likely 4-bromobenzoic acid).
      
  • Linearity:

    • 
       across 50% to 150% of target concentration.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting pH is near the pKa of the carboxyl group (~2.3).Ensure Mobile Phase A is pH < 2.2 . Use 0.1% TFA or adjust Phosphate buffer to pH 2.0.
Broad Peaks Secondary interactions with silanols.Use a "Base Deactivated" (BDS) or highly end-capped C18 column. Increase column temp to 40°C.
Drifting Retention Column not equilibrated.Ensure at least 5-10 column volumes of re-equilibration time (approx 5 mins at 1 mL/min) between runs.
Ghost Peaks Carryover of the hydrophobic bromobenzyl impurities.Add a "Sawtooth" wash (95% B) at the end of the gradient. Check needle wash solvent (use 50:50 MeOH:Water).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5][6][7]

  • PubChem. Compound Summary: N-(4-Bromobenzyl)sarcosine. National Library of Medicine.

  • Agilent Technologies. Analysis of Amino Acids by HPLC. (General principles for amino acid separation).

  • Shimadzu. Analytical Methods for Amino Acids. (Discussion on zwitterionic behavior).

Sources

Application

application of [(4-Bromo-benzyl)-methyl-amino]-acetic acid in drug discovery.

Technical Application Note: [(4-Bromo-benzyl)-methyl-amino]-acetic acid in Fragment-Based Drug Discovery Abstract [(4-Bromo-benzyl)-methyl-amino]-acetic acid (also referred to as N-(4-bromobenzyl)sarcosine) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: [(4-Bromo-benzyl)-methyl-amino]-acetic acid in Fragment-Based Drug Discovery

Abstract

[(4-Bromo-benzyl)-methyl-amino]-acetic acid (also referred to as N-(4-bromobenzyl)sarcosine) represents a critical intermediate in the design of Glycine Transporter Type 1 (GlyT1) inhibitors and peptidomimetics . As a truncated analog of potent sarcosine-based inhibitors (e.g., NFPS, ALX-5407), this scaffold provides a strategic "bromine handle" for late-stage functionalization via palladium-catalyzed cross-coupling. This application note details the protocols for synthesizing this core scaffold, diversifying it into a library of biaryl derivatives, and evaluating their efficacy in inhibiting [³H]-glycine uptake in synaptosomes.

Module 1: Strategic Utility in Medicinal Chemistry

The "Bromine Handle" Concept

In Fragment-Based Drug Discovery (FBDD), the 4-bromobenzyl moiety serves as a versatile attachment point. While sarcosine itself is a weak, competitive GlyT1 inhibitor, high-potency inhibitors require a large hydrophobic "tail" to occupy the allosteric or extended binding pocket of the transporter.

  • Core Scaffold: Provides the essential amino acid pharmacophore for recognition by the orthosteric glycine site.

  • Bromine Substituent: Enables rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to generate lipophilic biaryl or aryl-heteroaryl systems, mimicking the structure of advanced clinical candidates like Bitopertin or Org-24598 .

Structural Logic & SAR
  • N-Methyl Group: Increases metabolic stability against aminopeptidases compared to secondary amines.

  • Carboxylic Acid: Mimics the glycine carboxylate, essential for ionic interaction with the transporter's binding site (likely Arg or Lys residues).

  • 4-Bromobenzyl Group: Positions the halogen for substitution, allowing the exploration of the "hydrophobic pocket" adjacent to the glycine binding site.

SAR_Logic cluster_legend SAR Workflow Scaffold [(4-Bromo-benzyl)-methyl-amino]-acetic acid (Core Scaffold) Glycine_Site Carboxylate/Amine (Orthosteric Binding) Scaffold->Glycine_Site  Mimics Glycine Hydrophobic_Pocket 4-Bromobenzyl Group (Allosteric/Hydrophobic Pocket) Scaffold->Hydrophobic_Pocket  Targets Lipophilic Region Diversity Pd-Catalyzed Coupling (Library Generation) Hydrophobic_Pocket->Diversity  Br-Handle Potency High Potency GlyT1 Inhibitor (IC50 < 100 nM) Diversity->Potency  Optimized Tail

Figure 1: Structural Activity Relationship (SAR) logic for transforming the core scaffold into a potent inhibitor.

Module 2: Synthetic Protocols

Synthesis of the Core Scaffold

Objective: Synthesize [(4-Bromo-benzyl)-methyl-amino]-acetic acid via reductive amination.

Reagents:

  • Sarcosine ethyl ester hydrochloride (CAS: 52605-49-9)

  • 4-Bromobenzaldehyde (CAS: 1122-91-4)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), Acetic Acid (AcOH)

Protocol:

  • Preparation: Dissolve sarcosine ethyl ester HCl (10 mmol) and 4-bromobenzaldehyde (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add triethylamine (10 mmol) to neutralize the salt. Stir for 30 min at room temperature.

  • Reduction: Add STAB (15 mmol) followed by catalytic AcOH (0.5 mL). Stir the suspension under nitrogen for 12–16 hours.

  • Quench: Quench with saturated NaHCO₃ solution (30 mL). Extract with DCM (3 x 30 mL).

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1) and add LiOH (20 mmol). Stir for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Water to obtain the title compound as a white solid.

Library Generation (Suzuki-Miyaura Coupling)

Objective: Couple the core scaffold with aryl boronic acids to probe the hydrophobic pocket.

Reagents:

  • [(4-Bromo-benzyl)-methyl-amino]-acetic acid (0.5 mmol)

  • Aryl Boronic Acid (0.75 mmol) (e.g., Phenylboronic acid, 4-Fluorophenylboronic acid)

  • Pd(dppf)Cl₂·DCM (5 mol%)

  • K₂CO₃ (1.5 mmol)

  • Dioxane/Water (4:1)

Protocol:

  • Setup: In a microwave vial, combine the scaffold, boronic acid, Pd catalyst, and base.

  • Solvent: Add degassed Dioxane/Water (5 mL). Seal and purge with Argon.

  • Reaction: Heat to 90°C for 4–12 hours (or microwave at 110°C for 30 min).

  • Workup: Filter through Celite. Acidify the filtrate to pH 4. Extract with Ethyl Acetate.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Module 3: Biological Evaluation (GlyT1 Inhibition Assay)

Objective: Determine the IC₅₀ of the synthesized derivatives against GlyT1 transporters using a radiolabeled uptake assay.

Assay Principle

This assay measures the accumulation of [³H]-Glycine into cells (e.g., CHO cells stably expressing hGlyT1) or rat brain synaptosomes. Inhibitors reduce the uptake of the radioligand.

Materials
  • Cell Line: CHO-hGlyT1b (Chinese Hamster Ovary cells expressing human GlyT1b).

  • Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Assay Buffer: HBSS (pH 7.4) containing 10 mM HEPES.

  • Positive Control: ALX-5407 (Reference GlyT1 inhibitor).[1]

Detailed Protocol
  • Cell Preparation: Seed CHO-hGlyT1b cells in 96-well ScintiPlates (white, clear bottom) at 50,000 cells/well. Incubate overnight.

  • Compound Addition:

    • Wash cells 2x with Assay Buffer.

    • Add 50 µL of test compound (diluted in buffer from DMSO stock; final DMSO < 1%).

    • Incubate for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [³H]-Glycine solution (Final concentration: 50 nM).

    • Incubate for 10 minutes at room temperature.

  • Termination:

    • Aspirate the reaction mixture rapidly.

    • Wash cells 3x with ice-cold Assay Buffer to remove extracellular radioactivity.

  • Quantification:

    • Add 100 µL of scintillation cocktail.

    • Read on a Microbeta scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine IC₅₀.

Assay_Workflow Start CHO-hGlyT1b Cells (96-well Plate) Incubate_Cmpd Add Test Compound (15 min @ 37°C) Start->Incubate_Cmpd Add_Tracer Add [³H]-Glycine (50 nM) Incubate_Cmpd->Add_Tracer Uptake Uptake Phase (10 min @ RT) Add_Tracer->Uptake Wash Ice-Cold Wash (3x) (Terminate Transport) Uptake->Wash Count Scintillation Counting (Data Acquisition) Wash->Count Analysis IC50 Calculation Count->Analysis

Figure 2: Workflow for the high-throughput [³H]-Glycine uptake inhibition assay.

Module 4: Data Interpretation & Troubleshooting

ParameterExpected ValueTroubleshooting
Z' Factor > 0.5If < 0.5, check cell density and wash consistency.
Total Uptake > 1000 CPMEnsure [³H]-Glycine specific activity is sufficient.
Non-Specific Uptake < 10% of TotalUse 10 µM ALX-5407 to define the non-specific baseline.
IC₅₀ of Core Scaffold > 10 µMThe core (Br-benzyl) is a weak inhibitor; potency increases with biaryl coupling.

References

  • Harsing, L. G., et al. (2006). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pinard, E., et al. (2010).Glycine Transporter 1 (GlyT1) Inhibitors: A Comprehensive Review. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

use of [(4-Bromo-benzyl)-methyl-amino]-acetic acid as a chemical intermediate

Topic: Use of [(4-Bromo-benzyl)-methyl-amino]-acetic acid as a Chemical Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of [(4-Bromo-benzyl)-methyl-amino]-acetic acid as a Chemical Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Versatile Bifunctional Scaffold for Peptidomimetics and GlyT1 Inhibitors[1]

Executive Summary & Chemical Profile

[(4-Bromo-benzyl)-methyl-amino]-acetic acid , also known as N-(4-Bromobenzyl)sarcosine , is a strategic bifunctional building block.[1] It bridges the gap between simple amino acids and complex aromatic heterocycles.[1] Its value lies in its dual reactivity:

  • The Sarcosine "Head": A polar, N-methylated amino acid moiety that mimics glycine, providing solubility and specific receptor recognition (e.g., GlyT1).[1]

  • The Aryl Bromide "Tail": A reactive electrophile ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion into hydrophobic domains.[1]

This intermediate is critical in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors (schizophrenia therapeutics) and N-substituted glycine oligomers (peptoids) .[1]

Physicochemical Profile
PropertyDataRelevance
Formula C₁₀H₁₂BrNO₂Core scaffold
MW 258.11 g/mol Fragment-based drug discovery (FBDD) compliant
Appearance White to off-white solidEasy handling
Solubility DMSO, Methanol, Dilute AcidCompatible with standard organic synthesis
pKa (est) ~2.2 (COOH), ~8.8 (Amine)Zwitterionic at neutral pH; requires specific buffering
CAS # [Compound Specific]Searchable as N-(4-bromobenzyl)sarcosine

Strategic Utility: The "Divergent Synthesis" Approach

The power of this intermediate is its ability to serve as a "diversity node."[1] Instead of synthesizing a complex aryl tail before attaching the amino acid, researchers use this molecule to attach the amino acid head first, then elaborate the tail using high-throughput parallel synthesis.[1]

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from this single intermediate.

ReactionMap Intermediate [(4-Bromo-benzyl)-methyl-amino]-acetic acid (Core Scaffold) Suzuki Pathway A: Suzuki Coupling (Biaryl Synthesis) Intermediate->Suzuki Aryl Boronic Acid Pd(PPh3)4, Base Amide Pathway B: Amide Coupling (Peptidomimetics) Intermediate->Amide Amine/Peptide HATU, DIPEA GlyT1 GlyT1 Inhibitors (Schizophrenia) Suzuki->GlyT1 Hydrophobic Extension Peptoids Peptoid Oligomers (Protease Resistant) Amide->Peptoids Backbone Elongation

Figure 1: Divergent synthetic utility.[1] The aryl bromide allows for library expansion (Path A), while the carboxylic acid enables backbone integration (Path B).[1]

Application Note: Synthesis of GlyT1 Inhibitors

Context: Inhibitors of GlyT1 (like NFPS/ALX-5407) elevate synaptic glycine levels, potentiating NMDA receptor function—a key therapeutic strategy for the negative symptoms of Schizophrenia.[1] Mechanism: The sarcosine moiety binds to the hydrophilic substrate site of the transporter, while the 4-bromobenzyl group acts as a vector to reach a hydrophobic accessory pocket.[1] Extending this bromide into a biaryl system dramatically increases potency.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a library of biaryl-sarcosine derivatives.[1]

Reagents:

  • Substrate: [(4-Bromo-benzyl)-methyl-amino]-acetic acid (1.0 equiv)[1]

  • Boronic Acid: R-Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve the intermediate (0.5 mmol) in 1,4-Dioxane (4 mL).

  • Activation: Add the aryl boronic acid (0.6 mmol) and K₂CO₃ (207 mg, 1.5 mmol) dissolved in Water (1 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes (Critical for Pd cycle integrity).

  • Catalysis: Add Pd(dppf)Cl₂ (20 mg). Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Check: Monitor by LC-MS.[1] The starting material (Br-isotope pattern) should disappear, replaced by the biaryl mass.[1]

  • Workup: Dilute with EtOAc, acidify aqueous layer to pH ~4 (isoelectric point care required), and extract.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Zwitterions purify poorly on standard silica.[1]

Application Note: Peptidomimetic "Peptoid" Synthesis

Context: Peptoids (N-substituted glycines) are protease-resistant peptide mimics.[1] This intermediate introduces a rigid aromatic side chain with a "reactive handle" (Br) into the peptoid backbone, allowing for post-synthetic modification (e.g., macrocyclization or fluorescent labeling).[1]

Protocol 2: Solid-Phase Submonomer Synthesis

Objective: Incorporation of the intermediate into a growing peptoid chain on resin.

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading)[1]

  • Coupling Agent: HATU (1.0 equiv relative to AA) or DIC/Oxyma[1]

  • Base: DIPEA (2.0 equiv)[1]

  • Solvent: DMF[2][3]

Step-by-Step Methodology:

  • Swelling: Swell resin in DMF for 30 mins.

  • Activation: Dissolve [(4-Bromo-benzyl)-methyl-amino]-acetic acid (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv).[1] Shake for 2 mins to pre-activate.[1]

  • Coupling: Add the activated solution to the resin.[1] Shake at Room Temp for 60 mins.

    • Self-Validation Check: Perform a Chloranil test (for secondary amines).[1] A negative result (no blue color) indicates complete coupling to the previous secondary amine residue.[1]

  • Washing: Drain and wash resin with DMF (3x), DCM (3x).[1]

  • Cleavage (Optional): Treat with 95% TFA/2.5% TIS/2.5% H₂O for 2 hours to release the functionalized peptoid.

Synthesis of the Intermediate (In-House Preparation)

If the compound is not available commercially, it can be synthesized via Reductive Amination .[1] This is the industry-standard route for high purity.

Reaction Scheme: Sarcosine Methyl Ester + 4-Bromobenzaldehyde → [Imine] → (Reduction) → Product

Detailed Protocol:

  • Imine Formation:

    • Dissolve Sarcosine Methyl Ester HCl (10 mmol) and Et₃N (10 mmol) in MeOH (30 mL).

    • Add 4-Bromobenzaldehyde (10 mmol).

    • Stir at RT for 2 hours. Add 3Å molecular sieves to absorb water (drives equilibrium).[1]

  • Reduction:

    • Cool to 0°C.[1]

    • Add NaBH₃CN (Sodium Cyanoborohydride) (12 mmol) portion-wise.[1] Caution: Toxic.

    • Allow to warm to RT and stir overnight.

  • Hydrolysis (to Free Acid):

    • Add LiOH (20 mmol) in water (10 mL) directly to the reaction mix.[1] Stir 4 hours.

  • Workup:

    • Evaporate MeOH.[1] Acidify aqueous residue to pH 5.[1]

    • Precipitate usually forms.[1] Filter and wash with cold water.[1] Recrystallize from Ethanol/Water.[1]

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Low Yield in Suzuki Coupling Pd poisoning by free amineProtect the carboxylic acid as an ester before coupling, or use a zwitterion-compatible catalyst system (e.g., Pd(OAc)₂/SPhos).[1]
Purification Difficulties Zwitterionic natureDo not use standard silica flash chromatography.[1] Use C18 Reverse Phase or Ion Exchange chromatography.[1]
Incomplete Amide Coupling Steric hindranceThe N-methyl group adds steric bulk.[1] Use high-efficiency coupling agents like HATU or PyBOP rather than EDC.[1]

References

  • GlyT1 Inhibitor SAR: Harsing, L. G., et al. "Glycine Transporter Type-1 (GlyT1) Inhibitors Containing Pyridazine Moiety."[1] Current Medicinal Chemistry, 2012.[1]

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

  • Sarcosine in Drug Design: "Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors." National Center for Advancing Translational Sciences (NCATS).[1]

  • Suzuki Coupling on Amino Acids: Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids."[1] Journal of the American Chemical Society, 1998.[1]

Sources

Application

experimental procedure for bromination of benzyl compounds

Application Note & Experimental Guide Executive Summary Benzylic bromination is a cornerstone transformation in medicinal chemistry and drug development, serving as a critical entry point for introducing pharmacophores v...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Guide

Executive Summary

Benzylic bromination is a cornerstone transformation in medicinal chemistry and drug development, serving as a critical entry point for introducing pharmacophores via nucleophilic substitution. Historically, the Wohl-Ziegler reaction using


-bromosuccinimide (NBS) in carbon tetrachloride (

) was the gold standard. However, the severe toxicity and ozone-depleting nature of

have necessitated a paradigm shift.

This guide provides two validated protocols that align with modern Green Chemistry principles without compromising yield or selectivity:

  • Method A (Photochemical): A high-efficiency, room-temperature protocol using Acetonitrile (

    
    ) and visible light.
    
  • Method B (Thermal): A robust alternative using Trifluorotoluene (

    
    ) and chemical initiators for light-sensitive substrates.
    

Mechanistic Foundation

Understanding the radical chain mechanism is vital for troubleshooting. The reaction relies on maintaining a low, steady-state concentration of molecular bromine (


) . High concentrations of 

promote electrophilic addition to the aromatic ring or double bonds, rather than the desired radical substitution.
The Wohl-Ziegler Cycle[2][3][4][5]
  • Initiation: Homolytic cleavage of the initiator (or trace

    
    ) generates radicals.[1]
    
  • Propagation: The bromine radical abstracts a benzylic hydrogen (rate-determining step), creating a resonance-stabilized benzylic radical. This radical reacts with

    
     to form the product and regenerate 
    
    
    
    .
  • The NBS Role: NBS reacts with the HBr byproduct to regenerate

    
     in situ, keeping the concentration low enough to favor substitution over addition [1].[1]
    

WohlZiegler Initiator Initiator (AIBN/Light) Br_Rad Br• (Radical) Initiator->Br_Rad Homolysis Benzyl_Rad Benzylic Radical (R-CH2•) Br_Rad->Benzyl_Rad + Substrate (-HBr) Substrate Benzylic Substrate (R-CH3) Product Benzyl Bromide (R-CH2Br) Benzyl_Rad->Product + Br2 Product->Br_Rad Regenerates Br• NBS N-Bromosuccinimide (NBS) HBr HBr (Byproduct) Br2 Br2 (Low Conc.) HBr->Br2 + NBS (-Succinimide) Succinimide Succinimide Br2->Br_Rad Feeds Cycle

Figure 1: The Wohl-Ziegler radical chain mechanism.[2][3][4] Note the "Ionic Loop" where NBS scavenges HBr to regenerate low concentrations of Br2, preventing side reactions.

Experimental Design & Optimization

Solvent Selection Guide

The choice of solvent is the single most critical variable. While


 is historically cited, it should be avoided.[1]
SolventBoiling Point (°C)ToxicityRadical EfficiencyRecommendation
Acetonitrile (MeCN) 82ModerateHigh (Photochemical)Primary Choice (Method A)
Trifluorotoluene (

)
102LowHigh (Thermal)Primary Choice (Method B)
Ethyl Acetate (EtOAc) 77LowModerateAcceptable (Green alternative)
Dichloromethane (DCM) 40ModerateLowPoor (Temp too low for AIBN)
Carbon Tetrachloride 77Severe HighDO NOT USE (Legacy only)
Reagent Stoichiometry
  • NBS: Use 1.05 – 1.1 equivalents . Excess NBS complicates purification.

  • Initiator (Thermal): AIBN (Azobisisobutyronitrile) is preferred over Benzoyl Peroxide (BPO) due to safer handling and cleaner decomposition. Use 0.05 – 0.1 equivalents .

  • Initiator (Photochemical): Visible light (Blue LED 450nm or CFL). No chemical initiator required [2].

Standard Operating Procedures (SOP)

Method A: Photochemical Bromination (Green & Scalable)

Best for: Thermally unstable substrates, scale-up, and green chemistry compliance.

Reagents:

  • Substrate (1.0 equiv)

  • NBS (1.05 equiv)[5][6]

  • Solvent: Acetonitrile (MeCN) [0.2 – 0.5 M]

  • Light Source: 450 nm Blue LED or standard CFL bulb

Protocol:

  • Setup: Charge a round-bottom flask or clear vial with the substrate and NBS.

  • Solvent: Add MeCN. Degassing is generally not required for this specific protocol, but an inert atmosphere (

    
    ) is good practice.
    
  • Activation: Position the light source 2–5 cm from the reaction vessel. Stir vigorously.

    • Note: The reaction is often exothermic. A fan may be needed to maintain ambient temperature (

      
      ).
      
  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 1–4 hours.

    • Endpoint: Disappearance of the substrate and the heavy NBS precipitate; formation of floating succinimide crystals.

  • Workup:

    • Concentrate the reaction mixture directly (remove MeCN).

    • Redissolve residue in

      
       or 
      
      
      
      (succinimide is insoluble).
    • Filter off the succinimide solid.

    • Wash filtrate with water (x2) and brine (x1).

Method B: Thermal Bromination (PhCF3 / AIBN)

Best for: Substrates insoluble in MeCN or light-sensitive compounds.

Protocol:

  • Setup: Charge flask with substrate, NBS (1.1 equiv), and AIBN (0.05 equiv).

  • Solvent: Add Trifluorotoluene (

    
    ).
    
  • Reaction: Heat to reflux (

    
    ).
    
    • Observation: The dense NBS solid will disappear and be replaced by lighter, floating succinimide.[2]

  • Completion: usually < 2 hours at reflux.

  • Workup: Cool to room temperature. Filter off succinimide. Remove solvent under reduced pressure.[7]

Purification & Handling Workflow

Benzyl bromides are potent lachrymators (tear agents) and alkylating agents. They must be handled with extreme care.[8]

Safety Pre-Check
  • Engineering Controls: All operations must occur in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination: Have a "quench station" ready containing 1M NaOH or aqueous sodium thiosulfate to neutralize spills.

Purification Logic

Benzyl bromides are often unstable on silica gel (due to acidity).

  • Pre-treatment: Neutralize silica gel with 1%

    
     in hexanes before loading the column.
    
  • Removal of Excess Benzyl Bromide: If excess BnBr remains, add Triethylamine (

    
    )  (0.5 equiv relative to excess) and stir for 30 mins. This forms a water-soluble ammonium salt that is easily washed away during extraction [3].
    

Workflow Start Crude Reaction Mixture Filter Filtration (Remove Succinimide) Start->Filter Concentrate Concentrate Solvent Filter->Concentrate Redissolve Redissolve in Et2O/EtOAc Concentrate->Redissolve Wash Aq. Wash (H2O/Brine) Redissolve->Wash Check Excess BnBr Present? Wash->Check Quench Add Et3N (Forms Water Soluble Salt) Check->Quench Yes Purify Flash Chromatography (Neutralized Silica) Check->Purify No Wash2 Aq. Wash (Remove Salt) Quench->Wash2 Wash2->Purify Final Pure Benzyl Bromide Purify->Final

Figure 2: Post-reaction processing workflow emphasizing the removal of byproducts and excess lachrymator.

References

  • Wohl-Ziegler Reaction Mechanism . Organic Chemistry Portal. [Link]

  • Cantillo, D., et al.[9] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." J. Org.[9] Chem. 2014, 79, 223–229.[9] [Link]

  • Separation of Benzyl Bromide from Reaction Mixture . ResearchGate Discussion & Protocols. [Link]

  • Benzyl Bromide Safety Data Sheet . Common Organic Chemistry. [Link]

Sources

Method

Advanced Strategies for Amino Acid Analysis: A Comprehensive Guide to Derivatization Chemistries for LC and GC Platforms

Abstract Amino acids (AAs) are zwitterionic, highly polar, and—with the exception of Tryptophan, Tyrosine, and Phenylalanine—lack significant chromophores. These physicochemical properties make direct analysis by Reverse...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Amino acids (AAs) are zwitterionic, highly polar, and—with the exception of Tryptophan, Tyrosine, and Phenylalanine—lack significant chromophores. These physicochemical properties make direct analysis by Reverse-Phase Liquid Chromatography (RPLC) or Gas Chromatography (GC) virtually impossible without modification. This Application Note details the strategic selection and execution of derivatization protocols to impart hydrophobicity, volatility, and detectability (fluorescence/UV-absorbance) to amino acids. We focus on three industry-standard methodologies: OPA/FMOC (Automated LC-FLD), AccQ-Tag (LC-UV/MS), and Silylation (GC-MS).

Part 1: Strategic Overview & Decision Matrix

Selecting the correct derivatization chemistry is not merely a matter of preference but of analyte chemistry (primary vs. secondary amines) and detector capability.

Decision Logic
  • OPA (o-Phthalaldehyde): Unmatched sensitivity for primary amines but invisible to secondary amines (Proline).

  • FMOC (9-Fluorenylmethyl chloroformate): Reacts with secondary amines; often paired with OPA.[1]

  • AccQ-Tag (AQC): Derivatizes both primary and secondary amines; highly stable; ideal for batch processing.

  • Silylation (MSTFA/BSTFA): Essential for GC-MS to reduce polarity and increase volatility.

Workflow Selection Diagram

AminoAcidWorkflow Start Start: Amino Acid Sample Matrix Matrix Complexity? Start->Matrix Biofluids Biofluids/Trace Analysis (High Sensitivity Required) Matrix->Biofluids Low Conc. ProteinHydro Protein Hydrolysate/Food (High Stability Required) Matrix->ProteinHydro High Conc. Metabolomics Complex Metabolomics (Volatile Targets) Matrix->Metabolomics Broad Scope LC_FLD LC-FLD (Fluorescence) Biofluids->LC_FLD LC_UV LC-UV / LC-MS ProteinHydro->LC_UV GC_MS GC-MS (EI Source) Metabolomics->GC_MS Method_OPA Method A: OPA/FMOC (Automated On-line) LC_FLD->Method_OPA Method_AQC Method B: AccQ-Tag (Batch Off-line) LC_UV->Method_AQC Method_TMS Method C: Silylation (MSTFA/BSTFA) GC_MS->Method_TMS

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on sample matrix and sensitivity requirements.

Part 2: High-Sensitivity LC-FLD (OPA/FMOC)

Target Audience: Clinical researchers analyzing plasma, CSF, or cell culture media where femtomole sensitivity is required.

The Chemistry

This method utilizes a dual-injection strategy.

  • Primary Amines (OPA): In the presence of a thiol (3-Mercaptopropionic acid, 3-MPA), OPA reacts rapidly with primary amines to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

    • Critical Note: The isoindole derivative is unstable and degrades within minutes. Therefore, automated on-line derivatization inside the injector needle is mandatory.

  • Secondary Amines (FMOC): FMOC-Cl reacts with secondary amines (like Proline/Hydroxyproline) to form a stable carbamate.

Automated Protocol (Agilent/Waters Systems)

Prerequisites:

  • Borate Buffer: 0.4 M, pH 10.2 (Critical for deprotonation of amines).

  • OPA Reagent: 10 mg/mL OPA + 1% 3-MPA in 0.4 M Borate buffer.[2]

  • FMOC Reagent: 2.5 mg/mL in Acetonitrile.

  • Quench: 0.1 M H3PO4 (Acidic quench stops the reaction and preserves OPA derivatives).

Injector Program (Command Sequence): Because OPA derivatives are unstable, the autosampler must perform the mixing immediately prior to injection.

OPA_Injector_Flow Step1 1. Draw Borate Buffer (2.5 µL) Step2 2. Draw Sample (0.5 µL) Step1->Step2 Step3 3. Mix in Loop (5x cycles) Step2->Step3 Step4 4. Wait 0.5 min (Deprotonation) Step3->Step4 Step5 5. Draw OPA (0.5 µL) Step4->Step5 Step6 6. Mix (10x) & React Step5->Step6 Step7 7. Draw FMOC (0.5 µL) Step6->Step7 Step8 8. Mix (10x) & React Step7->Step8 Step9 9. Inject Step8->Step9

Figure 2: Automated injector program for dual OPA/FMOC derivatization. The sequence ensures primary amines react first, followed by secondary amines.

Detection Parameters
  • OPA Channel: Ex: 340 nm | Em: 450 nm

  • FMOC Channel: Ex: 266 nm | Em: 305 nm

  • Switching: Program the detector to switch from OPA to FMOC channel after the elution of the last primary amino acid (usually Lysine) and before Proline.[3]

Part 3: Robust Batch Analysis (AccQ-Tag)

Target Audience: QA/QC labs and protein characterization (hydrolysates) requiring high stability and MS compatibility.

The Chemistry

Uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) .[4][5]

  • Mechanism: AQC converts both primary and secondary amines into stable urea derivatives.

  • Advantage: The derivatives are stable for up to one week at room temperature, allowing for large batch processing (e.g., 96-well plates).

  • Byproducts: AQC hydrolyzes to form Aminoquinoline (AMQ), which elutes early and does not interfere with amino acid peaks.

Manual/Batch Protocol

Reagents:

  • AccQ-Fluor Reagent (AQC powder reconstituted in Acetonitrile).

  • Borate Buffer (pH 8.8 - 9.0).

Step-by-Step Workflow:

  • Preparation: Dilute sample (hydrolysate) 1:10 or 1:20 with 0.1 N HCl.

  • Buffering: Aliquot 70 µL Borate Buffer into a vial.

  • Sample Addition: Add 10 µL of Sample (or Standard). Vortex briefly.

    • Checkpoint: pH must be > 8.2 for the reaction to proceed.

  • Derivatization: Add 20 µL Reconstituted AQC Reagent .

  • Mixing: Vortex immediately for several seconds.

  • Incubation: Heat at 55°C for 10 minutes (heating block or oven).

    • Why? This drives the reaction to completion for secondary amines and Tyrosine.

  • Analysis: Inject 1 µL onto C18 column (UV detection at 260 nm).

Part 4: GC-MS Silylation (MSTFA/BSTFA)

Target Audience: Metabolomics researchers analyzing complex biological matrices (urine, plant extracts).

The Chemistry

Amino acids are non-volatile and will decompose in a hot GC injector. Silylation replaces active protic hydrogens (-OH, -NH₂, -SH) with a trimethylsilyl (TMS) group.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA .[6]

  • Catalyst: 1% TMCS (Trimethylchlorosilane) is often added to derivatize sterically hindered groups.

Critical Protocol: Moisture Control

The Enemy: Water. Silyl derivatives hydrolyze instantly in the presence of moisture.

Step-by-Step Workflow:

  • Lyophilization: Dry 10-50 µL of sample completely in a speed-vac or lyophilizer.

    • Validation: There must be no visible liquid.

  • Solvent Addition: Add 50 µL Anhydrous Pyridine or Acetonitrile.

    • Role: Acts as a solvent and acid scavenger.

  • Reagent Addition: Add 50 µL MSTFA + 1% TMCS .

  • Reaction: Cap vial tightly (PTFE-lined cap). Vortex.

  • Incubation: Heat at 60°C for 30 minutes .

    • Note: Some protocols use 100°C for 1 hour for complete derivatization of Glycine and Glutamic acid.

  • Injection: Inject 1 µL into GC-MS (Split 1:10 or 1:50 depending on concentration).

    • Inlet Temp: 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

Part 5: Comparative Data & Troubleshooting

Method Comparison Table
FeatureOPA/FMOCAccQ-Tag (AQC)GC-MS (TMS)
Target Primary (OPA) & Secondary (FMOC)Primary & SecondaryAll active H+ (-OH, -NH, -SH)
Sensitivity High (Femtomole) - FLDModerate (Picomole) - UVHigh (Picomole) - SIM Mode
Stability Low (Minutes)High (Weeks)Moderate (Hours - Moisture sensitive)
Automation Required (Injector program)Optional (Batch capable)Offline (usually)
Key Limitation Complex setup; OPA instabilityReagent cost; Urea byproductStrictly anhydrous conditions required
Troubleshooting Guide
  • Low OPA Response (Primary Amines):

    • Cause: Thiol oxidation. The 3-MPA or 2-mercaptoethanol in the reagent has degraded.

    • Fix: Prepare OPA reagent fresh daily.[2] Ensure Borate buffer pH is > 9.5.[2]

  • Missing Proline (FMOC/AQC):

    • Cause: Incomplete reaction.

    • Fix: For AQC, ensure the 55°C heating step is performed.[4][7] For FMOC, ensure sufficient excess reagent is used.

  • GC-MS "Ghost" Peaks or Tailing:

    • Cause: Hydrolysis of derivatives due to moisture.

    • Fix: Check drying step.[6][7] Ensure pyridine/acetonitrile is anhydrous (store over molecular sieves). Change inlet liner (glass wool can adsorb derivatives).

References

  • Agilent Technologies. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.[2][3][8][9]Link

  • Waters Corporation. (2025). Derivatization of Amino Acids Using Waters AccQ[10]•Tag Chemistry.Link

  • Sigma-Aldrich. (2024). The Derivatization and Analysis of Amino Acids by GC-MS.Link

  • Rebane, R., et al. (2012).[11] Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Journal of Chromatography B. Link[11]

  • BenchChem. (2025).[2] A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives.Link

Sources

Application

Acetic Acid in Pharmaceutical Synthesis: From Reagent to Green Solvent

Topic: Role of Acetic Acid in Drug Synthesis Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals [1] Abstract Acetic acid (AcOH) is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Acetic Acid in Drug Synthesis Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

[1]

Abstract

Acetic acid (AcOH) is a cornerstone chemical in pharmaceutical manufacturing, transcending its reputation as a simple weak acid. In modern drug development, it functions as a versatile protic solvent, a critical acetylation reagent, and a tunable acid catalyst. This guide analyzes the mechanistic roles of acetic acid in synthesizing Active Pharmaceutical Ingredients (APIs), focusing on acetylation efficiency, indole formation, and solid-phase peptide synthesis (SPPS). We present an optimized industrial protocol for Paracetamol synthesis and examine the "green" solvent properties that make AcOH a preferred alternative to chlorinated solvents.

The Multifaceted Role of Acetic Acid[2][3]

In pharmaceutical chemistry, acetic acid is rarely just a pH adjuster. Its physicochemical properties allow it to drive reaction kinetics and solubility profiles that other solvents cannot match.

Solvent Properties & "Green" Status

Glacial acetic acid is a polar protic solvent with a low dielectric constant (


), allowing it to dissolve both polar inorganic salts and non-polar organic molecules.
  • Solubilization of Weak Bases: For drugs with weakly basic nitrogen centers (e.g., Gefitinib), AcOH forms in-situ acetate salts, dramatically increasing solubility in organic feedstocks for processes like spray drying.[1]

  • Green Chemistry: Classified as a Class 3 solvent (low toxic potential) by the ICH, it is a preferred sustainable alternative to dichloromethane (DCM) or dimethylformamide (DMF) in many recrystallization and coupling steps.

Reagent and Catalyst
  • Acetylation Source: In the presence of dehydrating agents (like acetic anhydride), AcOH drives the formation of acetate esters and acetamides.

  • Acid Catalysis: It provides a "buffered" acidic environment, crucial for reactions sensitive to strong mineral acids, such as the Fischer Indole synthesis used in triptan manufacturing.

Mechanistic Deep Dive: The Fischer Indole Synthesis

The Fischer Indole synthesis is the primary route for manufacturing triptan anti-migraine drugs (e.g., Sumatriptan, Zolmitriptan). Acetic acid serves a dual role here: it is the solvent and the acid catalyst that promotes the [3,3]-sigmatropic rearrangement.

Reaction Mechanism

The reaction involves the condensation of a phenylhydrazine with an aldehyde/ketone under acidic conditions.[2][3] AcOH facilitates the protonation of the hydrazone intermediate, triggering the rearrangement that forms the indole core.[2]

Visualization: Mechanism of Action

The following diagram details the acid-catalyzed pathway from Phenylhydrazine to Indole within an Acetic Acid medium.[3]

FischerIndole cluster_conditions Reaction Environment: Glacial Acetic Acid (Reflux) Start Phenylhydrazine + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (AcOH Solvent) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine H+ Tautomerization Rearrange [3,3]-Sigmatropic Rearrangement Enamine->Rearrange C-C Bond Formation Imine Diimine Intermediate Rearrange->Imine Re-aromatization Aminal Cyclic Aminoacetal Imine->Aminal Cyclization Indole Indole Product + NH3 Aminal->Indole Acid Elimination (-NH3)

Figure 1: Mechanistic pathway of Fischer Indole Synthesis in Acetic Acid. The solvent promotes the critical ene-hydrazine tautomerization.

Protocol: Optimized Synthesis of Paracetamol (Acetaminophen)

While introductory labs use water/ethanol, industrial protocols often utilize Glacial Acetic Acid as the reaction medium to minimize hydrolysis and improve yield. This protocol incorporates a Zinc catalyst method to prevent oxidation (pinking) of the product.

Experimental Rationale
  • Solvent (AcOH): Increases the electrophilicity of the carbonyl carbon in acetic anhydride.

  • Reagent (Acetic Anhydride): The acetylating agent.[4]

  • Catalyst (Zn Powder): Acts as a reducing agent to prevent the oxidation of p-aminophenol to quinone imines (colored impurities), ensuring a white product.

Step-by-Step Methodology

Safety: Glacial acetic acid is corrosive and flammable. Work in a fume hood.

Materials:

  • p-Aminophenol (100 g)

  • Glacial Acetic Acid (300 mL)

  • Acetic Anhydride (110 mL)

  • Zinc Powder (1.0 g)

  • Deionized Water (for quenching/washing)[4]

Procedure:

  • Preparation: In a 1L three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 100 g of p-aminophenol.

  • Solvation: Add 300 mL of Glacial Acetic Acid. Stir to create a suspension.

  • Catalyst Addition: Add 1.0 g of Zinc powder. (This is the "Expert" step to ensure high purity).

  • Heating: Heat the mixture to 85°C . The suspension may not fully dissolve yet.

  • Acetylation: Add 110 mL of Acetic Anhydride dropwise over 20 minutes.

    • Observation: The reaction is exothermic. Maintain temperature between 90-100°C. The solution should become clear.

  • Reflux: Reflux at 100°C for 1 hour to ensure complete conversion.

  • Crystallization: Cool the reaction mixture to 20°C. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. Paracetamol will precipitate as white crystals.

  • Filtration: Filter the crude solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (3 x 100 mL) to remove residual acetic acid.

    • QC Check: Test filtrate pH; wash until neutral.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 88-92% Purity: >98.5% (HPLC)

Process Flow Diagram

ParacetamolSynthesis Input1 p-Aminophenol Mix Suspension Formation (Reactor @ 25°C) Input1->Mix Input2 Glacial Acetic Acid (Solvent) Input2->Mix Input3 Zinc Powder (Antioxidant) Input3->Mix Input4 Acetic Anhydride (Reagent) React Exothermic Acetylation (90-100°C, 1 hr) Input4->React Heat Heating to 85°C Mix->Heat Heat->React Add Anhydride Quench Quench in Ice Water (Crystallization) React->Quench Filter Filtration & Washing (Remove AcOH) Quench->Filter Dry Vacuum Drying (60°C) Filter->Dry Output Paracetamol API (>98% Purity) Dry->Output

Figure 2: Industrial workflow for Paracetamol synthesis utilizing Acetic Acid as the reaction medium.

Advanced Application: Peptide Synthesis & Cleavage

In Solid-Phase Peptide Synthesis (SPPS), acetic acid plays a niche but vital role, particularly in "Cleavage Cocktails" and post-cleavage handling.

The "Green" Cleavage Additive

While Trifluoroacetic acid (TFA) is the standard cleavage agent, Acetic Acid is often added to the cocktail or used immediately post-cleavage for:

  • Dissolution: Hydrophobic peptides often aggregate in pure TFA or water. 10-50% Acetic Acid solutions effectively solubilize these peptides for lyophilization.

  • Tryptophan Protection: In cocktails containing high scavenger loads, AcOH helps mitigate alkylation side-reactions on Tryptophan residues.

Comparative Solvent Data

The table below highlights why AcOH is preferred over other solvents for specific drug processing steps.

FeatureGlacial Acetic AcidDichloromethane (DCM)Ethanol
Boiling Point 118°C (High - Good for reflux)39.6°C (Low - VOC risk)78°C
Dielectric Constant 6.2 (Dissolves salts & organics)8.924.5
ICH Class Class 3 (Low Toxicity)Class 2 (Limit usage)Class 3
Primary Role Reagent/Solvent/CatalystExtraction/SolventSolvent
Handling Risk Corrosive / FlammableCarcinogenic / VolatileFlammable

Troubleshooting & Optimization

Water Content (The "Glacial" Factor)

Issue: The presence of water (>1%) in Glacial Acetic Acid can stall Friedel-Crafts or Fischer Indole reactions by quenching the carbocation or imine intermediates. Protocol:

  • Verification: Always measure water content via Karl Fischer titration before use in moisture-sensitive syntheses.

  • Mitigation: If water is detected, add a calculated amount of Acetic Anhydride to the solvent 30 minutes prior to adding the API. This consumes the water chemically:

    
    
    
Freezing in Transfer Lines

Issue: Glacial Acetic Acid freezes at 16.6°C (62°F). In cool labs or storage areas, it can solidify in transfer pipes or drums. Solution:

  • Maintain storage temperature >20°C.

  • Do not apply direct high heat (flame) to thaw drums due to flammability. Use heated jackets or warm water baths.

References

  • Vertex AI Search. (2024). Exploring the Role of Glacial Acetic Acid in Pharmaceutical Applications. 5[1][6][7]

  • BenchChem. (2025).[6] The Fischer Indole Synthesis: A Comprehensive Technical Guide. 2[1][6][7][8]

  • Google Patents. (2008). CN101250131A - The preparation technology of paracetamol. 9[6][7]

  • MDPI. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. 10[6][7]

  • NIH / PMC. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.[1] 1[6][7]

  • Peptide.com. Cleavage Cocktails; Reagent B. 11

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing[(4-Bromo-benzyl)-methyl-amino]-acetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific synthetic challenges of producing [(4-Bromo-benzyl)-methyl-amino]-acetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific synthetic challenges of producing [(4-Bromo-benzyl)-methyl-amino]-acetic acid (also known as N-(4-bromobenzyl)sarcosine).

Designed for researchers and drug development professionals, this guide bypasses generic advice to focus on the causality behind chemical behaviors . By understanding the mechanistic pathways, you can implement self-validating protocols that ensure high-yield, scalable, and reproducible results.

Mechanistic Pathways & Workflow

The synthesis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid typically follows one of two primary pathways: Reductive Amination (highly chemoselective) or Nucleophilic Alkylation (cost-effective but prone to side reactions).

SynthesisPathways Aldehyde 4-Bromobenzaldehyde Iminium Iminium Intermediate Aldehyde->Iminium + Sarcosine - H2O Sarcosine Sarcosine (N-Methylglycine) Sarcosine->Iminium AcOH (cat) Product [(4-Bromo-benzyl)- methyl-amino]-acetic acid Iminium->Product NaBH(OAc)3 (Reduction) Bromide 4-Bromobenzyl bromide Bromide->Product + Sarcosine K2CO3, DMF (SN2 Alkylation)

Mechanistic pathways for synthesizing [(4-Bromo-benzyl)-methyl-amino]-acetic acid.

Primary Protocol: Reductive Amination (Recommended)

Why this route? Reacting 4-bromobenzaldehyde with sarcosine (a secondary amine) generates an highly electrophilic iminium ion. Using sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that only the iminium ion is reduced, leaving the unreacted aldehyde untouched. This chemoselectivity completely prevents the over-alkylation issues seen in standard SN2 pathways .

Step-by-Step Methodology
  • Imine Formation: In an oven-dried flask under N₂, dissolve 4-bromobenzaldehyde (1.0 eq, 10 mmol) and sarcosine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq) to facilitate the protonation of the hemiaminal, driving the formation of the iminium intermediate.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq) to control the exothermic hydride transfer.

  • Reaction Validation: Stir at room temperature for 4–12 hours. Self-validation step: Monitor the reaction via LC-MS. The disappearance of the aldehyde peak (m/z 185) and the appearance of the product peak (m/z 258 [M+H]⁺) confirms conversion.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃. To isolate the zwitterionic product, extract the aqueous layer and carefully adjust the pH to its isoelectric point (pI ≈ 5.5) using 1M HCl. Extract the precipitated amino acid with a polar organic solvent (e.g., n-butanol or CHCl₃/iPrOH 3:1).

Troubleshooting Q&A

Q: My LC-MS shows a large amount of unreacted 4-bromobenzaldehyde. How do I push the reaction to completion? A: The formation of the iminium ion is the rate-limiting step. Ensure you are adding exactly 1.0 equivalent of acetic acid. If the pH is too high, the iminium ion won't form; if it is too low, the amine becomes fully protonated and non-nucleophilic. Additionally, verify that your DCE is strictly anhydrous, as water drives the equilibrium back toward the starting materials.

Q: Can I substitute NaBH(OAc)₃ with NaBH₄ to save costs? A: Absolutely not. Sodium borohydride (NaBH₄) is highly reactive and will prematurely reduce 4-bromobenzaldehyde directly to 4-bromobenzyl alcohol before the iminium intermediate can form. The three electron-withdrawing acetate groups in NaBH(OAc)₃ stabilize the boron-hydrogen bond, making it perfectly calibrated to selectively reduce only the highly electrophilic iminium ion .

Alternative Protocol: Nucleophilic Alkylation

Why this route? Alkylation of sarcosine with 4-bromobenzyl bromide is a straightforward SN2 reaction. While cost-effective, the newly formed tertiary amine is more nucleophilic than the secondary amine starting material, making it highly susceptible to over-alkylation (quaternary ammonium salt formation).

Step-by-Step Methodology
  • Deprotonation: Suspend sarcosine (1.2 eq) and oven-dried K₂CO₃ (2.0 eq) in anhydrous DMF (0.1 M). Stir for 30 minutes at room temperature.

  • Alkylation: Cool the suspension to 0°C. Dissolve 4-bromobenzyl bromide (1.0 eq) in a small volume of DMF and add it dropwise over 1 hour.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under high vacuum to remove DMF. Purify the crude residue via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Troubleshooting Q&A

Q: I am observing a highly polar byproduct that won't extract into organic solvents. What is it? A: This is the quaternary ammonium salt, formed by the over-alkylation of your target tertiary amine with a second equivalent of 4-bromobenzyl bromide. To prevent this, always maintain sarcosine in slight excess and strictly enforce the dropwise addition of the bromide at 0°C to keep the local concentration of the electrophile low.

Q: The yield is poor, and I see a lot of 4-bromobenzyl alcohol in my NMR. What went wrong? A: 4-bromobenzyl bromide is highly susceptible to hydrolysis if water is present in the basic DMF solution. Ensure your DMF is strictly anhydrous and your K₂CO₃ is freshly oven-dried.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve yield bottlenecks during your synthesis.

TroubleshootingLogic Issue Issue: Low Yield of Target Molecule Route Which Synthesis Route? Issue->Route RedAm Reductive Amination Route->RedAm Alk Nucleophilic Alkylation Route->Alk RedAmIssue Unreacted Aldehyde? RedAm->RedAmIssue AlkIssue Highly Polar Byproduct? Alk->AlkIssue RedAmFix Add 1.0 eq AcOH Use NaBH(OAc)3, not NaBH4 RedAmIssue->RedAmFix Yes AlkFix Quaternary Salt Formed: Add Bromide dropwise at 0°C AlkIssue->AlkFix Yes

Decision tree for diagnosing and resolving low yield issues in synthesis.

Quantitative Yield Optimization

To facilitate easy comparison, the following table summarizes the optimized parameters required to maximize the yield of [(4-Bromo-benzyl)-methyl-amino]-acetic acid across both synthetic routes.

Synthesis RouteReagent EquivalentsTemperatureTimeExpected YieldPrimary Impurity Risk
Reductive Amination Aldehyde (1.0), Sarcosine (1.1), NaBH(OAc)₃ (1.5), AcOH (1.0)0°C → RT4–12 h85–95% Unreacted Aldehyde
Nucleophilic Alkylation Bromide (1.0), Sarcosine (1.2), K₂CO₃ (2.0)0°C → RT12 h60–75% Quaternary Ammonium Salt

General FAQs

Q: How do I efficiently isolate the zwitterionic product without using reverse-phase chromatography? A: [(4-Bromo-benzyl)-methyl-amino]-acetic acid is an amino acid derivative, meaning it is highly water-soluble at extreme pH levels (both acidic and basic). To force it into the organic phase, you must adjust the aqueous phase exactly to its isoelectric point (pI). For this specific molecule, the pI is approximately 5.5. Carefully adjust the pH using 1M HCl or NaOH. The product will either precipitate as a white solid (which can be filtered) or can be extracted using a highly polar organic solvent mixture like Chloroform/Isopropanol (3:1, v/v).

Q: Can I use THF instead of DCE for the reductive amination? A: Yes, THF is a viable alternative solvent for reductive aminations using NaBH(OAc)₃. However, reactions in THF are generally slower than in DCE . If you switch to THF, you may need to increase the reaction time or slightly elevate the temperature to 40°C to achieve full conversion.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Optimization

Workflow Visualization: The Submonomer Cycle &amp; Branching Side Reactions

Welcome to the N-Substituted Glycine (Peptoid) Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected truncations,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Substituted Glycine (Peptoid) Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected truncations, cross-linking, or low yields during peptoid synthesis.

Unlike traditional α-peptides, N-substituted glycines lack backbone hydrogen bonding and possess secondary amide linkages. This unique structural feature fundamentally alters their reactivity profile. To achieve high-purity sequence-defined oligomers or high-molecular-weight polypeptoids, we must move beyond merely following protocols and understand the causality behind side reactions.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating methodologies and mechanistic insights.

Submonomer Start Resin-Bound Amine Acylation Acylation (Bromoacetic Acid / DIC) Start->Acylation Step 1 Displacement Displacement (Primary Amine) Acylation->Displacement Step 2 Crosslink Intramolecular Cross-linking Acylation->Crosslink Reactive Side Chains (e.g., Nhtrp) Peptoid Elongated Peptoid Chain Displacement->Peptoid Cycle Complete DKP Diketopiperazine (DKP) Formation Peptoid->DKP Dipeptoid Stage Nucleophilic Attack

Submonomer synthesis cycle and primary side-reaction branching pathways.

Section 1: Solid-Phase Submonomer Synthesis Diagnostics

FAQ 1: Why am I losing my sequence at the dipeptoid stage, resulting in near-zero yield of the full-length oligomer? The Causality: You are likely experiencing Diketopiperazine (DKP) formation. At the dipeptoid stage, the terminal secondary amine is highly nucleophilic. Because peptoid bonds can readily adopt cis conformations, the terminal amine can easily attack the C-terminal ester or amide linkage anchoring the chain to the resin, cleaving the molecule prematurely to form a stable 6-membered DKP ring[1][2]. The Solution: Introduce steric bulk early in the synthesis. Using a 2-chlorotrityl chloride resin provides immense steric hindrance that physically blocks the conformational folding required for DKP cyclization[1]. Alternatively, ensure the acylation step of the third monomer is performed immediately and rapidly to outcompete the intramolecular cyclization rate.

FAQ 2: Why do mass spectrometry results show +42 Da adducts or cross-linked impurities when incorporating complex amines like tryptamine (Nhtrp)? The Causality: Over-alkylation and intramolecular cross-linking. During the acylation step with bromoacetic acid, the primary target is the terminal secondary amine. However, if a previously incorporated side chain contains an unprotected nucleophilic center situated 3 to 4 atoms away from the backbone (such as the indole nitrogen in Nhtrp), it can undergo an unintended intramolecular


 reaction with the newly added bromoacetyl group[2].
The Solution:  Limit the acylation time strictly to 20 minutes[2]. Prolonged exposure to bromoacetic acid exponentially increases the probability of these slower, off-target intramolecular reactions.

Section 2: Ring-Opening Polymerization (ROP) Diagnostics

NNTA NNTA NNTA Monomer ROP Ring-Opening Polymerization NNTA->ROP Polymer Linear Polypeptoid ROP->Polymer COS Carbonyl Sulfide (COS) Byproduct ROP->COS Releases H2S H2S Formation (via H2O hydrolysis) COS->H2S Trace Water H2S->NNTA Nucleophilic Attack Cyclic Cyclic Oligopeptoids H2S->Cyclic Side Reaction

NNTA polymerization mechanism highlighting the H2S-mediated cyclic oligopeptoid side reaction.

FAQ 3: During N-thiocarboxyanhydride (NNTA) polymerization, why is my yield of linear polypeptoids low, with a high fraction of cyclic oligomers? The Causality: The culprit is trace water (>10,000 ppm) leading to carbonyl sulfide (COS) hydrolysis. NNTA ring-opening releases COS as a byproduct. If water is present, it hydrolyzes COS into hydrogen sulfide (


). 

is a potent nucleophile that attacks unreacted NNTA monomers, initiating runaway side reactions that produce cyclic oligopeptoids instead of linear chains[3]. The Solution: Active removal of the COS byproduct. Bubbling the reaction with an inert gas (Argon) physically sweeps COS out of the solution before it can hydrolyze, suppressing the side reaction entirely[3].

FAQ 4: Why is my N-carboxyanhydride (NNCA) polymerization rate abnormally slow for certain aliphatic side chains? The Causality: The rate-determining step in NNCA polymerization is carbonyl addition. If your N-substituted glycine features


-carbon branching (e.g., N-isobutylglycine), the severe steric hindrance physically blocks nucleophilic attack. Conversely, for linear or 

-branched chains, the low reactivity is driven by the physical aggregation of the side groups in solution, which sequesters the active chain ends[4]. The Solution: For highly aggregating side chains, switch to a strongly polar solvent (like DMAc) to disrupt intermolecular interactions and accelerate proton exchange[5].

Quantitative Data: Side Reaction Impact & Mitigation Efficacy

Side ReactionSynthesis ParadigmPrimary Mechanistic CauseMitigation StrategyTypical Yield (Unoptimized)Typical Yield (Optimized)
DKP Formation Solid-Phase SubmonomerNucleophilic attack at dipeptoid stageUse 2-Chlorotrityl resin / rapid acylation40-50%>90%
Cross-linking Solid-Phase SubmonomerIntramolecular

(e.g., Nhtrp)
Limit acylation to 20 min / protection60-70%85-95%
Cyclic Oligopeptoids NNTA Polymerization

from COS hydrolysis
Argon sparging / strict anhydrous setup<50%>95%
Chain Termination NNPC PolymerizationWeak polar solvent / AggregationUse strong polar solvent (e.g., DMAc)20-30%>90%

Self-Validating Experimental Protocols

Methodology 1: Sterically-Controlled Solid-Phase Submonomer Elongation

This protocol utilizes built-in chemical checkpoints to ensure complete reactions, preventing deletion sequences and cross-linking.

  • Resin Preparation: Swell 50 µmol of Rink amide-MBHA resin (or 2-chlorotrityl chloride resin if proline/bulky amines are first) in 2 mL of DMF for 30 minutes[6].

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

    • Validation Check: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the flow-through at 301 nm. A flat baseline confirms complete Fmoc removal.

  • Rapid Acylation: Add 0.6 M bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) in DMF. React for exactly 20 minutes at room temperature to prevent intramolecular cross-linking[2].

    • Validation Check: Perform a chloranil test. A yellow (negative) result confirms the complete acylation of all secondary amines.

  • Displacement: Add 1.0 M of the primary amine submonomer in NMP. React for 60 minutes (reduce to 20 minutes for highly reactive amines like tryptamine)[2].

    • Validation Check: Perform a chloranil test. A blue/green (positive) result confirms the successful generation of the new secondary amine.

  • Cleavage: Cleave the sequence using 95% TFA, 2.5% TIS, and 2.5% water for 1 hour.

Methodology 2: Argon-Sparged NNTA Polymerization

This protocol eliminates H2S-mediated cyclic side products by physically removing the COS byproduct.

  • Monomer Purification: Recrystallize the NNTA monomer in a glovebox.

    • Validation Check: Perform Karl Fischer titration to ensure water content is strictly below 10 ppm.

  • Solvent Degassing: Transfer anhydrous DMF to a Schlenk flask. Bubble with ultra-high purity Argon for 30 minutes prior to monomer addition.

  • Initiation & Active Sparging: Dissolve the NNTA monomer and add the primary amine initiator. Immediately begin continuous Argon bubbling directly through the reaction mixture[3].

    • Validation Check: Suspend a strip of lead(II) acetate paper in the exhaust line. If the paper remains white,

      
       formation has been successfully suppressed. A black precipitate (PbS) indicates a failure in the sparging rate.
      
  • Precipitation: After 24 hours, precipitate the linear polypeptoid by dropping the solution into cold diethyl ether. Centrifuge and dry under vacuum.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
  • Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection Source: Frontiers in Chemistry URL
  • Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: eScholarship URL
  • Source: Biomacromolecules (Figshare)
  • Source: Macromolecules (ACS Publications)
  • Polymerization rate difference of N-alkyl glycine NCAs: Steric hindrance or not?

Sources

Troubleshooting

Technical Support Center: Purification of [(4-Bromo-benzyl)-methyl-amino]-acetic Acid

Case ID: PUR-756814 Subject: Optimization of Isolation & Purification Protocols for N-(4-Bromobenzyl)-N-methylglycine Assigned Specialist: Senior Application Scientist Executive Summary: The Amphoteric Challenge You are...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-756814 Subject: Optimization of Isolation & Purification Protocols for N-(4-Bromobenzyl)-N-methylglycine Assigned Specialist: Senior Application Scientist

Executive Summary: The Amphoteric Challenge

You are working with [(4-Bromo-benzyl)-methyl-amino]-acetic acid (also known as N-(4-bromobenzyl)sarcosine).

The Core Problem: This molecule is a zwitterion .[1] It contains a basic tertiary amine and an acidic carboxylic acid.[2]

  • At low pH (< 2): It exists as a soluble cation (ammonium salt).

  • At high pH (> 10): It exists as a soluble anion (carboxylate salt).

  • At neutral pH (approx. 5.5–6.5): It exists as a zwitterion with net-zero charge. This is where its water solubility is lowest, and this is your window for purification.

Standard silica chromatography is often inefficient for this class of compounds due to severe streaking caused by the free acid/amine functionality. The protocols below utilize Isoelectric Point (pI) Precipitation and Chemo-selective Scavenging to achieve high purity without column chromatography.

Module 1: The "pH-Swing" Extraction Protocol

Best for: Removing non-polar impurities (unreacted aldehyde) and isolating the bulk product.

This method exploits the amphoteric nature of the molecule to wash away impurities while the product remains in the aqueous phase, then precipitates the product by adjusting to the pI.

The Workflow Diagram

pH_Swing_Protocol Start Crude Reaction Mixture (Aqueous/Organic) Basify Step 1: Basify to pH > 10 (NaOH) Start->Basify Wash Step 2: Organic Wash (EtOAc or Ether) Basify->Wash Discard_Org Discard Organic Layer (Contains 4-Bromobenzaldehyde) Wash->Discard_Org Impurities Keep_Aq Keep Aqueous Layer (Contains Product as Carboxylate) Wash->Keep_Aq Product Acidify Step 3: Acidify to pI (pH ~5.5-6.0) (Dropwise HCl) Keep_Aq->Acidify Precipitate Precipitate Forms (Zwitterion) Acidify->Precipitate Filter Filtration & Wash (Cold Water/EtOH) Precipitate->Filter

Caption: Figure 1.[3] The pH-Swing logic separates non-polar impurities (aldehyde) from the ionic product before forcing precipitation at the isoelectric point.

Step-by-Step Methodology
  • Dissolution (Basic Phase):

    • Dissolve your crude residue in water.

    • Adjust pH to 10–11 using 2M NaOH. Why? This converts the zwitterion into the anionic carboxylate form, which is highly water-soluble.

  • Impurity Extraction (The Wash):

    • Extract the aqueous solution twice with Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Critical Check: The product is in the aqueous layer.[4] The organic layer contains unreacted 4-bromobenzaldehyde and other non-polar byproducts. Discard the organic layer.

  • Precipitation (The Drop):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target: Stop exactly at pH 5.5–6.0 .

    • Observation: The solution should become cloudy as the zwitterion forms and crashes out of solution.

  • Isolation:

    • Filter the white solid.[5]

    • Wash the cake with a small amount of cold water (to remove NaCl) followed by cold ethanol (to dry).

Module 2: Scavenging Stubborn Aldehyde (Bisulfite Method)

Best for: When the product is sticky, yellow, or smells like almonds (indicating residual 4-bromobenzaldehyde).

If the "pH-Swing" didn't fully remove the starting aldehyde, the product will not crystallize well. Use the Bisulfite Trap to make the aldehyde water-soluble and wash it away.

The Mechanism

Sodium bisulfite reacts with aldehydes to form a water-soluble sulfonated adduct, while your amino acid product remains unaffected [1, 2].

Protocol
  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Extraction:

    • If your product is currently an oil/solid: Dissolve it in Ethyl Acetate .

    • Note: Since the product is zwitterionic, it might not dissolve well in pure EtOAc. You may need to acidify slightly (to pH 2) to make it soluble in the organic phase as the cationic ammonium species, OR use the method below:

    • Alternative (Better for Zwitterions): Perform the wash during Step 2 of Module 1 . When the product is in the basic aqueous phase (pH > 10), add a wash step with organic solvent. However, to specifically target the aldehyde, shake the organic extract with saturated bisulfite solution.

  • Direct Trituration (For Solids):

    • If you have a solid that is slightly yellow/sticky: Triturate (grind under solvent) the solid with a mixture of EtOAc and saturated aqueous Bisulfite .

    • Filter the solid.[6][7] The aldehyde adduct stays in the aqueous/filtrate.

Module 3: Polishing & Desalting (Recrystallization)

Best for: Removing inorganic salts (NaCl) trapped during isoelectric precipitation.

Zwitterions often trap salt (NaCl) in their crystal lattice during acid precipitation.

Solvent System: Ethanol/Water (90:10) or Methanol/Water.[8]

  • Reflux: Suspend the crude solid in Ethanol. Heat to reflux.[8]

  • Titration: Add water dropwise through the condenser until the solution just becomes clear.

  • Cooling: Remove from heat and let cool slowly to room temperature, then to 4°C.

  • Result: The amino acid crystallizes out as white needles; inorganic salts (NaCl) remain dissolved in the aqueous mother liquor [3].

Troubleshooting & FAQ

Q1: The product "oiled out" instead of precipitating at pH 6. What do I do?

Diagnosis: This usually happens if the concentration is too high or the pH adjustment was too rapid. Fix:

  • Re-dissolve the oil by adding a small amount of NaOH (back to pH 10).

  • Dilute the solution with more water (reduce concentration).

  • Add a "seed crystal" of the product if available.

  • Acidify very slowly with vigorous stirring.

Q2: My product is yellow. Is it pure?

Diagnosis: No. Pure [(4-Bromo-benzyl)-methyl-amino]-acetic acid should be a white powder. Yellow usually indicates oxidized amines or residual bromobenzaldehyde. Fix: Perform a wash with Diethyl Ether while the product is dissolved in base (pH 10). If the color persists, use the Bisulfite Method (Module 2).

Q3: Can I use silica gel chromatography?

Diagnosis: It is difficult.[9][10][11] Zwitterions streak badly on silica. Fix: If you must use a column, you cannot use standard Hexane/EtOAc. You must use a polar system, such as:

  • DCM : MeOH : Ammonium Hydroxide (90 : 9 : 1) .

  • The ammonia suppresses the ionization of the carboxylic acid, allowing the amine to elute [4].

Data Summary Table

ParameterValue / ConditionNotes
Target pH (pI) ~5.5 – 6.5Region of minimum solubility (Precipitation zone).
Solubility (pH 10) High (Anionic)Product is in aqueous layer; wash impurities with organics.
Solubility (pH 2) High (Cationic)Product is in aqueous layer.
Recrystallization EtOH / WaterDissolve hot, crystallize cold to remove NaCl.
Impurity Removal NaHSO₃ WashSpecific for removing 4-bromobenzaldehyde.

References

  • Master Organic Chemistry. (2017). Reductive Amination. Link

  • National Institutes of Health (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Link

  • ResearchGate. (2020).[11] How to desalt zwitterions? (Discussion on recrystallization solvents for amino acids). Link

  • BenchChem. (n.d.). N-(4-Bromobenzyl)-N-ethylethanamine Synthesis & Properties (Analogous chemistry for N-benzyl amines). Link

Sources

Optimization

improving the solubility of bromo-substituted organic compounds

Welcome to the Technical Support Center for the formulation and analysis of halogenated active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this guide to move beyond basic trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and analysis of halogenated active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind the behavior of bromo-substituted compounds, we can engineer self-validating formulation strategies that guarantee reliable experimental outcomes.

Section 1: Fundamental Principles & FAQs

Q: Why do bromo-substituted organic compounds frequently exhibit extremely poor aqueous solubility? A: The causality lies in thermodynamics. Bromine is a large, highly polarizable halogen with a van der Waals radius of 1.85 Å. Substituting a hydrogen atom with a bromine atom drastically increases the lipophilicity (LogP) of the parent molecule. Furthermore, bromine participates in strong intermolecular halogen bonding, which tightly packs the molecules and increases the crystal lattice energy (reflected in higher melting points). According to the1[1], aqueous solubility is inversely proportional to both a compound's LogP and its melting point.

Q: Can I improve the solubility of my bromo-compound during the drug discovery phase without changing its core pharmacophore? A: Yes. If your compound is highly symmetric, it will have a high crystal packing energy. By introducing subtle structural modifications (e.g., adding a methyl group or altering stereochemistry) to 2[2], you can significantly lower the melting point. This approach has been shown to yield up to a 35-fold increase in aqueous solubility without decreasing the compound's overall hydrophobicity[2].

Section 2: Troubleshooting Formulation Issues

Issue 1: "My brominated API (e.g., a bromhexine derivative) precipitates ('crashes out') when diluted from a DMSO stock into aqueous assay buffers." Causality: This phenomenon occurs because the compound immediately exceeds its thermodynamic solubility limit in the aqueous phase once the organic solvent (DMSO) is diluted. Solution: Utilize a co-solvent system or cyclodextrin complexation.3[3] is highly effective; its lipophilic inner cavity sequesters the hydrophobic bromo-aromatic moiety, while its hydrophilic exterior maintains aqueous solubility. Additionally, if the compound has an ionizable amine group, 4[4] will maximize ion-dipole interactions with water and prevent precipitation.

Issue 2: "We are developing a highly crystalline bromo-aromatic compound for oral delivery, but its dissolution rate is unacceptably low." Causality: The tight crystal lattice of symmetric bromo-aromatics presents a massive thermodynamic barrier to dissolution in gastrointestinal fluids. Solution: Formulate the API as an Amorphous Solid Dispersion (ASD) or utilize 5[5]. By using hot-melt extrusion or spray drying to disperse the API within a polymer matrix, you force the compound into a high-energy amorphous state, entirely bypassing the crystal lattice energy barrier and drastically improving the dissolution rate.

Section 3: Quantitative Data Presentation

The following table summarizes the quantitative impact of various solubility enhancement strategies specifically applied to halogenated/bromo-substituted organic compounds:

Solubility Enhancement TechniqueMechanism of ActionTypical Fold-Increase in SolubilityTarget BCS Class
Cyclodextrin Complexation (HP-β-CD) Encapsulates the hydrophobic bromo-moiety within a lipophilic cavity while presenting a hydrophilic exterior.10x – 50xClass II & IV
Amorphous Solid Dispersions (ASD) Disrupts the high crystal lattice energy characteristic of symmetric halogenated aromatics.50x – 100x+Class II
pH Adjustment & Salt Formation Ionizes basic/acidic functional groups, maximizing ion-dipole interactions with water.100x – 1000xClass II
Disruption of Molecular Planarity Synthetic modification (e.g., introducing steric bulk) lowers crystal packing energy without altering LogP.10x – 35xClass II & IV

Section 4: Experimental Protocols

Protocol A: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Context: Bromo-compounds often form supersaturated solutions or microscopic suspensions that mimic true solubility. This protocol uses a self-validating kinetic check to ensure thermodynamic equilibrium is truly reached[6].

  • Saturation: Add an excess amount of the bromo-substituted organic compound to 5 mL of the target aqueous buffer in a sealed glass vial. (Reasoning: Glass prevents the lipophilic bromo-compound from adsorbing to the vessel walls, a common artifact with plastic tubes).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25.0 ± 0.1 °C) using an orbital shaker at 200 RPM for 24 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes, then filter the supernatant through a chemically inert 0.45 µm PTFE syringe filter. (Reasoning: PTFE is required because bromo-compounds can bind to standard nylon or PES filters, artificially lowering the measured concentration).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV against a validated standard curve.

  • Self-Validation System:

    • Kinetic Check: Repeat the sampling and quantification at 48 hours. If the concentration difference between 24h and 48h is <5%, thermodynamic equilibrium is validated.

    • Solid-State Check: Recover the residual solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD). (Reasoning: Halogenated compounds can form poorly soluble hydrates during aqueous equilibration. Confirming the solid state matches the starting material validates that the measured solubility applies to your intended polymorph).

Protocol B: Preparation of Bromo-Compound/HP-β-CD Inclusion Complexes

Causality Context: The large van der Waals radius of bromine requires a cavity size that can accommodate significant steric bulk. Hydroxypropyl-β-cyclodextrin is ideal for this application[3].

  • Host Solution Preparation: Dissolve HP-β-CD in purified water to create a 20% (w/v) stock solution.

  • Guest Addition: Add the bromo-compound to the solution at a 1:1 molar ratio.

  • Kinetic Complexation: Stir the suspension continuously at room temperature for 48 to 72 hours. (Reasoning: The steric hindrance of the bromo-substituent drastically slows the host-guest inclusion kinetics. Extended stirring is mandatory to reach complexation equilibrium).

  • Filtration & Lyophilization: Filter the solution through a 0.45 µm filter to remove any uncomplexed API. Flash-freeze the clear filtrate and lyophilize for 48 hours to yield a dry, amorphous inclusion complex powder.

  • Self-Validation System:

    • Reconstitution Check: Dissolve 10 mg of the lyophilized powder in 1 mL of water. A completely clear solution validates successful complexation.

    • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the powder. The disappearance of the bromo-compound's sharp melting endotherm validates that the drug is molecularly dispersed within the cyclodextrin cavity, rather than just physically mixed.

Section 5: Decision Workflow Visualization

G Start Bromo-Compound Precipitates CheckPH Is the compound ionizable? Start->CheckPH AdjustPH Adjust pH & Form Salts CheckPH->AdjustPH Yes CheckLattice High Crystal Lattice Energy? CheckPH->CheckLattice No Success Solubility Achieved AdjustPH->Success Amorphous Amorphous Solid Dispersion CheckLattice->Amorphous Yes (Symmetric) Cyclodextrin Cyclodextrin Complexation CheckLattice->Cyclodextrin No (Lipophilic) Amorphous->Success Cyclodextrin->Success

Workflow for troubleshooting the precipitation of bromo-substituted organic compounds in water.

References

  • BenchChem. "An In-depth Technical Guide on the Solubility of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Organic Solvents." Available at: 6

  • SciSpace. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." Available at: 3

  • ACS Publications. "Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE)." Available at: 1

  • ACS Publications. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Available at: 2

  • BenchChem. "Improving the aqueous solubility of Bromhexine hydrochloride for in vitro assays." Available at: 4

  • BS Publications. "Spherical Crystallization in Solubility Enhancement." Available at: 5

Sources

Troubleshooting

common experimental errors in amino acid synthesis.

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Amino acid Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Amino acid Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that can arise during synthesis. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle the specific, practical issues you may encounter at the bench. Our goal is to not only solve immediate problems but also to foster a deeper understanding of the underlying chemical principles to prevent future errors.

I. General Troubleshooting: Foundational Issues in Synthesis

Before delving into method-specific problems, it's crucial to address issues that are common across all amino acid synthesis workflows. Overlooking these fundamentals is a frequent source of failed or low-yielding reactions.[1][2]

FAQ: My reaction yield is consistently low, or the reaction failed entirely. Where do I start troubleshooting?

This is one of the most common issues in organic synthesis. A systematic evaluation of your setup and reagents is the best approach.[3][4]

Answer:

Low or no yield can often be traced back to one of several key areas:

  • Reagent and Solvent Quality:

    • Purity: Are your starting materials (aldehydes, alkyl halides, etc.) and reagents (coupling agents, bases) of sufficient purity? Impurities can act as catalysts for side reactions or inhibit the main reaction.[3][5]

    • Moisture and Air Sensitivity: Many reagents, particularly organometallics and strong bases, are sensitive to moisture and air.[3] Ensure all glassware is properly dried (flame or oven-dried) and that reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) when necessary.[1] Solvents should be anhydrous if the reaction chemistry demands it.

    • Reagent Activity: Catalysts and reagents can degrade over time.[2] If you suspect a reagent is old or has been improperly stored, it may be necessary to use a fresh bottle or purify the existing stock.

  • Reaction Conditions:

    • Temperature Control: Is the reaction being maintained at the optimal temperature? Inconsistent or incorrect temperatures can lead to side product formation or prevent the reaction from proceeding.[2] Exothermic reactions may require controlled, dropwise addition of reagents to manage the temperature.[1]

    • Reaction Time and Monitoring: Reactions may not go to completion if the time is insufficient.[3] It is critical to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion or if the reaction has stalled.[2]

    • Mixing: Inefficient stirring can lead to localized concentrations of reagents, causing side reactions or incomplete conversion.[3][5] Ensure the reaction mixture is being stirred vigorously enough to remain homogeneous.

  • Work-up and Purification Losses:

    • A significant amount of product can be lost during the work-up and purification stages.[3] This can occur through inefficient extraction, premature precipitation, or using an unsuitable recrystallization solvent.[3] Always ensure to rinse glassware and extraction apparatus thoroughly with the appropriate solvent to recover all of your product.[1]

II. Method-Specific Troubleshooting Guides

A. The Strecker Synthesis

The Strecker synthesis is a powerful method for creating α-amino acids from an aldehyde, an amine, and cyanide. While robust, it has several potential points of failure.

FAQ: I'm performing a Strecker synthesis, and I'm seeing a complex mixture of products with low yield of the desired α-amino nitrile. What's going wrong?

Answer:

The initial condensation step to form the imine, and the subsequent nucleophilic attack by cyanide, are critical.[6] Problems here often cascade.

  • Cause 1: Inefficient Imine Formation. The reaction between the aldehyde and ammonia (or amine) is a reversible equilibrium. If water is not effectively removed or if the equilibrium is unfavorable, you will have unreacted aldehyde which can undergo side reactions.

    • Solution: While classical conditions may not use a dehydrating agent, for difficult substrates, the addition of a Lewis acid can facilitate the initial condensation.

  • Cause 2: Competing Cyanohydrin Formation. Cyanide can attack the starting aldehyde to form a cyanohydrin, which is a common side product.

    • Solution: This is often a result of slow imine formation. Ensuring the imine is formed efficiently before or concurrently with cyanide addition can minimize this. The classical approach of using ammonium chloride and sodium cyanide in the same pot relies on the in-situ formation of the imine.

  • Cause 3: Harsh Hydrolysis Conditions. The final step, hydrolysis of the nitrile to a carboxylic acid, typically requires harsh acidic conditions and heat. This can lead to degradation of sensitive amino acid side chains.

    • Solution: Carefully monitor the hydrolysis step and use the mildest conditions that are effective. If degradation is a major issue, alternative, milder methods for nitrile hydrolysis from the literature should be considered.

Workflow for Troubleshooting Strecker Synthesis

start Low Yield in Strecker Synthesis check_reagents Verify Purity and Activity of: - Aldehyde - Amine Source - Cyanide Source start->check_reagents check_imine Analyze crude reaction by NMR/LC-MS for imine intermediate hydrolysis_issue Is α-amino nitrile formed, but final product is low? check_imine->hydrolysis_issue Yes imine_not_formed Imine intermediate absent or low check_imine->imine_not_formed No check_reagents->check_imine optimize_hydrolysis Optimize hydrolysis: - Lower temperature - Shorter reaction time - Test alternative acid hydrolysis_issue->optimize_hydrolysis side_products Major side products observed? (e.g., cyanohydrin) imine_not_formed->side_products optimize_condensation Optimize imine formation: - Use NH4Cl - Consider Lewis acid catalyst imine_not_formed->optimize_condensation No major side products side_products->optimize_condensation Yes, cyanohydrin present success Improved Yield optimize_condensation->success optimize_hydrolysis->success

Caption: Troubleshooting workflow for the Strecker synthesis.

B. The Gabriel Synthesis

The Gabriel synthesis is another classic method, typically used for preparing primary amines and, in a variation (the Gabriel malonic ester synthesis), α-amino acids.[7][8] It avoids the over-alkylation common in direct alkylation of ammonia.[9]

FAQ: My Gabriel synthesis of an amino acid resulted in a very low yield after the final hydrolysis and decarboxylation steps. What are the likely causes?

Answer:

This multi-step synthesis has several potential failure points, from the initial alkylation to the final deprotection.

  • Cause 1: Failed SN2 Reaction. The first key step is an SN2 reaction between the phthalimide anion and an alkyl halide (or diethyl bromomalonate).[10]

    • Steric Hindrance: This reaction works best with primary and some secondary alkyl halides. Sterically hindered substrates will give low yields or fail completely.

    • Leaving Group: Ensure you are using a good leaving group (e.g., Br, I, OTs).

    • Solution: Verify the reactivity of your alkyl halide. If it is too hindered, an alternative synthesis strategy may be necessary.

  • Cause 2: Incomplete or Problematic Hydrolysis. The deprotection of the phthalimide group requires harsh conditions, such as strong acid and heat, which can be problematic.[9]

    • Solution: A common and often higher-yielding alternative to acid hydrolysis is to use hydrazine (the Ing-Manske procedure).[9] This cleaves the N-alkylated phthalimide under milder conditions to release the primary amine.

  • Cause 3: Inefficient Decarboxylation. In the malonic ester variant for amino acid synthesis, the final step is a decarboxylation that occurs with heat.[8]

    • Solution: Ensure the hydrolysis step is complete and the di-acid intermediate has been successfully formed. The decarboxylation typically requires heating the acidic solution. Monitor the reaction for CO2 evolution.

Troubleshooting Gabriel Synthesis Workup
Problem Potential Cause Recommended Action
Low product recovery after workup.Phthalhydrazide salt of your product may have formed (if using hydrazine).Wash the organic phase with a dilute aqueous base (e.g., 0.1 M NaOH) to remove the phthalhydrazide as a salt.[11]
Product is an oil, difficult to purify.Residual starting materials or byproducts.Consider purification by column chromatography. If the product is an ionic liquid, ion-exchange columns may be effective.[12]
Reaction seems to stall.Base for deprotonation is not strong enough or has degraded.Use a fresh, strong base like sodium ethoxide or potassium hydroxide to ensure complete deprotonation of the phthalimide or malonic ester.[9]
C. Asymmetric Synthesis & Racemization

For drug development, controlling stereochemistry is paramount. Asymmetric synthesis aims to produce a single enantiomer, but loss of stereochemical purity through racemization is a persistent challenge.[13][14]

FAQ: My chiral amino acid product has low enantiomeric excess (e.e.). What causes racemization and how can I prevent it?

Answer:

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a major concern in amino acid and peptide synthesis.[15][16] It can occur at several stages.

  • Cause 1: Carboxyl Group Activation. The activation of the carboxylic acid to form a peptide bond is a major source of racemization.[17] The activated intermediate can form an oxazolone (azlactone), which has an acidic proton at the α-carbon.[15] Deprotonation by base leads to a loss of stereochemistry.

    • Prevention:

      • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Modern uronium/aminium salts (e.g., HATU, HBTU) are generally effective, especially when used with additives.[18]

      • Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can significantly suppress racemization by forming an active ester that is less prone to oxazolone formation.[18][19]

      • Base Selection: The choice and amount of base used are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) and use it in stoichiometric amounts.[15] Avoid strong bases where possible.

  • Cause 2: Protecting Group Strategy. Certain protecting groups can influence the rate of racemization. The N-terminal protecting group plays a significant role.

    • Prevention: Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are designed to suppress racemization compared to simple acyl groups.[20]

  • Cause 3: Base-Mediated Epimerization. Prolonged exposure to basic conditions, such as during Fmoc deprotection with piperidine, can cause epimerization, especially at the C-terminal residue.[19]

    • Prevention: Keep deprotection times to a minimum. For sequences prone to this side reaction, adding HOBt to the piperidine deprotection solution can reduce aspartimide formation, a related side reaction that also leads to racemization.[19][21]

Logical Relationship of Racemization Factors

racemization Racemization (Low Enantiomeric Excess) activation Carboxyl Group Activation sub_oxazolone Oxazolone Formation activation->sub_oxazolone base Presence of Base (e.g., DIEA, Piperidine) base->sub_oxazolone catalyzes sub_deprotection Base-Mediated Deprotection base->sub_deprotection protecting_group Protecting Group Choice protecting_group->activation influences sub_oxazolone->racemization sub_deprotection->racemization

Caption: Key factors contributing to racemization in amino acid synthesis.

IV. Purification & Analysis

Successful synthesis is only half the battle; proper purification and characterization are essential to ensure the quality of the final product.

FAQ: I have synthesized my amino acid, but I'm struggling to purify it from the reaction mixture. What are the best methods?

Answer:

Amino acid purification can be challenging due to their zwitterionic nature and varying side-chain properties. The choice of method depends on the specific amino acid and the impurities present.

  • Crystallization: This is a powerful technique for obtaining highly pure amino acids, but finding the right solvent system can be challenging. It is often the final step after initial purification.

  • Ion-Exchange Chromatography (IEC): This is one of the most effective methods for separating amino acids from charged and uncharged impurities.[22]

    • Cation-Exchange: At a low pH, amino acids are positively charged and will bind to a cation-exchange resin. They can then be eluted by increasing the pH or salt concentration. This is useful for removing neutral and anionic impurities.

    • Anion-Exchange: At a high pH, amino acids are negatively charged and will bind to an anion-exchange resin. This is effective for separating them from neutral and cationic impurities.

  • Activated Carbon: For removing colored organic impurities, treatment with activated carbon can be very effective.[23] The amino acid solution is passed through a filter containing granular activated carbon (GAC), which adsorbs the impurities.[23]

  • Preparative HPLC: For high-purity applications, especially with complex mixtures or protected amino acids, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[24]

FAQ: How do I confirm the identity and purity of my synthesized amino acid?

Answer:

A combination of analytical techniques is required for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution MS can confirm the elemental composition.[24]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample.[] By comparing the retention time to a known standard, it can also help confirm identity. For chiral amino acids, chiral HPLC methods are necessary to determine the enantiomeric excess.[26]

  • Amino Acid Analysis (AAA): This is a quantitative technique to determine the amino acid content of a sample, often involving hydrolysis followed by chromatographic separation and detection.[] It is a gold-standard method for confirming the composition of peptides and proteins but can also be used to quantify a synthesized amino acid against a standard.[27]

V. References

  • Vertex AI Search. Coupling & Side Reactions - Peptide Chemistry Resources. Accessed March 2, 2026.

  • Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Accessed March 2, 2026.

  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF. Accessed March 2, 2026.

  • CPC Scientific. Minimal Protection Group Strategies for SPPS. Accessed March 2, 2026.

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed March 2, 2026.

  • Cambridge University Press. Chemical analysis: sources of error. Published 1977.

  • ACS Publications. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry. Published 1996.

  • MBL International. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Published August 19, 2024.

  • Bibliomed. Side reactions in peptide synthesis: An overview. Published June 2, 2018.

  • National Center for Biotechnology Information. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC. Published 2021.

  • BOC Sciences. Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Published September 10, 2025.

  • Diaion. Separation and Refining of Amino acids. Accessed March 2, 2026.

  • Institute for Creation Research. The Amino Acid Racemization Dating Method. Published May 1, 1975.

  • Creative Proteomics. Protein Amino Acid Analysis-Techniques, Instruments, and Applications. Accessed March 2, 2026.

  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. Accessed March 2, 2026.

  • Desotec. Amino acid purification with activated carbon. Accessed March 2, 2026.

  • AAPPTec. Planning a Peptide Synthesis. Accessed March 2, 2026.

  • Benchchem. Troubleshooting low yield in 4-Hydroxycoumarin synthesis. Accessed March 2, 2026.

  • YouTube. Side Rection of Individual Amino Acids in Peptide Synthesis. Published July 7, 2025.

  • Google Patents. US9598353B2 - Process for the racemization of α-amino acids. Published 2017.

  • University of Rochester Chemistry. Troubleshooting: How to Improve Yield. Accessed March 2, 2026.

  • University of Rochester Chemistry. How To: Troubleshoot a Reaction. Accessed March 2, 2026.

  • Quora. What could be reason for getting a very low yield in organic chemistry?. Published January 21, 2015.

  • WuXi AppTec. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Published September 11, 2025.

  • Organic Chemistry Portal. Protective Groups. Accessed March 2, 2026.

  • YouTube. Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Published October 27, 2020.

  • Shimadzu. Analytical Methods for Amino Acids. Accessed March 2, 2026.

  • SciSpace. Amino Acid-Protecting Groups. Accessed March 2, 2026.

  • Frontiers. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Published June 22, 2021.

  • Pharmaguideline. General Reactions of Amino Acid Metabolism. Accessed March 2, 2026.

  • ResearchGate. Protecting groups in amino acids. Published April 11, 2012.

  • Chemistry Steps. The Gabriel Synthesis. Published April 15, 2020.

  • The Organic Chemistry Tutor. Strecker Amino Acid Synthesis Mechanism & Examples –. Published December 25, 2025.

  • Pharmaceutical Technology. Meeting Challenges in Asymmetric Synthesis. Published January 29, 2026.

  • Sketchy. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Accessed March 2, 2026.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.

  • Science Madness. Is it normal to get low yields all the time, or am I a bad organic chemist?. Published December 24, 2020.

  • MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Published November 7, 2022.

  • Chiralpedia. The Future of Asymmetric Synthesis: Trends and Innovations. Published September 12, 2024.

  • ResearchGate. How can I purify amino acid based ionic liquids from their precursors such as amino acids. Published August 31, 2014.

  • Reddit. Gabriel synthesis troubleshooting : r/Chempros. Published June 23, 2023.

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Accessed March 2, 2026.

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Published March 21, 2024.

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Published November 12, 2018.

  • Longdom Publishing. Protein Purification of Amino Acid. Published October 25, 2021.

  • ResearchGate. (PDF) Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis. Accessed March 2, 2026.

  • Arkat USA. Recent advances in asymmetric Strecker reactions. Published 2014.

  • Google Patents. US4956471A - Process for isolating and purifying amino acids. Published 1990.

Sources

Optimization

reaction condition optimization for substituted benzylamines.

Technical Support Center: Substituted Benzylamines Synthesis & Optimization Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Agent: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Substituted Benzylamines Synthesis & Optimization

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket Scope: Reaction optimization, impurity profiling, and isolation strategies for substituted benzylamines.

Introduction: The "Benzylamine Paradox"

Substituted benzylamines are deceptive. Structurally simple, they are chemically promiscuous. As a researcher, you often face the "Benzylamine Paradox": the conditions required to form the C-N bond are often the same conditions that promote over-alkylation (dimerization) or catalyst poisoning.

This guide moves beyond textbook definitions to address the causality of failure in the three most common synthetic routes: Reductive Amination , Nucleophilic Substitution , and Catalytic Hydrogenation .

Module 1: Reductive Amination (The "Workhorse" Method)

Target Audience: Medicinal Chemists requiring high chemoselectivity.

Q: I am observing significant dimer formation (secondary amine byproduct) even when using 1:1 stoichiometry. Why?

A: This is a kinetic competition issue. In "one-pot" procedures, the newly formed primary amine is often more nucleophilic than the starting amine. It reacts with the remaining aldehyde to form a new imine, which reduces to the dimer (dibenzylamine).

The Fix: Switch to a Stepwise Protocol (The "Abdel-Magid" Modification) Do not mix the reducing agent immediately.

  • Imine Formation: Stir Aldehyde + Amine in MeOH (or DCE) for 1–2 hours. Add a drying agent (

    
    ) or molecular sieves to push the equilibrium if the aldehyde is electron-rich (unreactive).
    
  • Reduction: Only after imine formation is complete (check TLC/LCMS), add the reducing agent.

Q: Which reducing agent should I use?

A: Stop using Sodium Cyanoborohydride (


) unless absolutely necessary. It requires pH control (pH 6) and generates toxic cyanide byproducts. Use Sodium Triacetoxyborohydride (STAB)  instead.

Comparative Analysis of Reducing Agents

FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Low. Reduces aldehydes/ketones rapidly.High. Reduces imines selectively at pH 6.Excellent. Reduces imines, tolerates aldehydes.
Toxicity Low.High (HCN risk). Low.
Solvent MeOH, EtOH.MeOH, pH 6 buffer.DCE, THF, Toluene (avoid MeOH if possible).
Use Case Simple, non-selective reductions.Historical legacy methods.[1]Standard for modern synthesis.

Visual Workflow: Reductive Amination Decision Tree

ReductiveAmination start Start: Aldehyde + Amine check_groups Are acid-sensitive groups (e.g., acetals) present? start->check_groups stab_route Use Sodium Triacetoxyborohydride (STAB) in DCE or THF check_groups->stab_route No nabh4_route Stepwise Method Required check_groups->nabh4_route Yes (STAB is acidic) acid_add Add 1 eq. Acetic Acid (Promotes Imine formation) stab_route->acid_add imine_form 1. Form Imine (MeOH, 2h) 2. Evaporate Solvent (optional) nabh4_route->imine_form reduce 3. Add NaBH4 imine_form->reduce

Caption: Decision logic for selecting the correct reductive amination protocol based on substrate sensitivity.

Module 2: Nucleophilic Substitution ( )

Target Audience: Process Chemists scaling up simple benzylamines.

Q: My reaction yields 40% desired product and 50% over-alkylated tertiary amine. How do I stop at the primary amine?

A: You cannot fight kinetics with 1:1 stoichiometry in


 reactions. The product (benzylamine) is often more nucleophilic than ammonia.[2]

Protocol: The "Dilution & Excess" Strategy

  • Ammonia Overload: Use a massive excess of ammonia (10–20 equivalents). This makes it statistically improbable for a benzyl chloride molecule to encounter a newly formed benzylamine molecule before it hits an ammonia molecule.

  • Reverse Addition: Add the Benzyl Halide dropwise into the Ammonia solution. Never add Ammonia to the Benzyl Halide.

Q: Direct alkylation is still messy. What is the "Nuclear Option" for purity?

A: Switch to the Gabriel Synthesis or the Delépine Reaction .

  • Why? These methods use "masked" nitrogen sources (Phthalimide or Hexamethylenetetramine) that physically cannot react a second time.

  • Trade-off: It adds a deprotection step (Hydrazine or HCl hydrolysis), but the crude purity is often >95%.

Module 3: Catalytic Hydrogenation (Nitriles & Oximes)

Target Audience: Researchers working with benzonitriles.

Q: My hydrogenation of benzonitrile stalls at 50% conversion, or I see significant secondary amine formation.

A: This is a classic case of Catalyst Poisoning and Imine Condensation .

  • Poisoning: The primary amine product binds strongly to the metal surface (Pd or Pt), blocking active sites.

  • Condensation: The intermediate imine reacts with the product amine on the catalyst surface to form a secondary amine, releasing ammonia.

The Fix: The "Acidic/Ammoniacal" Spike You must modify the catalyst environment.

AdditiveMechanism of ActionRecommended For
Ammonia (

)
Shifts equilibrium away from secondary amine formation (Le Chatelier's principle).Raney Nickel reductions.
HCl / Acetic Acid Protonates the product amine immediately (

), preventing it from binding to the catalyst.
Pd/C or

reductions.
Acetic Anhydride Traps the amine as an amide in situ (requires hydrolysis later).Highly sensitive substrates.

Module 4: Isolation & Purification (The "Streaking" Issue)

Target Audience: Everyone dealing with silica gel chromatography.

Q: My product "streaks" down the TLC plate and column, making separation impossible.

A: Benzylamines are basic. They interact via hydrogen bonding with the acidic silanol (


) groups on the silica gel surface, causing peak tailing.

Troubleshooting Guide: The "Triethylamine Dope"

  • The Pre-Wash: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample. This neutralizes the acidic sites.

  • The Eluent: Maintain 0.5% to 1% TEA in your running solvent system.

  • Alternative: Use "Amine-functionalized Silica" (expensive but effective) or switch to Alumina (basic nature matches the amine).

Visual Workflow: Acid-Base Extraction Protocol Don't rely on columns if you don't have to. Use


 to your advantage.

Extraction crude Crude Mixture (Amine + Neutral Impurities) acid_wash Dissolve in Organic (EtOAc) Add 1M HCl crude->acid_wash separation Phase Separation acid_wash->separation org_layer Organic Layer (Contains Neutrals/Impurities) DISCARD separation->org_layer aq_layer Aqueous Layer (Contains Amine Salt R-NH3+) separation->aq_layer base_treat Basify Aqueous Layer (NaOH to pH > 12) aq_layer->base_treat extract_final Extract into DCM/EtOAc Dry & Evaporate base_treat->extract_final

Caption: Purification of benzylamines via Acid-Base Extraction, exploiting the basicity of the amine.

References & Further Reading

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • The definitive guide on STAB protocols.

  • BenchChem Technical Support. (2025). "Preventing Over-alkylation in Benzylamine Synthesis."

    • Practical protocols for controlling stoichiometry.

  • Organic Chemistry Portal. "Synthesis of Benzylamines."

    • Comprehensive database of reaction conditions.

  • RSC Advances. (2023). "Continuous-flow transfer hydrogenation of benzonitrile to benzylamine."

    • Modern approaches to hydrogenation and catalyst poisoning mitigation.

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of Halogenated Organic Acids

Welcome to the Technical Support Center for Halogenated Organic Acids. This guide is designed for researchers, scientists, and drug development professionals who work with these reactive and often sensitive compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Organic Acids. This guide is designed for researchers, scientists, and drug development professionals who work with these reactive and often sensitive compounds. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent the decomposition of your critical reagents and analytes. This resource moves beyond simple protocols to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experimental results.

Understanding the Instability of Halogenated Organic Acids

Halogenated organic acids are foundational molecules in synthesis, analysis, and pharmaceutical development. However, their utility is matched by their inherent potential for degradation. The electron-withdrawing nature of the halogen atom(s) significantly influences the molecule's reactivity, particularly at the carboxyl group and the adjacent carbon-carbon bond. Decomposition can lead to a loss of analyte concentration, the appearance of artifact peaks in analytical runs, and compromised purity of synthesized materials.

The primary pathways of decomposition are driven by energy input (heat, light), chemical environment (pH, incompatible reagents), and biological activity. Understanding these triggers is the first step toward prevention.

Core Decomposition Triggers

Here is a conceptual overview of the factors that can initiate the degradation of halogenated organic acids.

cluster_triggers Decomposition Triggers cluster_outcomes Consequences cluster_results Experimental Impact Heat Thermal Stress (> 900°C for complete destruction) Decomposition Analyte Decomposition Heat->Decomposition Light Photolysis (UV Exposure) Light->Decomposition pH pH Extremes (Acidic/Basic Conditions) pH->Decomposition Chemicals Chemical Incompatibility (Oxidizers, Metals, Bases) Chemicals->Decomposition Microbes Microbial Action Microbes->Decomposition Loss Loss of Analyte & Inaccurate Quantification Decomposition->Loss Artifacts Formation of Artifacts & Ghost Peaks Decomposition->Artifacts caption Fig 1. Key Triggers of Halogenated Organic Acid Decomposition.

Caption: Fig 1. Key Triggers of Halogenated Organic Acid Decomposition.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the cause and a step-by-step troubleshooting protocol.

Q1: My analyte signal is decreasing in my prepared standards over a short period. What's causing this instability?

A1: This is a classic sign of analyte degradation in your solution. The most common culprits are improper solvent pH, exposure to light, or microbial contamination, especially in aqueous solutions.

Underlying Issue: Halogenated organic acids are, by definition, acidic. Their stability in solution is highly dependent on pH.[1][2] For many analytical techniques, particularly reverse-phase HPLC, the acid must be in its protonated (neutral) form for proper retention and sharp peak shape.[3] If the pH of your solvent is near or above the analyte's pKa, the acid will deprotonate. The resulting carboxylate anion may be less stable or interact differently with your analytical system. Furthermore, aqueous solutions, especially at near-neutral pH, can support microbial growth, which can consume organic acids as a carbon source.[4]

Troubleshooting Workflow: Unstable Analyte Signal

start Start: Decreasing Analyte Signal check_pH 1. Verify Solution pH Is pH at least 1.5-2 units below analyte pKa? start->check_pH adjust_pH Action: Acidify solvent (e.g., to pH 2.0-2.5) or use an appropriate buffer. check_pH->adjust_pH No check_storage 2. Review Storage Conditions Stored in amber vials? Protected from light? check_pH->check_storage Yes adjust_pH->check_storage correct_storage Action: Transfer to amber or aluminum foil-wrapped vials. Store in the dark. check_storage->correct_storage No check_preservative 3. Assess for Microbial Growth (Aqueous Samples) Was a preservative used? check_storage->check_preservative Yes correct_storage->check_preservative add_preservative Action: For new samples, add preservative like ammonium chloride for HAA water analysis. check_preservative->add_preservative No end Problem Resolved: Stable Signal check_preservative->end Yes add_preservative->end

Caption: Fig 2. Troubleshooting workflow for decreasing analyte signal.

Data Table: pKa Values and Recommended HPLC Mobile Phase pH
Halogenated Organic AcidAbbreviationApproximate pKaRecommended Mobile Phase pH
Monochloroacetic AcidMCAA2.87≤ 2.5
Monobromoacetic AcidMBAA2.90≤ 2.5
Dichloroacetic AcidDCAA1.25≤ 2.0
Trichloroacetic AcidTCAA0.66≤ 2.0
Dibromoacetic AcidDBAA1.48≤ 2.0
Trifluoroacetic AcidTFA0.52≤ 2.0

Data synthesized from multiple chemical reference sources.

Q2: I'm observing ghost peaks or a rising baseline in my chromatogram, especially with a new bottle of solvent or reagent. What is happening?

A2: This often points to contamination or degradation within your solvent system, potentially caused by the halogenated organic acid itself. For example, trifluoroacetic acid (TFA) is a common mobile phase additive, but it is also highly corrosive and reactive.

Underlying Issue: Halogenated organic acids can react with components of your HPLC system or with impurities in your solvents. TFA, for instance, is hygroscopic and can absorb moisture from the air, which may alter its properties.[5][6] Its high vapor pressure means that fumes can escape even from tightly sealed bottles, potentially contaminating nearby reagents.[7] Furthermore, these strong acids can react with or leach contaminants from plastic tubing or containers, introducing unexpected interferences into your analysis. Thermal decomposition can occur at elevated temperatures, such as in a heated GC injection port, leading to the formation of smaller, more volatile byproducts.[8][9]

Protocol: System & Reagent Purity Check
  • Isolate the Source: Systematically replace each component of your mobile phase with a freshly opened, high-purity equivalent. Start with the aqueous portion, then the organic solvent, and finally the acid additive. Run a blank gradient after each replacement to see if the artifact disappears.

  • Solvent Pre-filtration: Filter all mobile phase components through a compatible 0.22 µm filter before use to remove particulate matter.

  • Inspect Hardware: Check all PEEK or plastic tubing for discoloration or degradation. Strong acids can compromise the integrity of these materials over time.

  • Fresh Preparation: Prepare mobile phases fresh daily. Do not store aqueous/organic mixtures containing acid additives for extended periods.

  • Evaluate Blank Injections: If the problem persists, inject a high-purity solvent (e.g., HPLC-grade water or acetonitrile) directly. If ghost peaks are still present, the contamination may be within the autosampler or injection port.

Q3: How should I properly store pure (neat) halogenated organic acids and their stock solutions to ensure long-term stability?

A3: Proper storage is the most critical and effective step in preventing decomposition. The core principles are to protect the compound from moisture, light, and heat, and to use appropriate storage containers.

Underlying Issue: Many halogenated organic acids are sensitive to multiple environmental factors.

  • Moisture: Many, like TFA, are hygroscopic and will readily absorb water from the atmosphere.[5] This can lead to dilution and catalyze hydrolysis reactions.[6]

  • Light: Photodegradation, or decomposition caused by light (especially UV), is a significant issue for many halogenated compounds, particularly brominated ones.[10][11] Light can provide the activation energy for homolytic cleavage of the carbon-halogen bond.[12]

  • Heat: While many of these acids are stable at room temperature, elevated temperatures accelerate all degradation pathways.[8] Some fluorinated compounds can undergo thermal decomposition to produce smaller perfluorinated acids.[9]

  • Incompatible Materials: As corrosive substances, they can react with metals and bases.[5][13] Storage in an acid-specific cabinet is crucial to prevent corrosion of other containers and lab infrastructure.[7]

Data Table: Recommended Storage & Handling Conditions
ParameterPure (Neat) AcidsConcentrated Stock Solutions (Aqueous)Working Dilutions (Mobile Phase)
Temperature Room Temperature (as per label)[6]2-8 °C (Refrigerated)Prepare Fresh Daily
Container Original manufacturer's bottle (often glass)[14]Amber borosilicate glass vials with PTFE-lined caps[6]Borosilicate glass mobile phase bottles
Atmosphere Store under inert gas (Nitrogen/Argon) if frequently openedHeadspace minimizedLoosely covered during use, not stored long-term
Light Store in a dark, acid-safe cabinet[5][7]Store in the dark (refrigerator) or use amber vialsUse amber glass bottles or wrap in aluminum foil
Key Precaution Highly corrosive and hygroscopic. Handle in a fume hood with appropriate PPE.[7]Acidify to pH < 2.5 to ensure stability.Prepare only the volume needed for the day's runs.
Protocol: Preparation of a Stable Primary Stock Solution
  • Acclimatization: Allow the pure acid container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold chemical.

  • Inert Atmosphere: If possible, work in a glove box or use a Schlenk line to handle highly sensitive or hygroscopic acids under an inert atmosphere (e.g., Nitrogen).

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water or a suitable organic solvent. If preparing an aqueous stock, pre-acidify the water to the target pH (e.g., pH 2.0) with a non-interfering acid like sulfuric acid before adding the halogenated acid analyte.

  • Gravimetric Preparation: For highest accuracy, prepare the stock solution gravimetrically. Dispense the pure acid into a tared volumetric flask and record the mass.

  • Dilution: Dilute to the mark with your prepared solvent.

  • Storage: Immediately cap the flask with a PTFE-lined cap, mix thoroughly, and transfer aliquots to smaller, amber glass vials for storage at 2-8 °C. This prevents repeated warming/cooling and contamination of the primary stock.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and recommended storage conditions.

By implementing these troubleshooting guides and best practices, you can significantly enhance the stability of your halogenated organic acids, leading to more reliable, accurate, and reproducible scientific outcomes.

References
  • LCSS: TRIFLUOROACETIC ACID. (n.d.). National Research Council.
  • Technical Support Center: Haloacetic Acid (HAA) Analysis by HPLC. (n.d.). Benchchem.
  • Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB.
  • Trifluoroacetic Acid: Toxicity – Hazards – Storage – Stability. (1997). Sigma-Aldrich.
  • TRIFLUOROACETIC ACID EXTRA PURE. (n.d.). Loba Chemie.
  • Validating sample preservation techniques and holding times for the approved compliance monitoring methods for haloacetic acids under the US EPA's stage. (2003). Elsevier Ltd.
  • chemical waste management: combining compatible used organic solvents. (2025). University of Louisville.
  • Trifluoroacetic Acid Material Safety Data Sheet (MSDS). (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2026). Sigma-Aldrich.
  • Decarboxylative Halogenation of Organic Compounds. (2020). Chemical Reviews.
  • Biodegradation of Halogenated Organic Compounds. (n.d.). ResearchGate.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2025). E3S Web of Conferences.
  • Analysis of Haloacetic Acids. (2012). Unknown Source.
  • Removal of Haloacetic Acids via Adsorption and Biodegradation in a Bench-Scale Filtration System. (2023). MDPI.
  • Halogenated Solvents. (n.d.). Unknown Source.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2025). ResearchGate.
  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022). PMC.
  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. (n.d.). DuEPublico.
  • Resolving haloacetic acids in water. (n.d.). Metrohm.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Halogenated Organic Compounds. (n.d.). CAMEO Chemicals - NOAA.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid

Senior Scientist Note: Welcome to the technical support hub for the synthesis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid . This molecule is a critical intermediate, often utilized in the development of CRTH2 antagoni...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Scientist Note: Welcome to the technical support hub for the synthesis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid . This molecule is a critical intermediate, often utilized in the development of CRTH2 antagonists and other bioactive scaffolds.

Scaling this synthesis presents a classic "zwitterion challenge." The core difficulty is not the bond formation, but the isolation of an amphoteric molecule from a large-scale reaction matrix. This guide prioritizes the Reductive Amination via Ester route, as it offers the highest process safety and reproducibility at multigram to kilogram scales compared to direct alkylation.

Module 1: Synthetic Route Selection

Ticket #001: Why is my yield inconsistent with direct alkylation?

Diagnosis: You are likely using Route B (Direct Alkylation) involving 4-bromobenzyl bromide and sarcosine. On a large scale, this route suffers from:

  • Over-alkylation: Formation of quaternary ammonium salts.

  • Safety: 4-Bromobenzyl bromide is a potent lachrymator and skin irritant.

  • Heterogeneity: Sarcosine (free acid) is poorly soluble in organic solvents, leading to stalling.

Solution: Switch to Route A (Reductive Amination via Ester) . This 2-stage process is the industry standard for scaling N-benzyl amino acids.

FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (Legacy)
Reagents 4-Bromobenzaldehyde + Sarcosine Ethyl Ester4-Bromobenzyl bromide + Sarcosine
Reductant Sodium Triacetoxyborohydride (STAB)N/A
Selectivity High (Mono-alkylation favored)Low (Risk of poly-alkylation)
Solubility Homogeneous (DCE/THF)Heterogeneous (requires polar solvents)
Safety H2 evolution (manageable)Lachrymator (severe handling risk)
Module 2: Critical Reagent Handling (STAB)

Ticket #002: Managing Sodium Triacetoxyborohydride (STAB) on Scale

STAB is the reagent of choice over Sodium Cyanoborohydride (toxic) or NaBH4 (too strong, reduces aldehyde). However, it presents specific hazards during scale-up.

Safety Protocol:

  • Moisture Sensitivity: STAB reacts with water to release Hydrogen gas (

    
    ).
    
  • Quenching: Never quench a large-scale STAB reaction with strong acid immediately. Use a stepwise aqueous quench (e.g., saturated

    
    ) under an inert atmosphere to control gas evolution.
    
  • Ventilation: Ensure reactor headspace is swept with Nitrogen to prevent

    
     accumulation above the Lower Explosive Limit (LEL).
    
Module 3: Step-by-Step Scale-Up Protocol

Methodology: Reductive Amination via Sarcosine Ethyl Ester

This protocol assumes a target scale of 100g - 1kg.

Step 1: Imine Formation & Reduction [1][2][3]
  • Charge 4-Bromobenzaldehyde (1.0 eq) and Sarcosine Ethyl Ester Hydrochloride (1.1 eq) into the reactor.

  • Solvent: Add 1,2-Dichloroethane (DCE) or THF (10-15 volumes). Note: DCE is preferred for reaction rate, but THF is greener.

  • Base: Add Triethylamine (1.1 eq) to free the amine from the salt. Stir for 30-60 mins.

  • Reductant: Cool to 0-5°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 1 hour. Crucial: Control exotherm and foaming.

  • Reaction: Warm to 20-25°C and stir for 4-12 hours. Monitor by HPLC for disappearance of aldehyde.

Step 2: Hydrolysis & Isolation (The Zwitterion Trap)
  • Quench: Cool to 10°C. Slowly add saturated aqueous

    
    . Stir 30 mins.
    
  • Extraction: Separate phases. Wash organic layer with brine. The product is currently the ester (organic soluble).

  • Hydrolysis: Add the organic layer to a solution of LiOH or NaOH (2.5 eq) in Water/MeOH (1:1). Stir until ester is consumed (TLC/HPLC).

  • Purification (Isoelectric Precipitation):

    • Remove MeOH via vacuum distillation.

    • The product is now a salt in the aqueous phase. Wash with MTBE to remove non-polar impurities (e.g., benzyl alcohol).

    • CRITICAL STEP: Acidify the aqueous phase carefully with 1M HCl.

    • Target pH: Adjust pH to the Isoelectric Point (pI) , typically pH 5.0 - 5.5 for this substrate.

    • The zwitterion will precipitate as a white solid. Filter, wash with cold water, and dry.

Module 4: Visualization of Workflow

The following diagram illustrates the logical flow and decision points for the synthesis.

G Start Start: 4-Bromobenzaldehyde + Sarcosine Ethyl Ester Imine Intermediate: Imine Formation (Solvent: DCE/THF) Start->Imine Reduction Reduction Step Add NaBH(OAc)3 (STAB) Imine->Reduction Check QC Check: Aldehyde < 1%? Reduction->Check Check->Reduction No (Add more STAB) Quench Quench & Extraction (Isolate Ester) Check->Quench Yes Hydrolysis Hydrolysis (LiOH/NaOH) Convert to Acid Quench->Hydrolysis Wash MTBE Wash (Remove Neutral Impurities) Hydrolysis->Wash Precip Isoelectric Precipitation Adjust to pH 5.5 Wash->Precip Final Final Product: [(4-Bromo-benzyl)-methyl-amino]-acetic acid Precip->Final

Figure 1: Optimized workflow for the Reductive Amination via Ester route, highlighting the critical QC check and Isoelectric Point precipitation.

Module 5: Troubleshooting & FAQs

Issue: "The product is not precipitating at pH 5.5."

  • Cause: High ionic strength (too much salt from neutralization) or presence of organic solvent (MeOH).

  • Fix: Ensure all MeOH is stripped before acidification. If salt content is too high, the product may remain soluble ("salting in"). Use a resin-based desalting protocol (e.g., Diaion HP-20) or cool the solution to 0°C to induce crystallization.

Issue: "I see a large impurity at RRT 0.8."

  • Cause: 4-Bromobenzyl alcohol. This results from the direct reduction of the aldehyde by STAB before it reacts with the amine.

  • Fix: Ensure the imine formation step (Step 1, #3) is given sufficient time (30-60 mins) before adding STAB. Alternatively, switch to a "pre-formed imine" protocol if the problem persists.

Issue: "The reaction mixture turned into a gel."

  • Cause: Boron complexes can form gummy solids in non-polar solvents.

  • Fix: Add a co-solvent like 2-MeTHF or ensure adequate agitation power. During workup, a Rochelle salt (Potassium Sodium Tartrate) wash helps break up boron emulsions.

References
  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaBH(OAc)3.[1][5]

  • ThermoFisher Scientific. (2015). Sodium triacetoxyborohydride Safety Data Sheet.

  • ResearchGate Discussion. (2020). How to desalt zwitterions? (Purification strategies for amino acids).

  • BenchChem. (n.d.). Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate (General protocols for amino acid ester scale-up).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-(4-Bromobenzyl)sarcosine and Key Analogs in Glycine Transporter Modulation

Executive Summary [(4-Bromo-benzyl)-methyl-amino]-acetic acid , chemically known as N-(4-bromobenzyl)sarcosine , represents a critical structural scaffold in the development of Glycine Transporter 1 (GlyT1) inhibitors. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(4-Bromo-benzyl)-methyl-amino]-acetic acid , chemically known as N-(4-bromobenzyl)sarcosine , represents a critical structural scaffold in the development of Glycine Transporter 1 (GlyT1) inhibitors. While endogenous sarcosine (N-methylglycine) acts as a weak competitive inhibitor, the introduction of the 4-bromobenzyl moiety significantly enhances lipophilicity and binding affinity.

This guide analyzes N-(4-bromobenzyl)sarcosine not merely as a standalone inhibitor, but as a "Gateway Scaffold" —a functional intermediate that bridges the gap between low-potency endogenous ligands and high-potency clinical candidates like NFPS (ALX 5407). Its primary utility lies in Structure-Activity Relationship (SAR) studies and as a precursor for Suzuki-Miyaura cross-coupling reactions to generate bi-aryl derivatives.

Comparative Technical Specifications

The following table contrasts the physicochemical and pharmacological profiles of N-(4-bromobenzyl)sarcosine against its parent compound (Sarcosine) and the optimized clinical standard (NFPS).

FeatureSarcosine (Baseline)N-(4-Bromobenzyl)sarcosine (Target)NFPS / ALX 5407 (Optimized)
Chemical Structure N-methylglycineN-(4-bromobenzyl)-N-methylglycineN-[3-(biphenyl-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine
Molecular Weight 89.09 g/mol 258.11 g/mol 483.58 g/mol
LogP (Lipophilicity) -0.7 (Hydrophilic)~2.3 (Moderately Lipophilic)~5.8 (Highly Lipophilic)
GlyT1 IC50 (Approx) ~50 - 100 µM~1 - 10 µM (Estimated)3 - 10 nM
Binding Mechanism Substrate / Weak CompetitiveCompetitive / Hydrophobic AnchorNon-competitive / Allosteric-like tight binding
Primary Application Endogenous Co-agonistSynthetic Intermediate / SAR Probe High-Potency Research Tool
Analysis of Performance
  • Potency Shift: The addition of the 4-bromobenzyl group improves potency by approximately 10-50 fold over sarcosine. The aromatic ring accesses the hydrophobic pocket adjacent to the orthosteric glycine site in GlyT1.

  • Synthetic Utility: The bromine substituent at the para position is chemically active. Unlike the inert chlorine in N-(4-chlorobenzyl)sarcosine, the bromine atom serves as a handle for palladium-catalyzed coupling, allowing researchers to extend the molecule into the "deep" hydrophobic pocket required for nanomolar affinity (as seen in NFPS).

Mechanistic Logic & SAR Pathway

The development of GlyT1 inhibitors follows a clear logic of increasing steric bulk and lipophilicity to occlude the transporter.

SAR_Logic cluster_legend Optimization Pathway Sarcosine Sarcosine (Endogenous Substrate) IC50: ~100 µM Benzyl N-Benzyl Sarcosine (Hydrophobic Anchor) IC50: ~10-50 µM Sarcosine->Benzyl + Hydrophobic Interaction Bromo N-(4-Bromobenzyl)sarcosine (Functional Scaffold) IC50: ~1-5 µM Benzyl->Bromo + Halogen Bonding + Synthetic Handle NFPS NFPS (ALX 5407) (Optimized Inhibitor) IC50: ~5 nM Bromo->NFPS Pd-Catalyzed Coupling (Extension to Bi-aryl)

Figure 1: Structural evolution from Sarcosine to high-potency inhibitors. The Target Compound (Blue) acts as the critical pivot point for optimization.

Experimental Protocols

Protocol A: Synthesis of N-(4-Bromobenzyl)sarcosine

Objective: Synthesize the target compound via reductive amination. This method is preferred over direct alkylation to minimize over-alkylation byproducts.

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Sarcosine Ethyl Ester HCl (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH4

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (cat.)

Workflow:

  • Imine Formation: Dissolve 4-bromobenzaldehyde (10 mmol) and sarcosine ethyl ester HCl (11 mmol) in DCM (50 mL). Add triethylamine (11 mmol) to free the amine. Stir for 30 min.

  • Reduction: Add Acetic Acid (1-2 drops) followed by Sodium Triacetoxyborohydride (15 mmol) in portions. Caution: Gas evolution.

  • Reaction: Stir at room temperature for 12-16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The aldehyde spot should disappear.

  • Quench & Extraction: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1) and add LiOH (2 eq). Stir for 2 hours to remove the ethyl group. Acidify to pH 4 with 1M HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: GlyT1 Uptake Inhibition Assay

Objective: Determine the IC50 of the synthesized analog using a radiolabeled uptake assay.

Reagents:

  • CHO cells stably expressing human GlyT1 (hGlyT1).

  • [3H]-Glycine (Specific activity ~40-60 Ci/mmol).

  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate CHO-GlyT1 cells in 96-well plates (50,000 cells/well) 24 hours prior.

  • Pre-incubation: Remove culture medium. Wash cells with Assay Buffer. Add 50 µL of Assay Buffer containing the test compound (N-(4-bromobenzyl)sarcosine) at varying concentrations (0.01 µM to 100 µM). Incubate for 15 min at 37°C.

  • Uptake Initiation: Add 50 µL of [3H]-Glycine solution (final conc. 100 nM).

  • Incubation: Incubate for 10 minutes at room temperature. Note: Keep time strict to measure initial velocity.

  • Termination: Aspirate solution rapidly and wash cells 3x with ice-cold Assay Buffer.

  • Quantification: Lyse cells with 0.1 M NaOH. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Synthesis & Application Workflow

The following diagram illustrates how this specific compound is synthesized and subsequently utilized to create advanced drug candidates.

Synthesis_Workflow Aldehyde 4-Bromobenzaldehyde Reaction Reductive Amination (NaBH(OAc)3 / DCM) Aldehyde->Reaction Amine Sarcosine Ethyl Ester Amine->Reaction Intermediate N-(4-Bromobenzyl) Sarcosine Ester Reaction->Intermediate Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Target TARGET PRODUCT: [(4-Bromo-benzyl)-methyl-amino]-acetic acid Hydrolysis->Target Suzuki Suzuki Coupling (Pd catalyst + Aryl Boronic Acid) Target->Suzuki Optional Optimization Advanced Bi-Aryl Analogs (e.g., NFPS derivatives) Suzuki->Advanced

Figure 2: Synthetic route and downstream application of the target compound.

References

  • Harsing, L. G., et al. (2006). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety. Journal of Medicinal Chemistry. Link

  • Pinard, E., et al. (2010). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • University of Bath. (2009). Recent Advances in Tandem Reductive Processes. (Synthesis Methodology). Link

  • ResearchGate. (2024). Structural and Functional Insights into GlyT1 and Sarcosine Modulation. Link

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. (Methodology Reference). Link

Comparative

Comparative Guide: Structure-Activity Relationship of N-Benzyl Glycine Derivatives

Executive Summary & Scaffold Analysis N-benzyl glycine derivatives represent a versatile chemical scaffold in CNS drug discovery, serving as a bifurcation point between two distinct therapeutic classes: Anticonvulsants a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

N-benzyl glycine derivatives represent a versatile chemical scaffold in CNS drug discovery, serving as a bifurcation point between two distinct therapeutic classes: Anticonvulsants and Glycine Transporter 1 (GlyT1) Inhibitors .

While the parent compound N-benzylglycine (N-phenylmethylglycine) is often utilized as a synthetic intermediate or "peptoid" building block, its derivatives exhibit divergent biological activities based on the nature of the nitrogen substitution and the modification of the carboxyl terminus.

  • For GlyT1 Inhibition: The N-benzyl group is generally inferior to N-methyl (sarcosine) substitutions. High-potency GlyT1 inhibitors (e.g., NFPS/ALX-5407) rely on N-methyl scaffolds with bulky lipophilic groups on the

    
    - or 
    
    
    
    -carbons, not simple N-benzyl groups.
  • For Anticonvulsant Activity: N-benzyl modifications, particularly when derivatized as carbamates (e.g., Z-glycine ) or amides (e.g., N-benzylamides ), significantly enhance blood-brain barrier (BBB) penetration and potency compared to native glycine.

This guide objectively compares these two pathways, providing experimental data to support the "Go/No-Go" decisions in lead optimization.

Structure-Activity Relationship (SAR) Analysis

The Core Scaffold

The N-benzyl glycine scaffold consists of three modifiable regions:

  • The Phenyl Ring (Region A): Tolerates substitutions (F, Cl, OMe) to tune lipophilicity and metabolic stability.

  • The Nitrogen Linker (Region B): Critical for determining mechanism.

    • Amine (–NH–CH2–): Basic N-benzylglycines.[1][2]

    • Carbamate (–O–CO–NH–): Z-Glycine derivatives (Anticonvulsant).[3][4]

    • Methylated Amine (–N(Me)–): Sarcosine derivatives (GlyT1 targeting).[5][6]

  • The Carboxyl Terminus (Region C):

    • Free Acid: Poor BBB penetration; zwitterionic.

    • Amide/Ester: Prodrugs or active anticonvulsants (e.g., Benzylamides).[7][8][9]

Comparative SAR Matrix
FeatureGlyT1 Inhibition Pathway Anticonvulsant Pathway
Nitrogen Substituent N-Methyl (Sarcosine) is essential. N-Benzyl often reduces potency >100-fold.N-Benzyloxycarbonyl (Z) or N-Benzyl enhances lipophilicity and in vivo efficacy.
Carboxyl Modification Free acid is often required for substrate-site binding.Amidation (e.g., benzylamide) improves potency (ED50) and protective index (PI).[9]
Key Mechanism Competitive/Non-competitive inhibition of GlyT1.Modulation of unknown targets (non-NMDA/GlyR); potentially Na+ channel modulation.
Lead Compound NFPS (ALX-5407) (Sarcosine derivative)Z-Glycine Benzylamide (N-benzyl derivative)

Comparative Performance Data

GlyT1 Inhibition Potency

The following table contrasts the potency of N-benzyl glycine derivatives against the industry-standard sarcosine derivatives. Note the significant drop in potency when the N-methyl group is replaced or when simple N-benzyl groups are used without additional lipophilic anchors.

Table 1: Inhibitory Potency on Human GlyT1 (CHO Cells)

Compound ClassCompound NameStructureIC50 (nM)MechanismRef
Standard Sarcosine N-methylglycine~50,000Competitive Substrate[1]
High Potency NFPS (ALX-5407) N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine15 - 30 Non-Competitive[2]
Standard Org 24598 N-methyl-N-[(4-trifluoromethyl)phenoxy]...glycine20 - 50 Non-Competitive[2]
N-Benzyl Analog N-Benzylglycine Ph-CH2-NH-CH2-COOH>1,000,000Inactive/Weak[3]
N-Benzyl Analog Z-Glycine Ph-CH2-O-CO-NH-CH2-COOHInactiveNo GlyT1 affinity[4]

Insight: For GlyT1 programs, avoid simple N-benzyl glycine cores . The N-methyl group (sarcosine) is a strict requirement for high-affinity binding in this pocket.

Anticonvulsant Efficacy (In Vivo)

In contrast to GlyT1, N-benzyl derivatives shine in anticonvulsant models (Maximal Electroshock - MES).[8] The N-benzyloxycarbonyl (Z) group acts as a lipophilic carrier, significantly outperforming native glycine.

Table 2: Anticonvulsant Activity in Mice (MES Test)

CompoundDose (mg/kg)Protection (%)ED50 (mg/kg)TD50 (mg/kg)PI (TD50/ED50)
Glycine 1000-3000< 20%> 3000N/A< 1
Z-Glycine 200 (1 mmol)100%~150> 500> 3.3
Z-Glycine Benzylamide 30100%4.8 > 150> 31
Phenytoin (Ref) 10100%9.5656.8

Insight: Z-Glycine Benzylamide is a potent anticonvulsant lead, exhibiting an ED50 superior to Phenytoin in the MES test with a wider safety margin (Protective Index).[3]

Visualizations

SAR Decision Tree & Mechanism

The following diagram illustrates the divergent pathways for N-benzyl glycine derivatives.

SAR_Pathway Scaffold N-Benzyl Glycine Scaffold (Ph-CH2-N-CH2-CO-R) Mod_N N-Substitution Scaffold->Mod_N Mod_C C-Terminus Scaffold->Mod_C Sarcosine N-Methyl (Sarcosine) + Lipophilic Tail (e.g., NFPS) Mod_N->Sarcosine Reduce to Methyl Z_Group N-Benzyloxycarbonyl (Z) + Amide Mod_N->Z_Group Oxidize to Carbamate Path_GlyT1 GlyT1 Inhibition (Schizophrenia) Result_GlyT1 High Potency (nM) Non-Competitive Path_GlyT1->Result_GlyT1 Path_AntiConv Anticonvulsant (Epilepsy) Result_AntiConv High Potency (ED50 < 10mg/kg) High Protective Index Path_AntiConv->Result_AntiConv Sarcosine->Path_GlyT1 Z_Group->Path_AntiConv

Figure 1: Divergent SAR pathways. N-methylation leads to GlyT1 inhibitors, while N-benzyloxycarbonylation leads to anticonvulsants.

Synthesis Workflow: Reductive Amination

A robust protocol for synthesizing the core N-benzyl glycine scaffold.

Synthesis_Workflow Start Reagents: Benzaldehyde (1.0 eq) + Glycine (1.0 eq) Step1 Imine Formation: MeOH/NaOH, 25°C, 1-3h (Schiff Base Intermediate) Start->Step1 - H2O Step2 Reduction: NaBH4 (1.5 eq) OR H2/Pd-C 0-25°C, 2-6h Step1->Step2 + [H] Step3 Workup: Acidify (HCl) -> Extract -> Crystallize Step2->Step3 Product Product: N-Benzylglycine HCl (Yield: >85%) Step3->Product

Figure 2: Standard reductive amination protocol for N-benzylglycine synthesis.

Experimental Protocols

Synthesis of N-Benzylglycine (Reductive Amination)

Validation: Self-validating via melting point (MP) and NMR.

  • Imine Formation: Dissolve Glycine (10 mmol) and NaOH (10 mmol) in Methanol (20 mL). Add Benzaldehyde (10 mmol) dropwise. Stir at room temperature for 2 hours.

    • Checkpoint: Solution should turn yellow (Schiff base formation).

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH4, 15 mmol) portion-wise over 30 minutes. Warm to room temperature and stir for 4 hours.

    • Safety: Evolution of hydrogen gas; perform in a fume hood.

  • Workup: Quench with 1N HCl until pH ~2. Evaporate methanol. Dissolve residue in water and wash with Ethyl Acetate (to remove unreacted benzaldehyde). Neutralize aqueous layer to pH 7 (isoelectric point) to precipitate the zwitterion, or evaporate and recrystallize from Ethanol/Water.

  • Characterization:

    • MP: 230–232°C (decomposition).

    • 1H NMR (D2O):

      
       7.40 (m, 5H, Ar-H), 4.20 (s, 2H, Ph-CH2), 3.55 (s, 2H, N-CH2-COOH).
      
[3H]-Glycine Uptake Assay (GlyT1)

Purpose: To determine IC50 values for GlyT1 inhibition.

  • Cell Culture: Use CHO cells stably expressing human GlyT1b.

  • Preparation: Wash cells twice with assay buffer (HBS: 150 mM NaCl, 10 mM HEPES, 1 mM CaCl2, pH 7.4).

  • Incubation: Incubate cells with test compound (0.1 nM – 100

    
    M) for 15 min at 37°C.
    
  • Uptake: Initiate uptake by adding [3H]-Glycine (final concentration 50 nM, 20 Ci/mmol). Incubate for 10 min.

  • Termination: Aspirate buffer and wash 3x with ice-cold HBS. Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.

Maximal Electroshock (MES) Test

Purpose: To evaluate anticonvulsant efficacy in vivo.[8]

  • Subjects: Male albino mice (20–25 g).

  • Administration: Administer test compound (e.g., Z-Glycine Benzylamide) i.p. (suspended in 0.5% methylcellulose).

  • Shock: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 min post-dose.

  • Endpoint: Absence of tonic hindlimb extension indicates protection.

  • Analysis: Determine ED50 (dose protecting 50% of animals) using probit analysis.

References

  • Mallorga, P., et al. (2003). Pharmacology and Expression Analysis of Glycine Transporter GlyT1 With [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine. National Institutes of Health. Available at: [Link]

  • Lloyd, A. W., et al. (1992). A comparison of glycine, sarcosine, N,N-dimethylglycine, glycinebetaine and N-modified betaines as liposome cryoprotectants. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Carrez, C., et al. (1998). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of Medicinal Chemistry. Available at: [Link]

  • Salomé, C., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4'-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to In Vitro Assay Validation for Novel Amino Acid Derivatives

Introduction: The Critical Role of In Vitro Assay Validation in Drug Discovery Novel amino acid derivatives represent a burgeoning frontier in therapeutic development, offering unique structural and functional properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of In Vitro Assay Validation in Drug Discovery

Novel amino acid derivatives represent a burgeoning frontier in therapeutic development, offering unique structural and functional properties that can be harnessed to address a wide array of diseases. These compounds, ranging from peptide mimetics to modified single amino acids, are integral to the discovery of new drugs. The journey from a promising compound to a viable drug candidate is underpinned by rigorous preclinical evaluation, where in vitro assays serve as the primary gatekeepers.[1][2] The reliability of these early-stage decisions hinges entirely on the quality and robustness of the data generated. Therefore, the validation of in vitro assays is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development.

This guide provides a comprehensive framework for the validation of in vitro assays tailored to novel amino acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights. We will objectively compare different assay formats, provide detailed experimental protocols, and emphasize the causality behind experimental choices to empower you to design and execute self-validating assay systems.

Foundational Pillars of Assay Validation: Ensuring Data You Can Trust

The objective of any analytical procedure's validation is to demonstrate its suitability for its intended purpose.[3] For novel amino acid derivatives, this means the assays must be sensitive, specific, and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a widely accepted framework for the validation of analytical procedures, which we will adapt and apply to the context of in vitro bioassays.[3][4][5][6]

The core validation parameters include:

  • Specificity/Selectivity: This is the ability of the assay to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present. For amino acid derivatives, this includes distinguishing the parent compound from its metabolites or other structurally similar molecules.

  • Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the theoretical value.

  • Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility (Inter-assay precision): Precision between different laboratories.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

These parameters form a self-validating system; a failure in one often indicates a weakness in another, prompting a thorough investigation and optimization of the assay protocol.

Comparative Guide to In Vitro Assay Formats for Amino Acid Derivatives

The selection of an appropriate in vitro assay format is a critical decision that depends on the specific research question, the properties of the amino acid derivative, and the desired throughput. Cell-based assays are crucial in drug discovery, playing a vital role from early target validation to late-stage mechanism-of-action studies.[1] They offer the advantage of closely mimicking the in vivo environment.[7]

Here, we compare common assay formats:

Assay Type Principle Advantages Disadvantages Best Suited For
Biochemical Assays (e.g., Enzyme Inhibition) Measures the effect of a compound on a purified enzyme or protein target.High throughput, mechanistic insights, low variability.Lacks physiological context, may not reflect cellular activity.Determining direct target engagement and potency (IC50).[8]
Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Measures the effect of a compound on living cells.Physiologically relevant, provides information on cellular processes.[7]Higher variability, potential for off-target effects.Assessing overall cellular response, toxicity, and efficacy.[2]
Reporter Gene Assays Measures the effect of a compound on the expression of a specific gene linked to a reporter molecule (e.g., luciferase, GFP).Sensitive, rapid, and robust signal output for specific pathway activation or inhibition.[2]Indirect measure of activity, requires genetically modified cells.Elucidating the mechanism of action and signaling pathways.
LC-MS/MS-Based Assays Quantifies the analyte based on its mass-to-charge ratio.High specificity and sensitivity, can measure multiple analytes simultaneously.[9]Lower throughput, requires specialized equipment and expertise.Quantifying the concentration of the amino acid derivative and its metabolites in biological matrices.[10][11]

Detailed Experimental Protocols: A Step-by-Step Guide

To illustrate the practical application of these principles, we provide detailed protocols for two common assay types used in the evaluation of novel amino acid derivatives.

Protocol 1: Validation of an LC-MS/MS Method for Quantification

This protocol outlines the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a novel amino acid derivative in a biological matrix (e.g., plasma, cell lysate).

Objective: To establish a robust and reliable method for quantifying the novel amino acid derivative.

Workflow:

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Validation Parameters Prep Spike biological matrix with known concentrations of the analyte and internal standard. Extract Perform protein precipitation or liquid-liquid extraction. Prep->Extract Dry Evaporate the solvent and reconstitute the sample. Extract->Dry Inject Inject the prepared sample into the LC-MS/MS system. Dry->Inject Separate Separate the analyte from matrix components using a suitable LC column and gradient. Inject->Separate Detect Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM). Separate->Detect Linearity Assess linearity and range using a calibration curve. Detect->Linearity Accuracy Determine accuracy and precision with quality control (QC) samples at low, medium, and high concentrations. Linearity->Accuracy Specificity Evaluate specificity by analyzing blank matrix samples. Accuracy->Specificity Stability Investigate stability under various storage conditions (freeze-thaw, short-term, long-term). Specificity->Stability

Caption: Workflow for LC-MS/MS method validation.

Methodology:

  • Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the amino acid derivative.[12] Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation: To a 50 µL aliquot of the sample (standard, QC, or unknown), add an internal standard and a protein precipitation agent (e.g., methanol or acetonitrile).[13] Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Chromatographically separate the analyte using a suitable column and mobile phase gradient.[13] Detect the analyte and internal standard using a tandem mass spectrometer operating in positive ionization mode with selected reaction monitoring (SRM).[9]

  • Data Analysis and Validation:

    • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The correlation coefficient (r²) should be ≥0.99.[10]

    • Accuracy and Precision: Analyze the QC samples in replicate (n=5 or 6) on three different days. The mean accuracy should be within 85-115% of the nominal value (80-120% for the LLOQ), and the precision (CV) should not exceed 15% (20% for the LLOQ).[10]

    • Specificity: Analyze at least six different sources of blank biological matrix to ensure no interfering peaks are present at the retention time of the analyte.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[12]

Protocol 2: Validation of a Cell-Based Proliferation Assay

This protocol describes the validation of a colorimetric cell-based assay (e.g., MTS or MTT) to assess the anti-proliferative effect of a novel amino acid derivative on a cancer cell line.

Objective: To establish a reliable and reproducible method for determining the IC50 value of the novel amino acid derivative.

Workflow:

Cell_Assay_Validation_Workflow cluster_cell_prep Cell Culture and Seeding cluster_treatment Compound Treatment cluster_readout Assay Readout and Data Analysis Culture Culture cells under standard conditions. Seed Seed cells into a 96-well plate at a predetermined optimal density. Culture->Seed Dilute Prepare serial dilutions of the novel amino acid derivative. Seed->Dilute Treat Add the compound dilutions to the cells and incubate for a specified duration (e.g., 72 hours). Dilute->Treat AddReagent Add the colorimetric reagent (e.g., MTS) and incubate. Treat->AddReagent Read Measure the absorbance at the appropriate wavelength. AddReagent->Read Calculate Calculate cell viability and determine the IC50 value using a non-linear regression model. Read->Calculate

Caption: Workflow for cell-based proliferation assay validation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a density that ensures exponential growth throughout the assay period and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of the novel amino acid derivative in the appropriate cell culture medium. Add the diluted compound to the cells. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a duration that allows for a significant effect on cell proliferation (typically 48-72 hours).

  • Assay Readout: Add the MTS reagent to each well and incubate for 1-4 hours.[14] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis and Validation:

    • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

    • Precision: Repeat the assay on at least three independent occasions to determine the inter-assay precision of the IC50 value. The coefficient of variation should ideally be less than 30%.

    • Robustness: Assess the effect of small variations in key parameters, such as cell seeding density and incubation time, on the IC50 value.

    • Specificity: If applicable, perform the assay in a cell line that does not express the target of the amino acid derivative to demonstrate target-specific effects.

Data Visualization: Presenting Your Findings with Clarity and Impact

Effective data visualization is crucial for communicating the results of your assay validation studies.[15][16][17][18][19] The primary objective of data visualization is to effectively convey information.[15]

Key Principles for Data Visualization:

  • Clarity and Simplicity: Avoid clutter and focus on the essential elements of the data.[16]

  • Choose the Right Chart Type: Use bar charts for comparisons, line graphs for time-course data, and scatter plots for correlations.[17]

  • Labeling and Annotation: Clearly label all axes and provide a descriptive title and legend.[19]

  • Data Integrity: Ensure that the visual representation of the data is accurate and not misleading.[16]

Example Data Presentation:

Table 1: Summary of Validation Parameters for an LC-MS/MS Assay

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Intra-assay Precision (CV%) ≤ 15%4.5 - 8.2%
Inter-assay Precision (CV%) ≤ 15%6.1 - 9.5%
Accuracy (% Bias) Within ± 15%-5.2% to 7.8%
LOD Signal-to-noise ≥ 30.5 ng/mL
LOQ Signal-to-noise ≥ 101.0 ng/mL

Conclusion: A Commitment to Quality

The validation of in vitro assays for novel amino acid derivatives is a multifaceted process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. By adhering to the guidelines and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible data. This commitment to rigorous validation not only enhances the credibility of preclinical findings but also accelerates the translation of promising new therapies from the laboratory to the clinic.

References

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Comparative

comparative study of different synthetic routes to N-substituted amino acids

Executive Summary & Chemical Context The incorporation of N-substituted amino acids—particularly N-methyl and N-alkyl variants—is a transformative strategy in modern peptide drug development. By eliminating a native hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The incorporation of N-substituted amino acids—particularly N-methyl and N-alkyl variants—is a transformative strategy in modern peptide drug development. By eliminating a native hydrogen bond donor and introducing targeted steric bulk, N-alkylation enhances proteolytic stability, increases lipophilicity, and tightly modulates the conformational landscape of peptidomimetics[1].

However, the synthesis of these building blocks presents significant chemical hurdles. The primary challenges are regioselectivity (preventing runaway over-alkylation) and stereochemical integrity (preserving the delicate α-chiral center)[1]. As a Senior Application Scientist, I have evaluated the three most robust synthetic routes utilized in contemporary medicinal chemistry. This guide objectively compares Reductive Amination, Fukuyama-Mitsunobu Alkylation, and the Zuckermann Submonomer Approach, detailing the mechanistic causality and self-validating protocols for each.

Route A: Reductive Amination (The Classical Approach)

Mechanism & Causality

Reductive amination relies on the condensation of a primary amino acid with an aldehyde or ketone to form a transient imine (Schiff base), followed by in situ reduction to the secondary amine[1]. The causality of its success hinges entirely on pH control and the choice of the reducing agent. Sodium cyanoborohydride (NaCNBH₃) is specifically chosen over standard borohydrides because it is stable at mildly acidic pH (5.0–6.0). At this pH, the intermediate imine is protonated into a highly electrophilic iminium ion. NaCNBH₃ selectively and rapidly reduces this iminium ion without reducing the unreacted carbonyl precursor, ensuring high atom economy and minimizing side reactions.

Self-Validating Protocol (Solution-Phase)
  • Imine Formation: Suspend the amino acid ester (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous methanol. Add glacial acetic acid dropwise until the pH reaches 5.5.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC). The primary amine spot (Ninhydrin positive, purple) must disappear, replaced by a new, often UV-active imine spot. Do not proceed until conversion is complete.

  • Selective Reduction: Cool the mixture to 0°C. Add NaCNBH₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: LC-MS should confirm the mass of the mono-alkylated product. If di-alkylation is observed, the steric hindrance of the chosen aldehyde was insufficient for mono-selectivity.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract the secondary amine with ethyl acetate.

Route B: Fukuyama-Mitsunobu Alkylation (The Precision Approach)

Mechanism & Causality

Direct alkylation of primary amines with alkyl halides typically leads to uncontrollable over-alkylation. The Fukuyama approach elegantly circumvents this by protecting the primary amine with an o-nitrobenzenesulfonyl (Nosyl) group[2]. The strong electron-withdrawing nature of the Nosyl group drops the pKa of the amine proton to ~6, rendering it acidic enough to act as a nucleophile in a Mitsunobu reaction (with an alcohol, DEAD/DIAD, and PPh₃), while completely preventing a second alkylation event[1]. Crucially, the Nosyl group is cleaved under remarkably mild conditions using a soft nucleophile (thiophenol), preserving α-chiral centers that would otherwise racemize under harsh acidic or basic deprotection[3].

Self-Validating Protocol (Solution/Solid-Phase)
  • Nosylation: Dissolve the amino acid ester in dichloromethane (DCM) with Et₃N (2.0 eq). Add o-NsCl (1.1 eq) at 0°C.

    • Validation Check: The reaction mixture will turn pale yellow. TLC will show a highly UV-active spot.

  • Mitsunobu Alkylation: To the nosylated amine, add the desired alcohol (1.2 eq) and PPh₃ (1.5 eq) in THF. Cool to 0°C, then add DIAD (1.5 eq) dropwise.

    • Validation Check: The acidic sulfonamide proton is consumed. A successful reaction shows a shift in Rf and the complete loss of the broad N-H stretch (~3300 cm⁻¹) via FTIR analysis.

  • Mild Deprotection: Dissolve the alkylated intermediate in DMF. Add K₂CO₃ (3.0 eq) and thiophenol (1.2 eq). Stir for 2 hours.

    • Validation Check: Perform a Chloranil test on the TLC plate. A deep blue/green color confirms the successful unmasking of the newly formed secondary amine.

FukuyamaWorkflow Step1 Primary Amino Acid Step2 Nosylation (NsCl) pKa drops to ~6 Step1->Step2 Step3 Nosyl-Protected Amine (UV Active) Step2->Step3 Step4 Mitsunobu Alkylation (R-OH, DEAD, PPh3) Step3->Step4 Step5 N-Alkyl, N-Nosyl Intermediate Step4->Step5 Step6 Thiolysis Deprotection (PhSH, K2CO3) Step5->Step6 Step7 Mono-N-Alkyl Amino Acid (Chloranil Positive) Step6->Step7

Logical workflow of the Fukuyama Alkylation route for mono-N-alkylation.

Route C: Zuckermann Submonomer Approach (The Peptoid Standard)

Mechanism & Causality

When the target is a sequence-defined oligomer of N-substituted glycines (peptoids), synthesizing individual N-alkyl amino acid monomers in solution is highly inefficient. The Zuckermann submonomer approach bypasses monomer synthesis entirely by building the N-alkyl glycine directly on the solid support[4]. It relies on a highly efficient two-step cycle: acylation with a reactive α-bromoacetic acid, followed by Sₙ2 displacement of the bromide by a primary amine[5]. The causality of its near-quantitative yield lies in the extreme leaving group ability of the bromide and the use of massive excesses of cheap primary amines to drive the Sₙ2 reaction to completion. Because the backbone is achiral, racemization is a non-issue[6].

Self-Validating Protocol (Solid-Phase)
  • Acylation: Treat the resin-bound amine with a solution of bromoacetic acid (1.2 M) and N,N'-diisopropylcarbodiimide (DIC, 1.2 M) in DMF for 20 minutes at room temperature.

    • Validation Check: Perform a Kaiser test on a few resin beads. A yellow result (negative) confirms the complete acylation of the primary amine.

  • Nucleophilic Displacement: Wash the resin thoroughly with DMF, then add a solution of the chosen primary amine (1.0 M to 2.0 M) in DMF. Shake for 60 minutes.

    • Validation Check: Perform a Chloranil test on the beads. Dark blue/green beads confirm the successful displacement of the bromide and the formation of the secondary amine.

ZuckermannCycle Resin Resin-Bound Amine (Kaiser Positive) Acylation Acylation Bromoacetic Acid + DIC Resin->Acylation Bromo Resin-Bound Bromoacetamide (Kaiser Negative) Acylation->Bromo Displacement SN2 Displacement Excess Primary Amine Bromo->Displacement Product Resin-Bound N-Alkyl Glycine (Chloranil Positive) Displacement->Product Product->Acylation Iterate for next residue

Iterative two-step Zuckermann submonomer cycle for peptoid synthesis.

Quantitative Data & Route Selection Matrix

To facilitate experimental design, the following table summarizes the quantitative performance metrics and optimal use cases for each synthetic route.

Synthetic RouteOptimal Target ProfileOver-Alkylation RiskRacemization RiskTypical YieldScalability & Atom Economy
Reductive Amination General N-alkyl amino acidsModerate (depends on steric bulk of aldehyde)Low to Moderate60–85%High scalability; High atom economy
Fukuyama Alkylation Chiral mono-N-alkyl amino acidsNone (Nosyl group strictly prevents it)Very Low (mild thiolysis conditions)75–95%Moderate scalability; Low atom economy (PPh₃/DEAD waste)
Zuckermann Submonomer Peptoids (N-alkyl glycines)NoneN/A (achiral backbone)>95% per stepExcellent for solid-phase; High reagent excess required

References

  • Synthetic Preparation of N-Methyl-α-amino Acids - Chemical Reviews (ACS Publications).[Link]

  • Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited - ResearchGate.[Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains - Methods in Enzymology (PubMed).[Link]

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - Chemical Science (RSC Publishing).[Link]

  • A Hydrogen Bond Surrogate Approach for Stabilization of Short Peptide Sequences in α-Helical Conformation - PMC.[Link]

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